5-Isopropoxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yloxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHXUUUFVWIWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587483 | |
| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396091-50-2 | |
| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Isopropoxy-1H-indole: Core Properties and Synthetic Insights for the Research Professional
Introduction: The Significance of the Indole Scaffold and the 5-Isopropoxy Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents targeting a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of an isopropoxy group at the 5-position, yielding 5-Isopropoxy-1H-indole, imparts specific lipophilic and steric characteristics that can significantly influence its bioactivity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and a detailed analysis of its spectroscopic characteristics, offering a critical resource for researchers in drug discovery and organic synthesis. This compound serves as a valuable intermediate in the synthesis of serotonin receptor modulators and tryptamine derivatives, showing potential for the development of agents targeting neurological and psychiatric disorders.[2][3]
Molecular and Physicochemical Properties
This compound is a substituted indole with an isopropoxy group attached to the 5-position of the benzene ring. This substitution pattern influences the molecule's polarity, solubility, and potential for intermolecular interactions.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| CAS Number | 396091-50-2 | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 1H-indol-5-yl isopropyl ether |
Caption: Molecular structure of this compound.
Synthesis of this compound
The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles from arylhydrazines and carbonyl compounds.[3][4][5] This approach is a plausible and efficient route to this compound. The synthesis can be conceptualized as a two-stage process: the preparation of the key intermediate, (4-isopropoxyphenyl)hydrazine, followed by its condensation and cyclization with a suitable carbonyl compound, such as acetaldehyde.
Experimental Protocol: A Proposed Fischer Indole Synthesis
Part 1: Synthesis of (4-Isopropoxyphenyl)hydrazine Hydrochloride
This procedure is adapted from standard methods for the synthesis of substituted phenylhydrazines.
Materials:
-
4-Isopropoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Diethyl Ether (Et₂O)
Procedure:
-
Diazotization: Dissolve 4-isopropoxyaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.
-
Isolation: Collect the precipitated (4-isopropoxyphenyl)hydrazine hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by diethyl ether, and dry under vacuum.
Part 2: Synthesis of this compound
This stage involves the classical Fischer indole cyclization.
Materials:
-
(4-Isopropoxyphenyl)hydrazine Hydrochloride
-
Acetaldehyde
-
A suitable acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in a solvent like ethanol or acetic acid)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: Suspend (4-isopropoxyphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).
-
Add acetaldehyde to the suspension and stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone in situ.
-
Cyclization: Add the acid catalyst to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization: A Predictive Analysis
In the absence of published experimental spectra, a predictive analysis based on established principles of spectroscopy and data from analogous compounds provides valuable insights into the expected spectral characteristics of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the isopropoxy group. The chemical shifts are influenced by the electron-donating nature of the isopropoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | ~8.0 | Broad singlet | - |
| H-4 | ~7.2 | d | ~8.5 |
| H-7 | ~7.1 | d | ~2.0 |
| H-6 | ~6.8 | dd | ~8.5, 2.0 |
| H-3 | ~7.2 | t | ~2.5 |
| H-2 | ~6.4 | t | ~2.5 |
| -OCH- | ~4.5 | septet | ~6.0 |
| -CH₃ | ~1.4 | d | ~6.0 |
Note: Predicted values are based on general indole chemical shifts and the expected influence of a 5-alkoxy substituent. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the 11 unique carbon environments in the molecule. The isopropoxy group will cause a downfield shift for the attached C-5 and influence the chemical shifts of other carbons in the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~124 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~112 |
| C-5 | ~154 |
| C-6 | ~112 |
| C-7 | ~111 |
| C-7a | ~131 |
| -OCH- | ~70 |
| -CH₃ | ~22 |
Note: These are estimated chemical shifts and serve as a guide for spectral interpretation.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (isopropoxy) |
| ~1620, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl-alkyl ether |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the isopropyl group or propene from the isopropoxy moiety.
| m/z | Proposed Fragment |
| 175 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₃H₇]⁺ |
| 133 | [M - C₃H₆]⁺ |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound represents a valuable building block in the synthesis of pharmacologically relevant compounds. This guide has provided a detailed overview of its core properties, a plausible and detailed synthetic route via the Fischer indole synthesis, and a predictive analysis of its spectroscopic characteristics. This information serves as a foundational resource for researchers and scientists engaged in the synthesis and application of novel indole derivatives in drug discovery and development.
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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An In-depth Technical Guide to 5-Isopropoxy-1H-indole (CAS 396091-50-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Alkoxyindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, making it a privileged scaffold in modern drug discovery.[1] Among the myriad of substituted indoles, those bearing an alkoxy group at the 5-position are of particular interest. This substitution pattern is a key feature in several neurologically active compounds, including derivatives of the neurotransmitter serotonin (5-hydroxytryptamine). The introduction of an isopropoxy group at this position, as seen in 5-isopropoxy-1H-indole, offers a strategic modification to modulate the parent molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 396091-50-2 | [4] |
| Molecular Formula | C₁₁H₁₃NO | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonym | 1H-indol-5-yl isopropyl ether | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with their chemical shifts influenced by the electron-donating isopropoxy group. The N-H proton will likely appear as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The protons on the pyrrole ring (H2 and H3) will resonate in the aromatic region, as will the protons on the benzene ring (H4, H6, and H7). The isopropoxy group will be identifiable by a septet for the methine proton and a doublet for the two methyl groups.
¹³C NMR: The carbon NMR spectrum will display eleven distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the oxygen of the isopropoxy group (C5) will be significantly shifted downfield. The other aromatic carbons will appear in the typical range for indole derivatives (δ 100-140 ppm). The carbons of the isopropyl group will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A prominent broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹. The C-O-C stretching of the ether linkage will be visible in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.[7][8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 175, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a propyl group from the ether, as well as fragmentation of the indole ring, which is characteristic of indole derivatives.[10]
Synthesis of this compound: A Step-by-Step Protocol
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available precursor, 5-hydroxyindole. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Part 1: Synthesis of 5-Hydroxyindole (Precursor)
While 5-hydroxyindole is commercially available, its synthesis from more common starting materials like 5-bromoindole is a well-established procedure. A common method is a copper-catalyzed hydroxylation.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole (1.0 eq.), copper(I) iodide (0.1 eq.), cesium carbonate (2.0 eq.), and L-proline (0.2 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Then, add a solution of sodium hydroxide (2.0 eq.) in water.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of approximately 5-6.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-hydroxyindole can be purified by column chromatography on silica gel.
Part 2: Williamson Ether Synthesis of this compound
Causality Behind Experimental Choices: The Williamson ether synthesis is a classic Sₙ2 reaction.[11] The choice of a strong base (like sodium hydride) or a weaker base (like potassium carbonate) depends on the desired reactivity and reaction conditions. Aprotic polar solvents like acetone or DMF are used to dissolve the reactants and facilitate the nucleophilic attack. Isopropyl iodide or 2-bromopropane are chosen as the source of the isopropyl group, with the iodide being a better leaving group, potentially leading to faster reaction times.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxyindole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask.
-
Reagent Addition: Add isopropyl iodide (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the development of serotonin receptor modulators.[3] The serotonin (5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of pharmaceutical drugs used to treat depression, anxiety, and migraines.[12]
The isopropoxy group at the 5-position can mimic the hydroxyl group of serotonin, while providing increased lipophilicity, which can enhance blood-brain barrier penetration. Furthermore, this moiety can influence the binding affinity and selectivity for different 5-HT receptor subtypes.
Another significant application is in the synthesis of tryptamine derivatives.[3] Tryptamines are a class of compounds that includes many biologically active substances, including neurotransmitters and psychedelic drugs. By modifying the this compound scaffold, medicinal chemists can create novel tryptamine analogues with unique pharmacological profiles for potential therapeutic use in a range of neurological and psychiatric disorders.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via a straightforward Williamson etherification of 5-hydroxyindole makes it readily accessible. The strategic placement of the isopropoxy group on the indole core provides a powerful tool for modulating the pharmacological properties of target molecules. As research into novel treatments for central nervous system disorders continues, the demand for strategically substituted indole intermediates like this compound is expected to grow, solidifying its importance in the landscape of modern drug discovery.
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- 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed. (1994, August 5).
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- New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo - Docta Complutense. (2013, September 19).
- Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutectic Solvents and Catalyst - ResearchGate. (2023, May 17).
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. (2024, September 6).
- Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. (2024, February 2).
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The Unseen Signature: A Technical Guide to the Structural Elucidation of 5-Isopropoxy-1H-indole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isopropoxy-1H-indole stands as a molecule of significant interest within the vast landscape of heterocyclic chemistry, particularly in the realms of medicinal chemistry and materials science. Its structural framework, a derivative of the privileged indole scaffold, suggests potential applications in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive, predictive framework for the structural elucidation of this compound. In the absence of publicly available, experimentally-derived spectral data for this specific molecule, this guide synthesizes foundational spectroscopic principles with comparative data from closely related indole analogs to present a robust analytical workflow. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed roadmap for researchers engaged in the synthesis and characterization of this and similar indole derivatives.
Introduction: The Rationale for Structural Verification
The indole nucleus is a cornerstone in drug discovery, forming the core of numerous biologically active compounds. Substitution at the 5-position of the indole ring with an isopropoxy group introduces a lipophilic and sterically influential moiety that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous confirmation of the structure of this compound is a critical first step in any research and development cascade. This guide is designed to provide the analytical logic and practical protocols to achieve this confirmation with a high degree of confidence.
The structural elucidation of a novel or uncharacterized compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
The Analytical Workflow: A Multi-Pronged Approach
The comprehensive structural characterization of this compound necessitates a synergistic application of modern spectroscopic techniques. The logical flow of this process ensures that each piece of data builds upon the last, leading to an irrefutable structural assignment.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): The First Glimpse of the Molecule
Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₁H₁₃NO, with a monoisotopic mass of 175.0997 g/mol .
| Ion | Predicted m/z | Significance |
| [M+H]⁺ | 176.1070 | Protonated molecular ion, commonly observed in ESI and CI. |
| [M]⁺ | 175.0997 | Molecular ion, expected as the base peak in EI. |
| [M-CH(CH₃)₂]⁺ | 132.0444 | Loss of the isopropoxy radical, a characteristic fragmentation. |
| [M-C₃H₇]⁺ | 132.0444 | Loss of the isopropyl group. |
| Indole fragment | 117.0578 | Characteristic fragment of the indole core. |
Fragmentation Pathway
The fragmentation of indole derivatives in mass spectrometry often follows predictable pathways. The loss of substituents from the benzene ring is a common feature. A key fragmentation for this compound would be the cleavage of the ether bond, leading to the loss of the isopropoxy group.
Caption: Predicted key fragmentation pathway for this compound in EI-MS.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Acquire data in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₁H₁₄NO⁺.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch of the indole ring. |
| 3100-3000 | Medium | Aromatic C-H stretch. |
| 2975-2850 | Strong | Aliphatic C-H stretch (isopropyl group). |
| ~1620-1450 | Medium to Strong | C=C aromatic ring stretching. |
| ~1250-1000 | Strong | C-O stretch of the ether. |
| ~800 | Strong | C-H out-of-plane bending for a substituted benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the indole ring protons and the isopropoxy group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~8.1 | broad singlet | - | 1H |
| H4 | ~7.5 | doublet | ~8.8 | 1H |
| H6 | ~6.9 | doublet of doublets | ~8.8, 2.4 | 1H |
| H7 | ~7.2 | doublet | ~2.4 | 1H |
| H2 | ~7.1 | triplet | ~2.8 | 1H |
| H3 | ~6.5 | triplet | ~2.8 | 1H |
| O-CH | ~4.6 | septet | ~6.0 | 1H |
| CH₃ | ~1.4 | doublet | ~6.0 | 6H |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 | ~152 |
| C7a | ~131 |
| C3a | ~128 |
| C2 | ~123 |
| C4 | ~112 |
| C7 | ~111 |
| C6 | ~105 |
| C3 | ~102 |
| O-CH | ~70 |
| CH₃ | ~22 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which will definitively confirm the connectivity.
Synthetic Verification: The Ultimate Proof
While spectroscopy provides a detailed picture of the molecular structure, a logical and well-documented synthetic route serves as the ultimate validation. The synthesis of this compound would typically proceed from a commercially available starting material like 5-hydroxyindole.
Caption: A plausible synthetic route to this compound.
Conclusion: A Unified Structural Hypothesis
The structural elucidation of this compound is a systematic process of gathering and interpreting complementary data from a suite of powerful analytical techniques. This guide provides a robust, predictive framework for this process. The convergence of the predicted molecular formula from mass spectrometry, the identification of key functional groups by IR spectroscopy, and the detailed connectivity map provided by NMR spectroscopy will allow for the unambiguous confirmation of the structure of this compound. This foundational knowledge is paramount for any subsequent investigation into its chemical reactivity, biological activity, and potential applications.
References
- Powers, D. G., & Case, D. A. (2016). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 25(1), 108-120. [Link]
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
- Kim, J., Choi, H., & Kim, H. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1415. [Link]
- Powers, D. G., & Case, D. A. (2015). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
- Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).
A Technical Guide to the Spectroscopic Characterization of 5-Isopropoxy-1H-indole
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of 5-Isopropoxy-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. While experimentally verified spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures—such as indole, 5-methoxyindole, and other 5-substituted indoles—to present a robust, predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to synthesize, characterize, and confirm the structure of this compound. The guide details standardized protocols for data acquisition via Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal reasoning behind spectral interpretation and peak assignments.
Introduction: The Significance of the 5-Substituted Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Substitution at the 5-position of the indole ring is a common strategy to modulate the electronic properties and biological activity of the resulting molecule. Alkoxy groups, such as the isopropoxy group, are of particular interest as they act as hydrogen bond acceptors and can significantly influence a compound's lipophilicity and metabolic stability. This compound, therefore, serves as a critical intermediate in the synthesis of complex molecules targeted for a range of therapeutic areas, including neurological and psychiatric disorders.[2]
Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for confirmation. This guide provides the predicted spectroscopic data and the logic required to interpret experimental results with confidence.
Synthesis and Characterization Workflow
The synthesis of this compound would most plausibly be achieved through established methodologies like the Fischer, Gassman, or Sundberg indole syntheses.[1][3] A common approach involves the acid-catalyzed cyclization of a 4-isopropoxyphenylhydrazone derivative. Following synthesis, a rigorous purification step, typically column chromatography, is essential before spectroscopic analysis to ensure the removal of reagents and byproducts.
The general workflow for obtaining and characterizing the target compound is visualized below.
Figure 2: Structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
|---|---|---|---|---|
| NH -1 | ~8.10 | br s | - | 1H |
| H-7 | ~7.55 | d | J ≈ 8.8 | 1H |
| H-2 | ~7.15 | t | J ≈ 2.8 | 1H |
| H-4 | ~7.05 | d | J ≈ 2.4 | 1H |
| H-6 | ~6.90 | dd | J ≈ 8.8, 2.4 | 1H |
| H-3 | ~6.45 | t | J ≈ 2.0 | 1H |
| O-CH (CH₃)₂ | ~4.60 | sept | J ≈ 6.0 | 1H |
| O-CH(C H₃)₂ | ~1.40 | d | J ≈ 6.0 | 6H |
Interpretation:
-
N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding.
-
Aromatic Protons (H-4, H-6, H-7): The electron-donating isopropoxy group at C5 shields H-4 and H-6, shifting them upfield. H-4 will appear as a doublet coupled only to H-6. H-6 will be a doublet of doublets, coupled to both H-7 (ortho-coupling, larger J) and H-4 (meta-coupling, smaller J). H-7 is least affected and remains furthest downfield of this group, appearing as a doublet from ortho-coupling to H-6.
-
Pyrrole Protons (H-2, H-3): These protons are characteristic of the indole core. H-2 appears as a triplet coupled to H-1 and H-3, while H-3 is a triplet coupled to H-1 and H-2.
-
Isopropoxy Protons: The methine proton (CH) will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a single doublet, coupled to the methine proton.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides a map of the carbon skeleton. The isopropoxy group will have a significant shielding/deshielding effect on the carbons of the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 | ~154.0 |
| C-7a | ~131.5 |
| C-3a | ~129.0 |
| C-2 | ~124.5 |
| C-7 | ~112.0 |
| C-4 | ~111.5 |
| C-6 | ~103.0 |
| C-3 | ~102.5 |
| C H(CH₃)₂ | ~70.0 |
| CH(C H₃)₂ | ~22.5 |
Interpretation:
-
C-5: This carbon, directly attached to the electronegative oxygen, will be the most downfield of the aromatic carbons.
-
Quaternary Carbons (C-3a, C-7a): These bridgehead carbons will appear in the typical aromatic region for indoles. [4]* Aromatic CH Carbons (C-4, C-6, C-7): The electron-donating effect of the isopropoxy group will cause significant upfield shifts for the ortho (C-4, C-6) and para (no para CH) carbons. C-6 is expected to be the most shielded (lowest ppm).
-
Pyrrole Carbons (C-2, C-3): C-3 is characteristically the most upfield carbon of the indole ring system.
-
Isopropoxy Carbons: The methine carbon (CH) will appear around 70 ppm, and the two equivalent methyl carbons will be found in the aliphatic region around 22.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. [5]2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. [6]
IR Spectral Data (Predicted)
The IR spectrum of this compound will be dominated by vibrations from the N-H bond, aromatic and aliphatic C-H bonds, the C-O ether linkage, and the indole ring itself.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity/Shape |
|---|---|---|
| N-H Stretch | 3400 - 3300 | Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong (multiple bands) |
| C-O Stretch (Aryl Ether) | 1270 - 1200 | Strong |
Interpretation:
-
N-H Stretch: A sharp, strong peak around 3350 cm⁻¹ is a hallmark of the indole N-H group. [7]* C-H Stretches: The region just above 3000 cm⁻¹ will contain peaks for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show strong, sharp peaks corresponding to the sp³ C-H stretches of the isopropoxy group.
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations. The most diagnostic peak here will be the strong C-O stretching vibration of the aryl alkyl ether. [8]Bending vibrations for the aromatic ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation pattern can further corroborate the proposed structure.
Experimental Protocol: MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that provides more fragmentation information and shows the molecular ion [M]⁺•. [9]3. Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental formula.
MS Data (Predicted)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |
|---|---|---|---|
| [M]⁺• | C₁₁H₁₃NO | 175.0997 | Molecular Ion (prominent in EI) |
| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 | Protonated Molecule (base peak in ESI) |
| [M-CH₃]⁺ | C₁₀H₁₀NO⁺ | 160.0757 | Loss of a methyl radical |
| [M-C₃H₇]⁺ | C₈H₆NO⁺ | 132.0444 | Loss of the isopropyl radical |
Interpretation:
-
Molecular Ion: The molecular formula C₁₁H₁₃NO gives an exact mass of 175.0997. An HRMS measurement matching this value to within a few ppm would confirm the elemental composition.
-
Fragmentation: Under EI conditions, a common fragmentation pathway for ethers is the loss of alkyl groups. The loss of a methyl group (mass 15) or the entire isopropyl group (mass 43) from the molecular ion would produce characteristic fragment ions and provide strong evidence for the isopropoxy substituent. [10]
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide—a downfield N-H singlet and a characteristic aromatic pattern in the ¹H NMR, a C-O ether signal around 154 ppm in the ¹³C NMR, a strong N-H stretch and C-O stretch in the IR, and a molecular ion at m/z 175.0997 in the mass spectrum—form a unique spectroscopic fingerprint. This guide provides the foundational knowledge and protocols for researchers to confidently verify the synthesis and purity of this important chemical intermediate, facilitating its application in further scientific endeavors.
References
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved from Supporting Information provided with a research article. [Link]
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- This compound. (n.d.). MySkinRecipes.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- 5-isopropyl-1H-indole-2-carboxylic acid. (n.d.). PubChem.
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- Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1419. [Link]
- 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.). ResearchGate.
- 1-Isopropyl-5-methyl-1H-indole-2,3-dione. (n.d.). PubChem.
- Supporting information Indoles - The Royal Society of Chemistry. (n.d.).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017).
- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). National Institutes of Health (PMC). [Link]
- Fuson, R. C., & Casa, F. C. (1956). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 21(6), 706-707. [Link]
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]
- Synthesis of Indole Fused Heterocyclic Compounds. (2013). Middle East Technical University. [Link]
- Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank.
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- Indole. (n.d.). NIST WebBook.
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- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
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Foreword: The Indole Scaffold in Modern Research
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Isopropoxy-1H-indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for functionalization at various positions, leading to a vast chemical space with diverse biological activities.[3] this compound, a key intermediate, is frequently employed in the synthesis of compounds targeting the central nervous system.[4] Accurate and unambiguous structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose.[5][6] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum of this compound, one must first understand its molecular architecture and the distinct electronic environments of each proton. The structure consists of a bicyclic indole core with an isopropoxy group at the C5 position of the benzene ring. This substituent significantly influences the magnetic shielding of nearby protons.
Caption: Labeled structure of this compound.
The protons are categorized into three groups:
-
Indole N-H Proton (H1): Attached to the nitrogen atom.
-
Indole Ring C-H Protons (H2, H3, H4, H6, H7): Attached directly to the carbon framework of the indole core.
-
Isopropoxy Group Protons: The methine (-CH) and the two equivalent methyl (-CH₃) groups.
Spectral Analysis and Signal Assignment
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal allow for the definitive assignment of every proton. The isopropoxy group at C5 is an ortho, para-director and electron-donating, which increases the electron density at positions C4, C6, and the pyrrole ring, causing their corresponding protons to shift upfield (to lower δ values) compared to unsubstituted indole.
Predicted ¹H NMR Data
The following table summarizes the anticipated spectral data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 7.95 - 8.10 | Broad Singlet (br s) | - | 1H |
| H7 | 7.20 - 7.25 | Doublet (d) | JH7-H6 ≈ 8.6 Hz | 1H |
| H4 | 7.08 - 7.12 | Doublet (d) | JH4-H6 ≈ 2.4 Hz | 1H |
| H2 | 7.05 - 7.10 | Triplet (t) | JH2-H1 ≈ JH2-H3 ≈ 2.8 Hz | 1H |
| H6 | 6.80 - 6.85 | Doublet of Doublets (dd) | JH6-H7 ≈ 8.6 Hz, JH6-H4 ≈ 2.4 Hz | 1H |
| H3 | 6.35 - 6.40 | Triplet (t) | JH3-H2 ≈ JH3-H1 ≈ 2.0 Hz | 1H |
| CH (isopropoxy) | 4.50 - 4.58 | Septet (sept) | JCH-CH3 ≈ 6.0 Hz | 1H |
| CH₃ (isopropoxy) | 1.30 - 1.35 | Doublet (d) | JCH3-CH ≈ 6.0 Hz | 6H |
Detailed Interpretation
-
N-H Proton (H1, δ ~8.0 ppm): This proton is the most deshielded proton on the indole core, appearing far downfield. Its signal is often broad due to intermediate rates of chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[5][7] The chemical shift is highly sensitive to solvent, concentration, and temperature.[5][7][8]
-
Benzene Ring Protons (H7, H4, H6):
-
H7 (δ ~7.23 ppm): Appears as a doublet due to ortho-coupling with H6 (³J ≈ 8.6 Hz).
-
H4 (δ ~7.10 ppm): Appears as a doublet due to meta-coupling with H6 (⁴J ≈ 2.4 Hz). Its proximity to the pyrrole ring places it slightly downfield compared to H6.
-
H6 (δ ~6.83 ppm): This proton is split by both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets. It is the most shielded of the benzene ring protons due to the electron-donating effect of the C5-isopropoxy group.
-
-
Pyrrole Ring Protons (H2, H3):
-
H2 (δ ~7.07 ppm): Typically appears as a triplet or a doublet of doublets due to coupling with H1 and H3.[5]
-
H3 (δ ~6.38 ppm): This proton is significantly shielded and appears furthest upfield among the ring C-H protons.[5][9] It also appears as a triplet or doublet of doublets from coupling to H1 and H2.
-
-
Isopropoxy Protons (CH, CH₃):
-
Methine CH (δ ~4.54 ppm): This proton is adjacent to the oxygen atom, causing a significant downfield shift. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet multiplicity (n+1 rule, where n=6).[10]
-
Methyl CH₃ (δ ~1.33 ppm): These six protons are equivalent and are coupled to the single methine proton, giving rise to a strong doublet signal.[10] The integration value of 6H makes this signal highly characteristic.
-
Standardized Experimental Protocol
Trustworthy and reproducible data begins with a robust experimental protocol. The following workflow is a self-validating system for acquiring a high-quality ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR analysis.
Part A: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
CDCl₃ (Deuterated Chloroform): A common choice for general organic compounds, offering good solubility. The N-H proton signal may be broad.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that forms hydrogen bonds with the N-H proton. This slows down chemical exchange, often resulting in a sharper N-H signal, which can be useful for observing its coupling.[7]
-
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the sample vial. Gently vortex or swirl to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Part B: Data Acquisition & Processing
This protocol assumes a standard 400 or 500 MHz NMR spectrometer.[5]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer frequency onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to ensure sharp, well-resolved peaks.[5]
-
Acquisition:
-
Experiment: Use a standard 1D proton pulse sequence.
-
Spectral Width: Set to approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Typically 8 or 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean, interpretable spectrum.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and pick the peaks to extract chemical shift, integration, and coupling constant values.
-
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, combining a theoretical understanding of chemical shifts and coupling constants with a meticulous experimental technique, allows for the complete and confident assignment of all proton signals. The characteristic signals of the isopropoxy group—a septet and a strong doublet—along with the distinct patterns of the substituted indole ring, provide an unambiguous fingerprint for this valuable synthetic intermediate. This guide equips the research professional with the foundational knowledge and practical workflows necessary to leverage ¹H NMR for the rigorous structural verification required in modern chemical and pharmaceutical development.
References
- BenchChem. (2025).
- BenchChem. (2025).
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- Supporting Information. (Year not specified).
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- BenchChem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds. BenchChem Technical Support.
- YouTube. (2023).
- University of Wisconsin. (Year not specified). NMR: Novice Level, Spectrum 3. Department of Chemistry. [Link]
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- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]
- Akbas, H. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. [Link]
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13C NMR analysis of 5-Isopropoxy-1H-indole
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Isopropoxy-1H-indole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectroscopy of this compound, a representative heterocyclic compound. Moving beyond a simple data sheet, this document details the theoretical underpinnings, predictive analysis based on substituent effects, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation using advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methodologies and logical workflows presented herein are designed to serve as a robust framework for researchers characterizing substituted indole scaffolds and other complex aromatic systems.
The Central Role of NMR in Modern Structural Elucidation
In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. Among the suite of analytical tools available, ¹³C NMR spectroscopy provides direct, non-destructive insight into the carbon skeleton of an organic molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, creating a molecular "fingerprint" that is exquisitely sensitive to subtle changes in substitution, stereochemistry, and conformation. For drug development professionals, mastering the acquisition and interpretation of ¹³C NMR data is not merely a technical skill but a critical component of accelerating discovery, ensuring patentability, and meeting stringent regulatory standards.
Core Principles of ¹³C and DEPT NMR Spectroscopy
A proficient analysis of the ¹³C NMR spectrum of this compound requires a firm grasp of the fundamental principles governing the technique, particularly the modern pulse experiments that resolve spectral ambiguities.
The ¹³C Nucleus and Chemical Shift
The ¹³C isotope, while having a low natural abundance of ~1.1%, possesses a nuclear spin (I=½) that makes it NMR-active. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a ¹³C NMR experiment. It indicates the electronic environment of a given carbon nucleus. High electron density around a nucleus "shields" it from the external magnetic field, causing it to resonate at a lower chemical shift (upfield). Conversely, electronegative atoms or electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its resonance to a higher chemical shift (downfield).[1] Typical ¹³C chemical shifts span a range of over 200 ppm, providing excellent signal dispersion.[2]
Broadband Proton Decoupling
Due to the low probability of two adjacent ¹³C atoms in a molecule, ¹³C-¹³C coupling is negligible. However, ¹³C nuclei are coupled to attached protons (¹H). While this coupling can provide structural information, it complicates the spectrum. In a standard ¹³C experiment, broadband proton decoupling is employed. This technique irradiates all proton frequencies simultaneously, collapsing the carbon signals into sharp singlets and providing a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[3] The result is a clean spectrum where each peak corresponds to a unique carbon or a set of chemically equivalent carbons.
Multiplicity Editing with DEPT (Distortionless Enhancement by Polarization Transfer)
While broadband decoupling simplifies the spectrum, it removes the valuable information about the number of attached protons. The DEPT pulse sequence reintroduces this information in a highly efficient and interpretable manner.[4][5] It is a polarization transfer experiment, meaning it enhances the weak ¹³C signal by transferring magnetization from the highly abundant ¹H nuclei.[6] A DEPT experiment is typically run in two main modes:
-
DEPT-90: This spectrum shows signals only for methine (CH) carbons.
-
DEPT-135: This spectrum shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons.
Critically, quaternary carbons (C) —those with no attached protons—are absent from all DEPT spectra.[7][8] By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the multiplicity of every carbon signal.
Structural Analysis: From the Indole Scaffold to this compound
A rigorous spectral assignment begins with a foundational understanding of the parent system and a predictive analysis of substituent effects.
The ¹³C NMR Fingerprint of the Indole Scaffold
The indole ring system consists of 8 unique carbons. Their chemical shifts in DMSO-d₆ provide a crucial baseline for our analysis. The pyrrole ring carbons (C2, C3) are relatively electron-rich, while the benzene ring carbons are found in the typical aromatic region.[9] Bridgehead carbons (C3a, C7a) connect the two rings.
Table 1: Reference ¹³C NMR Chemical Shifts for Indole
| Carbon Position | Chemical Shift (δ ppm) in DMSO-d₆[9] |
|---|---|
| C2 | 124.9 |
| C3 | 102.1 |
| C3a | 128.1 |
| C4 | 120.7 |
| C5 | 121.5 |
| C6 | 119.0 |
| C7 | 111.4 |
| C7a | 135.8 |
Predicting Substituent-Induced Chemical Shifts (SCS)
The introduction of an isopropoxy (-O-CH(CH₃)₂) group at the C5 position dramatically alters the electronic landscape of the indole ring. The oxygen atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As a highly electronegative atom, oxygen withdraws electron density through the sigma bond, deshielding the directly attached carbon (C5).
-
Resonance Effect (+R): The oxygen's lone pairs can donate electron density into the aromatic π-system.[10] This donation increases electron density primarily at the ortho (C4, C6) and para (C7a) positions, causing a significant shielding (upfield shift) at these carbons.
Based on these principles, we can predict the following changes relative to unsubstituted indole:
-
C5 (Ipso-carbon): Will be significantly deshielded (shifted downfield to >150 ppm) due to the direct attachment of oxygen.
-
C4 & C6 (Ortho-carbons): Will be significantly shielded (shifted upfield to lower ppm) due to the +R effect.
-
C7a (Para-carbon): Will be shielded , though the effect on a bridgehead carbon can be less pronounced.
-
C3a, C7, C2, C3 (Meta-carbons): Will experience smaller, less predictable shifts.
The Isopropoxy Group Signature
The isopropoxy group itself will introduce two new signals:
-
A methine (CH) carbon, deshielded by the attached oxygen, typically appearing in the 65-75 ppm range.[11]
-
Two chemically equivalent methyl (CH₃) carbons, appearing in the aliphatic region, typically around 20-25 ppm.[1]
Predicted ¹³C NMR Spectrum for this compound
By combining the baseline indole data with the predicted substituent effects, we can construct a hypothetical but highly educated prediction for the complete ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Signal Assignment for this compound
| Carbon Assignment | Expected Multiplicity | Predicted δ (ppm) Range | Rationale for Prediction |
|---|---|---|---|
| C5 | Quaternary (C) | 152 - 156 | Ipso-carbon, strongly deshielded by oxygen. |
| C7a | Quaternary (C) | 130 - 133 | Shielded relative to indole's C7a by +R effect. |
| C3a | Quaternary (C) | 128 - 130 | Minor substituent effect. |
| C2 | Methine (CH) | 125 - 127 | Minor substituent effect. |
| C4 | Methine (CH) | 112 - 115 | Strongly shielded by ortho +R effect. |
| C7 | Methine (CH) | 111 - 114 | Minor substituent effect. |
| C6 | Methine (CH) | 104 - 108 | Strongly shielded by ortho +R effect. |
| C3 | Methine (CH) | 101 - 103 | Minor substituent effect. |
| -O-C H(CH₃)₂ | Methine (CH) | 68 - 72 | Alkoxy methine, deshielded by oxygen. |
| -O-CH(C H₃)₂ | Methyl (CH₃) x 2 | 21 - 24 | Equivalent aliphatic methyls. |
A Validated Experimental Protocol for Data Acquisition
The acquisition of high-quality, reproducible ¹³C NMR data is paramount. The following protocol is a self-validating system designed for accuracy and efficiency.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Weighing: Accurately weigh 20-50 mg of this compound. This concentration range provides a good signal-to-noise ratio for a ¹³C experiment within a reasonable timeframe (30-90 minutes).[12][13]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are excellent choices for indole derivatives. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution. This ensures a homogeneous solution, which is critical for proper magnetic field shimming.[13]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical. Suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Instrumentation and Parameter Selection
This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the ¹³C probe for optimal sensitivity.
-
Broadband Decoupled ¹³C Acquisition:
-
Pulse Program: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).[14]
-
Spectral Width (SW): Set to ~240 ppm, centered around 110 ppm, to ensure all signals from ~0 to 220 ppm are captured.[15]
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2 seconds. While longer delays are needed for perfect quantitation, a 2s delay is sufficient for structural elucidation and provides a good balance with experiment time.
-
Number of Scans (NS): Set between 512 to 2048 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135 and DEPT-90 Acquisition:
-
Pulse Program: Select the standard DEPT-135 and DEPT-90 pulse programs from the spectrometer's library.
-
Parameters: The spectral width, acquisition time, and relaxation delay should be identical to the broadband ¹³C experiment to ensure direct comparability.
-
Number of Scans (NS): DEPT experiments benefit from polarization transfer and often require fewer scans (e.g., 256 to 1024) than the standard ¹³C experiment for a comparable signal-to-noise ratio.
-
Caption: Logical workflow for carbon multiplicity assignment using DEPT experiments.
Final Assignment Summary
By integrating the information from the broadband, DEPT-90, and DEPT-135 spectra, a final, confident assignment can be made. The chemical shifts are correlated with the multiplicity data to produce a complete and validated structural confirmation.
Table 3: Final Data Interpretation Summary for this compound
| Predicted δ (ppm) | Observed in Broadband? | Observed in DEPT-90? | Observed in DEPT-135? (Phase) | Assignment |
|---|---|---|---|---|
| 152 - 156 | Yes | No | Absent | C5 (C) |
| 130 - 133 | Yes | No | Absent | C7a (C) |
| 128 - 130 | Yes | No | Absent | C3a (C) |
| 125 - 127 | Yes | Yes | Positive | C2 (CH) |
| 112 - 115 | Yes | Yes | Positive | C4 (CH) |
| 111 - 114 | Yes | Yes | Positive | C7 (CH) |
| 104 - 108 | Yes | Yes | Positive | C6 (CH) |
| 101 - 103 | Yes | Yes | Positive | C3 (CH) |
| 68 - 72 | Yes | Yes | Positive | -O-C H (CH) |
| 21 - 24 | Yes | No | Positive | -C H₃ (CH₃) |
Conclusion
The comprehensive ¹³C NMR analysis of this compound demonstrates a powerful, systematic approach to structural elucidation that is broadly applicable in chemical and pharmaceutical research. By starting with the known spectral data of a parent scaffold, applying the fundamental principles of substituent-induced chemical shifts, and employing multiplicity-editing pulse sequences like DEPT, a researcher can move from a proposed structure to a fully validated assignment with a high degree of confidence. The detailed experimental and interpretive workflows provided in this guide serve as a robust template for tackling the structural characterization of novel molecular entities, ensuring data integrity and accelerating the pace of discovery.
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An In-depth Technical Guide to the Infrared Spectroscopy of 5-Isopropoxy-1H-indole
Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5-Isopropoxy-1H-indole, a heterocyclic compound of interest in pharmaceutical research and drug development. This document outlines the theoretical principles governing its vibrational spectrum, presents a detailed experimental protocol for acquiring high-resolution Fourier Transform Infrared (FTIR) data, and offers an in-depth interpretation of the predicted absorption bands. By correlating specific molecular vibrations to key functional groups, this guide serves as an essential reference for researchers, scientists, and quality control professionals engaged in the synthesis, identification, and characterization of indole derivatives.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₁₁H₁₃NO, Molar Mass: 175.23 g/mol ) is a derivative of the indole heterocyclic system.[1] Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals.[2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structural attributes that influence biological activity.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3][4] When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The resulting absorption spectrum serves as a unique molecular "fingerprint," providing definitive information about the functional groups present.[4][5] For a molecule like this compound, IR spectroscopy is indispensable for verifying the integrity of the indole ring, the N-H bond, and the presence of the crucial isopropoxy ether linkage.
This guide provides a predictive but robust framework for the IR analysis of this compound, grounded in the established spectroscopic behavior of its constituent chemical moieties.
Molecular Structure and Key Vibrational Modes
To interpret the infrared spectrum of this compound, it is essential to first identify the functional groups and bond types that will give rise to characteristic absorption bands.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
The primary vibrational modes to be analyzed are:
-
N-H Stretching: From the secondary amine within the pyrrole ring of the indole nucleus.
-
C-H Stretching: Differentiating between aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds.
-
C-O-C Stretching: Characteristic of the aryl-alkyl ether linkage.
-
C=C Stretching: Aromatic ring vibrations within the indole structure.
-
C-H Bending: In-plane and out-of-plane bending of aromatic C-H bonds and bending modes of the isopropyl group.
Predicted Infrared Spectrum: A Band-by-Band Analysis
The following table summarizes the predicted characteristic absorption bands for this compound. The predictions are based on established group frequencies from analogous compounds and general IR spectroscopy principles.[6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium, Sharp | N-H Stretch | Indole N-H |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Indole Ring |
| 2985 - 2950 | Strong | Asymmetric sp³ C-H Stretch | Isopropyl CH₃ |
| 2940 - 2910 | Medium | sp³ C-H Stretch | Isopropyl CH |
| 2880 - 2860 | Medium | Symmetric sp³ C-H Stretch | Isopropyl CH₃ |
| 1620 - 1580 | Medium-Weak | Aromatic C=C Ring Stretch | Indole Ring |
| 1500 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | Indole Ring |
| 1475 - 1460 | Medium | Asymmetric CH₃ Bend | Isopropyl Group |
| 1390 - 1370 | Medium-Weak | Symmetric CH₃ Bend (Doublet) | Isopropyl Group |
| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl) | Aryl-Alkyl Ether |
| 1150 - 1085 | Strong | Asymmetric C-O-C Stretch (Alkyl) | Aryl-Alkyl Ether |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Benzene |
High-Frequency Region (4000 - 2500 cm⁻¹)
-
N-H Stretching (ca. 3400 cm⁻¹): The indole N-H bond is expected to produce a single, relatively sharp absorption band in the region of 3450-3350 cm⁻¹.[10] Unlike the broad O-H bands from alcohols, the N-H stretch of a secondary amine in a heterocyclic ring is typically more defined.[11] Its position can be sensitive to hydrogen bonding, which may cause broadening and a shift to lower wavenumbers in concentrated solid-state samples.
-
Aromatic C-H Stretching (ca. 3100-3000 cm⁻¹): The sp² C-H bonds on the indole ring will give rise to one or more weak to medium bands just above 3000 cm⁻¹.[12][13] These are characteristic indicators of aromatic or vinylic structures.
-
Aliphatic C-H Stretching (ca. 2985-2860 cm⁻¹): The isopropoxy group will produce several strong absorption bands below 3000 cm⁻¹. These can be assigned to the asymmetric and symmetric stretching of the methyl (CH₃) groups and the stretching of the methine (CH) group.[14] The presence of multiple strong peaks in this region is a clear confirmation of the saturated alkyl component of the molecule.
Mid-Frequency Region (2500 - 1300 cm⁻¹)
-
Aromatic C=C Stretching (ca. 1620-1450 cm⁻¹): The stretching vibrations within the fused aromatic ring system of indole typically produce a series of four bands of variable intensity in this region.[13][15] These skeletal vibrations are highly characteristic of the aromatic core.
-
Aliphatic C-H Bending (ca. 1475-1370 cm⁻¹): The bending (deformation) modes of the isopropyl group's C-H bonds appear here. A characteristic feature of an isopropyl group is a doublet of medium intensity around 1380 cm⁻¹ and 1370 cm⁻¹, arising from the symmetric bending of the two methyl groups.[16] An asymmetric bending mode is also expected near 1470 cm⁻¹.
Fingerprint Region (1300 - 650 cm⁻¹)
-
C-O-C Ether Stretching (ca. 1275-1085 cm⁻¹): This is one of the most diagnostic regions for this compound. Aryl-alkyl ethers characteristically display two strong stretching bands.[1][17][18] The asymmetric C(aryl)-O stretch is expected at a higher frequency (1275-1200 cm⁻¹), while the C(alkyl)-O portion of the asymmetric stretch appears at a lower frequency (1150-1085 cm⁻¹). These are typically the strongest bands in the fingerprint region.
-
Aromatic C-H Out-of-Plane (OOP) Bending (ca. 900-675 cm⁻¹): The C-H bonds on the benzene portion of the indole ring give rise to strong, sharp bands in this region. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[12] For a 1,2,4-trisubstituted benzene ring pattern (as seen in the 5-substituted indole), a strong band is expected in the 860-800 cm⁻¹ range.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes the use of the Potassium Bromide (KBr) pellet technique, a standard method for obtaining high-resolution transmission spectra of solid samples.[9]
Figure 2: Standard workflow for FTIR analysis using the KBr pellet method.
Materials and Equipment
-
This compound (solid, high purity)
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours
-
Agate mortar and pestle
-
Hydraulic press with pellet die kit
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Sample holder for pellets
Step-by-Step Methodology
-
Sample Grinding: Place approximately 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample into a fine, homogeneous powder.
-
Rationale: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is crucial to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[6]
-
-
Mixing with KBr: Add approximately 150-200 mg of oven-dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample until the mixture is uniform.
-
Rationale: KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and acts as an inert matrix.[9] The low sample concentration (approx. 1%) ensures that the resulting absorption bands adhere to the Beer-Lambert law, preventing peak saturation.
-
-
Pellet Formation: Transfer the powder mixture into the collar of a pellet die. Level the surface and insert the plunger. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.
-
Rationale: The high pressure causes the KBr to flow and fuse, creating a solid, transparent, or translucent disc that is ideal for transmission analysis.
-
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (CO₂, H₂O) and the instrument itself.
-
Rationale: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption information from the sample.[19]
-
-
Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum. A typical setting would be 32 co-added scans at a resolution of 4 cm⁻¹.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for resolving the vast majority of vibrational bands in condensed-phase organic molecules.
-
Alternative Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is a rapid alternative that requires minimal sample preparation.[9] A small amount of the solid powder is simply placed onto the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact. This method is excellent for quick identification but may result in slight peak shifts and intensity differences compared to the transmission KBr method due to the physics of the measurement.[9]
Conclusion and Applications
The infrared spectrum of this compound is rich with information, providing a clear and definitive means of structural verification. The key diagnostic bands include the sharp N-H stretch around 3400 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, the highly characteristic pair of strong C-O-C ether bands between 1275 cm⁻¹ and 1085 cm⁻¹, and the C-H out-of-plane bending bands that confirm the aromatic substitution pattern.
For professionals in drug development and chemical synthesis, this detailed spectroscopic guide provides the necessary framework to:
-
Confirm Product Identity: Match experimentally obtained spectra against this predictive analysis to verify the synthesis of the target compound.
-
Assess Purity: Identify extraneous peaks that may indicate the presence of starting materials, solvents, or by-products.
-
Guide Synthesis: Monitor the progress of a reaction by observing the disappearance of reactant functional groups (e.g., a 5-hydroxyindole O-H band) and the appearance of product bands (the C-O-C ether stretches).
By understanding and applying the principles outlined herein, researchers can confidently leverage FTIR spectroscopy as a cornerstone of their analytical workflow for this compound and related heterocyclic molecules.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 5-Isopropoxy-1H-indole
Foreword: The Analytical Imperative for Novel Indole Scaffolds
In the landscape of modern drug discovery, the indole nucleus remains a privileged scaffold, forming the core of numerous therapeutic agents. 5-Isopropoxy-1H-indole, an important intermediate, presents a unique analytical challenge. Its characterization is not merely an academic exercise; it is a critical step in ensuring the purity, stability, and safety of potential drug candidates. High-Resolution Mass Spectrometry (HRMS) is not just a tool but the cornerstone of this characterization, providing unequivocal data on identity and structure. This guide moves beyond rote protocols to explain the causality behind the analytical choices, empowering researchers to not only replicate but also adapt these methods with confidence.
Part 1: Analyte Profile & Physicochemical Rationale
Understanding the analyte is the first principle of any robust analytical method. The properties of this compound dictate our entire approach, from solvent selection to ionization strategy.
The indole ring provides a readily available site for protonation at the C3 position in the gas phase, making it highly suitable for positive mode Electrospray Ionization (ESI). The isopropoxy group is a key structural feature that heavily influences the molecule's fragmentation pattern, primarily through cleavage of the ether bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1][2][3] |
| Average Mass | 175.227 g/mol | [1][2][3] |
| Monoisotopic Mass | 175.09971 g/mol | [1][2][3] |
| Predicted LogP | ~2.5 - 3.0 | |
| Ionization Mode | Positive ESI | [4][5][6] |
Part 2: The High-Resolution Mandate: Why Accuracy Matters
In pharmaceutical analysis, "close enough" is not good enough. Low-resolution mass spectrometry can identify a nominal mass of 175, but it cannot distinguish this compound (C₁₁H₁₃NO) from a host of isobaric interferences—other molecules that have the same nominal mass but different elemental compositions.
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass accuracy typically below 5 parts-per-million (ppm).[7][8] This precision allows for the confident assignment of an elemental formula, a foundational requirement for structural confirmation.[9][10] For instance, resolving the target analyte from a potential C₁₂H₁₅O impurity, which also has a nominal mass of 175, is trivial with HRMS but impossible otherwise. The high resolving power of instruments like the Orbitrap is essential for separating analyte signals from complex matrix background, ensuring detection of low-level impurities.[10][11][12]
Part 3: A Validated Experimental Workflow
This section details a complete, self-validating protocol for the analysis of this compound. The logic behind each step is explained to foster a deeper understanding of the process.
Diagram: Overall Analytical Workflow
Caption: End-to-end workflow for HRMS analysis of this compound.
Step-by-Step Experimental Protocol
1. Materials & Reagents:
-
This compound reference standard
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
2 mL autosampler vials with septa caps
-
0.22 µm PTFE syringe filters
2. Sample Preparation Protocol: The goal of sample preparation is to create a clean, dilute solution that is compatible with ESI-MS and avoids contaminating the instrument.[13][14]
-
Step 2.1: Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Rationale: Methanol is an excellent solvent for indole derivatives and is fully compatible with reverse-phase chromatography and ESI.[14]
-
-
Step 2.2: Working Solution Preparation: Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock into 990 µL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL.
-
Rationale: High concentrations can lead to source contamination, detector saturation, and poor peak shape.[14] The addition of formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive mode ESI.
-
-
Step 2.3: Transfer & Filtration: Transfer the working solution to a 2 mL autosampler vial. If any solid particles are visible, filter the solution through a 0.22 µm PTFE filter.
-
Rationale: Particulates can block the delicate tubing of the LC and MS systems, leading to significant downtime.[13]
-
3. Instrumentation & Acquisition Parameters: The following parameters are recommended for a standard Q-TOF or Orbitrap instrument coupled with a UHPLC system.[11][15]
Table 2: Recommended LC-HRMS Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and peak shape for small, moderately polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte for detection. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI) | Indoles readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets.[6] |
| Mass Range (MS1) | 50 - 500 m/z | Covers the mass of the precursor ion and potential low-mass fragments. |
| Resolution (MS1) | >70,000 FWHM | Sufficient to ensure high mass accuracy for formula confirmation.[7][12] |
| Acquisition Mode | Full Scan MS & Data-Dependent MS/MS | Allows for precursor identification and subsequent structural fragmentation. |
| Collision Energy | 15, 30, 45 eV (stepped) | A range of energies ensures the capture of both primary and secondary fragments. |
Part 4: Data Interpretation: From Accurate Mass to Structural Confirmation
Accurate Mass and Elemental Composition
The first step in data analysis is to confirm the presence and elemental composition of the target compound.
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule, [C₁₁H₁₃NO + H]⁺ = 176.1070
-
Measure the mass of the observed peak in the high-resolution spectrum.
-
Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000 A mass error of < 5 ppm provides high confidence in the assigned elemental formula.[10]
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. The fragmentation of indole derivatives is well-characterized and typically involves cleavages related to substituents and rearrangements within the indole core.[4][6][16] For this compound, the primary fragmentation pathways are predictable.
Diagram: Proposed Fragmentation Pathway of [M+H]⁺ this compound
Caption: Key fragmentation steps for protonated this compound.
-
Primary Fragmentation: The most facile cleavage is the loss of propene (C₃H₆) from the isopropoxy group via a rearrangement, leading to the formation of a stable 5-hydroxyindole radical cation at m/z 134.0651 . This is a characteristic loss for isopropyl ethers.
-
Secondary Fragmentation: The resulting ion at m/z 134 can then undergo further fragmentation. A common pathway for hydroxyindoles is the loss of a water molecule (H₂O), yielding a fragment at m/z 116.0495 .
-
Tertiary Fragmentation: The indole core itself can fragment. A characteristic loss of hydrogen cyanide (HCN) from the ion at m/z 116 leads to a fragment at m/z 89.0389 .[16]
Table 3: Theoretical vs. Observed Fragments
| Fragment Description | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 176.1070 | 176.1068 | -1.1 | C₁₁H₁₄NO⁺ |
| [M+H - C₃H₆]⁺ | 134.0651 | 134.0649 | -1.5 | C₈H₈NO⁺ |
| [M+H - C₃H₆ - H₂O]⁺ | 116.0495 | 116.0494 | -0.9 | C₈H₆N⁺ |
| [M+H - C₃H₆ - H₂O - HCN]⁺ | 89.0389 | 89.0388 | -1.1 | C₇H₅⁺ |
The combination of an accurate mass measurement of the parent ion and the logical fragmentation pattern provides unambiguous identification of this compound.
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A Theoretical and Computational Scrutiny of 5-Isopropoxy-1H-indole: A Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved drugs.[1][2][3] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This technical guide provides an in-depth theoretical examination of 5-Isopropoxy-1H-indole, a derivative with potential applications in drug discovery, particularly in the development of agents for the central nervous system.[4] By leveraging a suite of computational chemistry techniques, from quantum chemical calculations to molecular docking, we elucidate the structural, electronic, and interactive properties of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the theoretical investigation of indole derivatives.
Introduction: The Significance of the Indole Nucleus and the Promise of this compound
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[2] Its presence in natural products, neurotransmitters like serotonin, and a multitude of synthetic drugs underscores its versatile and potent bioactivity.[5] The C5 position of the indole ring is a critical point for substitution, and modifications at this site can significantly influence the molecule's interaction with biological targets.[2] The introduction of an isopropoxy group at this position, as in this compound, can modulate lipophilicity, metabolic stability, and receptor binding affinity, making it a compelling candidate for further investigation. This guide will explore the theoretical underpinnings of this compound's properties, providing a computational framework for its rational drug design and development.
Quantum Chemical Calculations: Unveiling the Electronic Landscape
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule.[6][7] Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost.[8]
Rationale for DFT in the Study of Indole Derivatives
DFT calculations allow us to predict a range of molecular properties, including optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[1][9] The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. For indole derivatives, these calculations provide insights into their reactivity, potential metabolic pathways, and the nature of their intermolecular interactions.[1][8]
Protocol for DFT Calculations of this compound
Below is a generalized protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.
Step 1: Molecular Structure Input
-
Build the 3D structure of this compound using a molecular editor.
-
Save the structure in a suitable format (e.g., .mol or .pdb).
Step 2: Geometry Optimization
-
Select a DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[1][9]
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
Step 3: Frequency Calculation
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[1]
Step 4: Electronic Property Analysis
-
From the output of the calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.
-
Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[9]
Predicted Spectroscopic and Electronic Properties
| Property | Predicted Value/Observation | Significance |
| Optimized Geometry | Planar indole ring with the isopropoxy group exhibiting specific bond lengths and angles. | Provides the most stable 3D structure for further studies. |
| IR Spectrum | Characteristic N-H stretching frequency (~3400-3500 cm⁻¹), C-H stretching, and aromatic C=C bending vibrations.[10][11] | Allows for comparison with experimental spectra for compound identification. |
| ¹H and ¹³C NMR | Predicted chemical shifts for each proton and carbon atom. The isopropoxy group will show a characteristic methine and two methyl signals.[10][11] | Aids in the structural elucidation and confirmation of synthesis.[12][13] |
| UV-Vis Spectrum | Electronic transitions in the UV region characteristic of the indole chromophore.[11] | Provides information about the electronic structure and conjugation. |
| HOMO-LUMO Gap | A specific energy gap value (typically in eV). | Indicates the molecule's kinetic stability and chemical reactivity. |
| MEP Map | Negative potential (red) around the nitrogen atom and oxygen atom, positive potential (blue) around the N-H proton. | Highlights regions of high and low electron density, predicting sites for intermolecular interactions. |
Conformational Analysis: Understanding Molecular Flexibility
The isopropoxy group of this compound introduces a degree of conformational flexibility. Understanding the preferred conformations is crucial as it can dictate how the molecule interacts with a biological target.[14][15][16]
Importance of Conformational Search
A thorough conformational analysis identifies the low-energy conformers of a molecule.[15] The bioactive conformation, the one that binds to a receptor, is not always the global minimum energy conformation. Therefore, identifying a representative set of low-energy conformers is essential for subsequent molecular docking studies.
Workflow for Conformational Analysis
The following workflow outlines the steps for a systematic conformational search.
Caption: A typical workflow for performing a conformational analysis.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17] It is a cornerstone of structure-based drug design, enabling the identification of potential drug candidates and the elucidation of their binding mechanisms.[18][19]
The Rationale for Docking Studies
For this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various potential protein targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in neurological pathways. The results can help prioritize this compound for further experimental validation and guide the design of more potent analogs.[1][20]
Protocol for Molecular Docking
This protocol provides a step-by-step guide for performing molecular docking using software like AutoDock or PyRx.[21]
Step 1: Protein Preparation
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking.
Step 2: Ligand Preparation
-
Use the low-energy conformers of this compound obtained from the conformational analysis.
-
Assign partial charges to the ligand atoms.
Step 3: Docking Simulation
-
Run the docking algorithm to generate a series of possible binding poses for the ligand within the protein's active site.
-
The software will score and rank these poses based on a scoring function that estimates the binding affinity.
Step 4: Analysis of Results
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
The binding energy (docking score) provides a quantitative estimate of the binding affinity.
Illustrative Docking Scenario: this compound and a Hypothetical Serotonin Receptor
The following diagram illustrates the potential binding interactions of this compound within the active site of a hypothetical serotonin receptor, a common target for indole-based drugs.
Caption: A schematic of potential binding interactions of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of quantum chemical calculations, conformational analysis, and molecular docking, we can gain significant insights into its physicochemical properties and potential as a drug candidate. The protocols and workflows presented here provide a roadmap for researchers to computationally assess this and other novel indole derivatives, thereby accelerating the drug discovery process. Future work should focus on the experimental validation of these theoretical predictions through chemical synthesis, spectroscopic characterization, and in vitro biological assays to confirm the therapeutic potential of this compound.
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A Technical Guide to the Initial Biological Screening of 5-Isopropoxy-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 5-isopropoxy-1H-indole. As a member of the indole family—a privileged scaffold in medicinal chemistry—this compound warrants a systematic and multi-tiered screening approach to elucidate its potential therapeutic value and early safety profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale for experimental choices, step-by-step protocols for key assays, and guidance on data interpretation. The proposed screening cascade encompasses primary cytotoxicity assessment, broad-spectrum antimicrobial evaluation, preliminary safety pharmacology profiling, and initial ADME characterization. The overarching goal is to efficiently identify potential biological activities and flag any liabilities early in the drug discovery process, thereby enabling informed decisions for further development.[3][4]
Introduction: The Rationale for Screening this compound
The indole nucleus is a cornerstone of numerous natural products and synthetic compounds with a vast array of pharmacological properties, including anticancer, antiviral, and antibacterial activities.[1][5][6] The specific substitution of an isopropoxy group at the 5-position of the indole ring in this compound presents a unique chemical entity with unexplored biological potential. The lipophilicity and hydrogen bonding capacity of the indole core, modified by the isopropoxy substituent, may influence its interaction with various biological targets. Therefore, a systematic initial biological screening is imperative to uncover its pharmacological profile.
The proposed screening strategy is designed as a tiered approach, beginning with broad assessments of cytotoxicity and antimicrobial activity, followed by more specific safety and metabolic profiling. This funnel-like approach allows for the early identification of promising activities while simultaneously weeding out compounds with unfavorable characteristics, a critical step in modern drug discovery to reduce late-stage attrition.[3][7]
A Multi-Tiered Screening Cascade
The initial biological evaluation of this compound will follow a logical progression designed to maximize data generation while conserving resources. The workflow is designed to first assess broad biological effects and then delve into more specific characteristics.
Caption: A multi-tiered workflow for the initial biological screening of this compound.
Tier 1: Primary Screening
The initial tier focuses on broad, cost-effective assays to identify any significant biological activity.
3.1. Cytotoxicity Screening
The evaluation of cytotoxic potential is a critical first step to determine the concentration-dependent effects of a test compound on cell viability.[8] This is crucial for identifying potential anticancer agents and for establishing a therapeutic window for other potential applications.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines and a non-cancerous cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney).
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
96-well plates.
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
| Cell Line | Compound | IC50 (µM) [Mean ± SD] |
| MCF-7 (Breast Cancer) | This compound | Experimental Data |
| A549 (Lung Cancer) | This compound | Experimental Data |
| HEK293 (Normal) | This compound | Experimental Data |
| MCF-7 (Breast Cancer) | Doxorubicin (Control) | Literature Value |
3.2. Antimicrobial Screening
Given that many indole derivatives exhibit antimicrobial properties, a broad-spectrum screen is warranted.[11][12]
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
This compound (stock solution in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
96-well plates.
-
Bacterial and fungal inoculums standardized to a specific concentration.
-
Resazurin solution (optional, for viability indication).
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be assessed visually or by using a viability indicator like resazurin.
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram +) | This compound | Experimental Data |
| E. coli (Gram -) | This compound | Experimental Data |
| C. albicans (Fungus) | This compound | Experimental Data |
Tier 2: Safety and Mechanistic Profiling
Compounds showing promising activity in Tier 1 will advance to this stage for a more in-depth characterization of their safety and metabolic properties.
4.1. In Vitro Safety Pharmacology Profiling
Early identification of potential off-target effects is crucial to de-risk drug candidates.[7] Screening against a panel of common safety-related targets can predict potential adverse drug reactions.[15][16]
A standard safety panel, such as the SafetyScreen44 from Eurofins Discovery, covers a broad range of clinically relevant targets including GPCRs, ion channels, transporters, and enzymes known to be associated with adverse effects.[3] This is a cost-effective way to identify potential liabilities early on.
Caption: Workflow for in vitro safety pharmacology profiling.
Significant inhibition (typically >50%) at a single concentration (e.g., 10 µM) warrants follow-up dose-response studies to determine the IC50 or Ki for the off-target interaction. This information is critical for assessing the therapeutic index.
4.2. Preliminary ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to its development as a drug.[17][18] Early in vitro ADME assays can predict a compound's pharmacokinetic behavior.[4][19]
This assay predicts in vivo metabolism by evaluating the rate of clearance in the presence of liver microsomes, which are a rich source of cytochrome P450 enzymes.[18]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in human liver microsomes.
Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
This compound.
-
Control compounds (e.g., a high-clearance and a low-clearance compound).
-
LC-MS/MS for quantification.
Procedure:
-
Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | Experimental Data | Experimental Data |
| Verapamil (High Clearance Control) | Literature Value | Literature Value |
| Warfarin (Low Clearance Control) | Literature Value | Literature Value |
Conclusion and Future Directions
The initial biological screening of this compound, as outlined in this guide, provides a robust and efficient pathway to assess its therapeutic potential and early safety profile. The data generated from this multi-tiered approach will be instrumental in making informed go/no-go decisions. Positive outcomes, such as selective cytotoxicity against cancer cells or potent antimicrobial activity with a clean safety profile, would justify progression to more advanced studies, including mechanism of action elucidation, in vivo efficacy testing, and lead optimization.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Isopropoxy-1H-indole
Abstract
This document provides a detailed protocol for the synthesis of 5-isopropoxy-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis is achieved through the O-alkylation of 5-hydroxyindole using the Williamson ether synthesis, a robust and widely adopted method for ether formation.[2][3] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and comprehensive characterization of the final product. The causality behind critical experimental choices is elucidated to provide researchers with a thorough understanding of the process, ensuring reproducibility and high-yield synthesis.
Introduction and Scientific Background
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceutical agents.[4] Functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological properties. This compound, in particular, serves as a key intermediate in the synthesis of compounds targeting the central nervous system and other therapeutic areas.[1]
The chosen synthetic route is the Williamson ether synthesis, a classic SN2 reaction developed in the 1850s.[3][5] This method involves the deprotonation of an alcohol (or, in this case, a phenol-like hydroxyl group on the indole) to form a nucleophilic alkoxide, which subsequently displaces a halide from an alkyl halide to form an ether.[6][7] Its reliability and versatility make it an ideal choice for this transformation.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages:
-
Deprotonation: The phenolic proton of 5-hydroxyindole is acidic and can be removed by a suitable base. In this protocol, sodium hydride (NaH), a strong, non-nucleophilic base, is used to quantitatively generate the corresponding sodium indolide anion in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).[8][9] The choice of a polar aprotic solvent is critical as it solvates the cation (Na+) while leaving the anion relatively free, enhancing its nucleophilicity and favoring the SN2 pathway.[6]
-
Nucleophilic Substitution (SN2): The generated indolide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromopropane in a concerted, single-step mechanism.[3][7] This backside attack displaces the bromide leaving group, forming the C-O bond of the desired ether product. While 2-bromopropane is a secondary halide, which can sometimes lead to a competing E2 elimination side reaction, the use of a highly nucleophilic, non-basic anion in a polar aprotic solvent strongly favors the substitution pathway.[7]
Detailed Experimental Protocol
This section outlines the complete workflow for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount | Notes |
| 5-Hydroxyindole | 1953-54-4 | 133.15 | 1.0 | 1.33 g | Starting material. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 1.2 | 0.29 g (of 100%) | 60% dispersion in mineral oil (0.48 g). Handle with extreme care. |
| 2-Bromopropane | 75-26-3 | 122.99 | 1.1 | 1.0 mL (1.35 g) | Alkylating agent. |
| Anhydrous DMF | 68-12-2 | 73.09 | - | 20 mL | Reaction solvent. Must be dry. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~200 mL | Extraction and chromatography solvent. |
| Hexanes | 110-54-3 | 86.18 | - | ~300 mL | Chromatography solvent. |
| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | - | ~50 mL | For quenching the reaction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~50 mL | For washing the organic layer. |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | As needed | Drying agent. |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[9]
-
2-Bromopropane: Flammable liquid and vapor. Causes skin and serious eye irritation. Suspected of causing cancer and may damage fertility.[10] Use only in a well-ventilated fume hood.
-
DMF: A combustible liquid that can cause skin and eye irritation. It is a potential teratogen. Avoid inhalation and skin contact.
-
General: Perform the entire reaction in a well-ventilated chemical fume hood.[10] Ensure eyewash stations and safety showers are accessible.[10]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 5-hydroxyindole (1.33 g, 10.0 mmol) into a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Dissolution: Add anhydrous DMF (20 mL) via syringe and stir the mixture until the 5-hydroxyindole is completely dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the vigorous evolution of hydrogen gas. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a color change or slight turbidity.
-
Alkylation: While maintaining the temperature at 0 °C, slowly add 2-bromopropane (1.0 mL, 11.0 mmol) dropwise via syringe. After the addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent). The product spot should be less polar (higher Rf value) than the starting 5-hydroxyindole. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC to isolate the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale oil or low-melting solid.
Workflow Visualization
The following diagram illustrates the complete experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized this compound.
| Technique | Expected Results |
| Appearance | Pale yellow oil or a low-melting point solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.05 (br s, 1H, NH), ~7.20 (d, 1H, Ar-H), ~7.15 (d, 1H, Ar-H), ~7.05 (d, 1H, Ar-H), ~6.85 (dd, 1H, Ar-H), ~6.45 (m, 1H, Ar-H), ~4.60 (sept, 1H, OCH(CH₃)₂), ~1.35 (d, 6H, OCH(CH₃)₂). Note: Exact shifts may vary slightly.[11] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~152.0 (C-O), ~131.0, ~129.0, ~125.0, ~112.0, ~111.0, ~103.0, ~102.0, ~70.0 (OCH), ~22.0 (OCH(CH₃)₂). Note: These are predicted values based on similar structures. |
| Mass Spec. (EI) | Expected m/z for C₁₁H₁₃NO: 175.10 (M⁺). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation (wet solvent/reagents). | Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, high-quality NaH. |
| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) after the initial addition. | |
| Side Product Formation | E2 elimination of 2-bromopropane to form propene. | Maintain a lower reaction temperature. Ensure slow addition of the alkylating agent. |
| C-alkylation of the indole ring. | This is generally less favorable for O-alkylation of phenols but can occur. The use of a strong base and polar aprotic solvent minimizes this. | |
| Difficult Purification | Close Rf values of product and impurities. | Use a high-efficiency silica gel and a slow, shallow gradient during column chromatography. |
References
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- University of Colorado Boulder. Williamson Ether Synthesis Lab Manual. [Link]
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Application Notes and Protocols for the Synthesis of 5-Isopropoxy-1H-indole via Williamson Ether Synthesis
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 5-Isopropoxy-1H-indole, a valuable building block in medicinal chemistry and drug development. We will explore the application of the venerable Williamson ether synthesis for this transformation, focusing on the reaction of 5-hydroxyindole with an isopropyl halide. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into reaction optimization, troubleshooting common challenges, and thorough characterization of the final product.
Introduction: The Significance of 5-Alkoxyindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Substitution at the 5-position of the indole ring, particularly with alkoxy groups, has been shown to modulate the biological activity of these compounds significantly. This compound, for instance, serves as a key intermediate in the synthesis of various therapeutic agents, including serotonin receptor modulators and potential treatments for neurological and psychiatric disorders.[3]
The Williamson ether synthesis, a classic and versatile method for forming ethers, provides a straightforward route to 5-alkoxyindoles.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide generated from 5-hydroxyindole.[4][5]
The Williamson Ether Synthesis: Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction is initiated by the deprotonation of the hydroxyl group of 5-hydroxyindole by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether linkage.[4][5]
Figure 1: General mechanism of the Williamson ether synthesis for this compound.
A critical consideration for this specific synthesis is the choice of the alkyl halide. While primary alkyl halides are ideal for SN2 reactions, the use of a secondary halide like 2-bromopropane or 2-iodopropane introduces a competing elimination (E2) pathway, which can lead to the formation of propene and unreacted 5-hydroxyindole, thereby reducing the yield of the desired ether.[5][6][7]
Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 5-Hydroxyindole | C₈H₇NO | 133.15 | 106-108 | - | - |
| 2-Bromopropane | C₃H₇Br | 122.99 | -89 | 59-60 | 1.31 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | - | 2.428 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | 0.944 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 |
Step-by-Step Procedure
Figure 2: Workflow for the synthesis of this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxyindole (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of 5-hydroxyindole).
-
Reagent Addition: Add 2-bromopropane (1.5-2.0 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale | Troubleshooting |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Mild bases that are effective in deprotonating the phenolic hydroxyl group without promoting significant side reactions.[8] | Incomplete reaction: Use a stronger base like NaH, but with caution, as it can increase the risk of side reactions.[8] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.[4] | Slow reaction: Ensure the solvent is anhydrous, as water can inhibit the reaction. |
| Temperature | 70-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive decomposition.[4] | Low yield: Increase the temperature cautiously, but be aware of the increased potential for E2 elimination. |
| Alkyl Halide | 2-Bromopropane or 2-Iodopropane | 2-Iodopropane is more reactive but also more expensive. | Significant elimination byproduct: Use a lower reaction temperature and a milder base. Consider using a phase-transfer catalyst to enhance the SN2 reaction rate. |
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the indole ring protons, the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), and the N-H proton (typically a broad singlet). The aromatic protons will show characteristic splitting patterns influenced by the isopropoxy group. |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the distinct signals for the isopropoxy group and the carbons of the indole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₃NO, MW: 175.23). |
| Melting Point | A sharp melting point is indicative of high purity. |
Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.25 | d | 1H | H-7 |
| ~7.15 | t | 1H | H-2 |
| ~7.05 | d | 1H | H-4 |
| ~6.85 | dd | 1H | H-6 |
| ~6.45 | t | 1H | H-3 |
| ~4.55 | sept | 1H | O-CH(CH₃)₂ |
| ~1.35 | d | 6H | O-CH(CH₃)₂ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Conclusion
The Williamson ether synthesis provides a reliable and scalable method for the preparation of this compound. Careful selection of the base, solvent, and reaction temperature is crucial to maximize the yield of the desired product and minimize the formation of the elimination byproduct. The detailed protocol and troubleshooting guide presented herein should serve as a valuable resource for researchers engaged in the synthesis of this important class of indole derivatives.
References
- ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? [Online discussion].
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- National Center for Biotechnology Information. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
- SynArchive. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
- YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains.
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information.
- PubChem. (n.d.). 5-isopropyl-1H-indole-2-carboxylic acid.
- MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Google Patents. (n.d.). Purification of indole compounds.
- Yale Research. (n.d.). Purification.
- MySkinRecipes. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- MySkinRecipes. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 6-isopropoxy-indole.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- PubMed. (2020). Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles.
- PubChem. (n.d.). 1-Isopropyl-5-methyl-1H-indole-2,3-dione.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Scribd. (n.d.). Indole Synthesis: New Methods.
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Application Note: High-Purity Isolation of 5-Isopropoxy-1H-indole via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 5-isopropoxy-1H-indole, a key intermediate in the synthesis of various pharmacologically active compounds. The methodology centers on automated flash column chromatography using a normal-phase silica gel stationary phase. We will explore the rationale behind solvent system selection, provide a step-by-step guide from Thin-Layer Chromatography (TLC) method development to scaled-up flash chromatography, and discuss common challenges and troubleshooting strategies. This guide is intended for researchers in organic synthesis and drug development, offering a robust framework for obtaining high-purity this compound.
Introduction
This compound serves as a crucial building block in medicinal chemistry, particularly in the development of agents targeting the central nervous system.[1] The indole scaffold is a privileged structure in drug discovery, and modifications at the 5-position with alkoxy groups can significantly modulate a compound's biological activity and pharmacokinetic properties. The purity of such intermediates is paramount, as even minor impurities can lead to downstream reaction failures, complex purification challenges of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
The synthesis of this compound, often achieved through methods like the Fischer indole synthesis, can result in a crude product containing unreacted starting materials (e.g., 4-isopropoxyphenylhydrazine and a ketone/aldehyde), regioisomers, and other byproducts.[2][3] Column chromatography is a fundamental technique for purifying such organic compounds, separating components based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] This note details a systematic approach to purify this compound using automated flash chromatography for efficiency and reproducibility.
Principles of Separation
The purification strategy relies on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase.[4][5] The separation mechanism is based on the polarity of the compounds in the crude mixture:
-
Highly Polar Compounds: (e.g., residual hydrazine salts, baseline impurities) will have a strong affinity for the polar silica gel and will elute slowly.
-
Non-Polar Compounds: (e.g., non-polar byproducts) will have a higher affinity for the mobile phase and will elute quickly.
-
This compound: This compound possesses intermediate polarity due to the N-H group and the ether linkage. The goal is to select a mobile phase that allows it to elute at a reasonable rate, well-separated from more polar and less polar impurities.
The stability of indole derivatives on silica gel is a consideration. While generally stable, some sensitive indoles can undergo degradation on acidic silica gel.[6][7][8] For this application, standard silica gel is typically sufficient, but if degradation is observed, deactivation of the silica with a small amount of a basic modifier like triethylamine in the mobile phase may be necessary.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to flash chromatography, it is essential to develop an appropriate solvent system using TLC. This small-scale analysis helps to visualize the separation and determine the optimal mobile phase composition.[9]
Objective: To find a solvent system where this compound has a Retention Factor (Rf) value between 0.3 and 0.5. This range typically provides good resolution in column chromatography.[9]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude material onto the baseline.
-
Developing the Chromatogram:
-
Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different ratios of a non-polar solvent (Hexane or Heptane) and a slightly more polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15, 80:20).
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Further visualization can be achieved by staining, for example, with a vanillin or ceric ammonium molybdate (CAM) stain, which are effective for indole derivatives.
-
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Example TLC Solvent System Development
| Hexane:Ethyl Acetate Ratio | Observed Rf of this compound | Comments |
| 90:10 | 0.20 | Low Rf, insufficient elution. |
| 85:15 | 0.35 | Optimal. Good separation from baseline and solvent front. |
| 80:20 | 0.55 | Higher Rf, potential for co-elution with less polar impurities. |
Based on this development, an 85:15 Hexane:Ethyl Acetate mixture is a good starting point for the flash chromatography method.
Automated Flash Chromatography Protocol
This protocol assumes the use of an automated flash chromatography system with a UV detector.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Materials and Equipment:
-
Automated flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Pre-packed silica gel flash column (select size based on the amount of crude material)
-
HPLC-grade Hexane and Ethyl Acetate
-
Crude this compound
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Selection and Equilibration:
-
Choose a silica gel column size appropriate for the amount of crude material to be purified (typically a loading capacity of 1-10% of the silica weight, depending on the difficulty of the separation).
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) for several column volumes until a stable baseline is observed on the UV detector.
-
-
Sample Loading:
-
Liquid Loading: If the crude product is readily soluble in a small volume of a non-polar solvent (like dichloromethane or toluene), dissolve it and inject it onto the column. Caution: Using a strong solvent for loading can compromise the separation.[5]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Load this powder onto a dry-loading cartridge or directly onto the top of the equilibrated column. This method often provides superior resolution.[4]
-
-
Elution Method:
-
While an isocratic elution (constant solvent ratio) can be used, a linear gradient is often more efficient for separating compounds with different polarities.
-
Based on the TLC results (Rf ≈ 0.35 at 15% Ethyl Acetate), a suitable gradient would be:
-
Initial: 10% Ethyl Acetate in Hexane for 2 column volumes (to elute very non-polar impurities).
-
Gradient: Linearly increase from 10% to 30% Ethyl Acetate over 10-12 column volumes.
-
Hold: 30% Ethyl Acetate for 2-4 column volumes (to elute the target compound and slightly more polar impurities).
-
-
Set the flow rate according to the column size manufacturer's recommendation.
-
Monitor the elution using a UV detector, typically at 254 nm and/or 280 nm, as indoles have strong absorbance in this region.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal (slope and/or threshold) to selectively collect the peaks.
-
-
Post-Run Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove residual solvent.
-
Determine the yield and confirm the purity and identity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Sample dissolved in too strong a solvent for liquid loading. | Use the dry loading technique.[5] | |
| Compound Degradation (Streaking on TLC, low yield) | Acidic nature of silica gel. | Deactivate the silica by pre-treating the column with a solvent mixture containing 0.1-1% triethylamine or use it as a mobile phase additive. |
| Product does not elute | Mobile phase is not polar enough. | Increase the final percentage of the polar solvent (Ethyl Acetate) in the gradient. |
| Product elutes too quickly | Mobile phase is too polar. | Start with a lower percentage of the polar solvent in the gradient. |
Safety and Handling
-
This compound and related indole compounds may be harmful if swallowed or in contact with skin and can cause eye irritation.[7][8][11]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The solvents used (Hexane, Ethyl Acetate) are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Logical Relationship Diagram:
Caption: Key factors influencing chromatographic separation.
Conclusion
This application note provides a comprehensive and systematic protocol for the purification of this compound using automated flash column chromatography. By starting with methodical TLC analysis to determine the optimal solvent system, researchers can efficiently translate the separation to a larger scale, ensuring high purity of this valuable synthetic intermediate. The detailed steps and troubleshooting guide offer a reliable framework for scientists and professionals in the field of drug development to achieve consistent and successful purification outcomes.
References
- Denmark, S. E., & Collins, W. R. (2018). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry.
- Pappo, D., et al. (2011). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. The Journal of Organic Chemistry.
- Biotage. (n.d.). Successful flash chromatography.
- Biotage. (n.d.). Successful Flash Chromatography. King Group.
- El-Faham, A., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- Wikipedia. (2023). Fischer indole synthesis.
- MySkinRecipes. (n.d.). This compound.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
- Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
- Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
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Application Notes and Protocols: Indole Derivatives as Potent Tubulin Polymerization Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document addresses the topic of 5-Isopropoxy-1H-indole as a tubulin polymerization inhibitor. While the indole scaffold is a well-established pharmacophore for potent tubulin inhibitors, specific detailed experimental data and protocols for this compound are not extensively available in the public domain.[1][2] Therefore, this guide will utilize a representative and well-characterized class of indole derivatives, namely 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles, as a model system.[3][4] The principles, mechanisms, and protocols described herein are broadly applicable to the investigation of novel indole-based compounds targeting tubulin.
Introduction: The Indole Scaffold in Tubulin-Targeted Cancer Therapy
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux between polymerization and depolymerization is fundamental to several critical cellular processes, including the formation of the mitotic spindle, maintenance of cell architecture, and intracellular transport.[5] The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[6]
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural and synthetic bioactive compounds.[1][2] A significant class of indole derivatives has been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin.[1][5] These agents disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells.[7]
This guide provides a comprehensive overview of the mechanism of action and detailed experimental protocols for characterizing indole-based tubulin polymerization inhibitors, using 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as a representative example.
Mechanism of Action: Disruption of Microtubule Dynamics
Indole-based tubulin inhibitors typically exert their anti-mitotic effects by binding to the colchicine site on β-tubulin.[1] This binding event sterically hinders the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule. The result is a suppression of microtubule polymerization, leading to a net depolymerization of the microtubule network.
The downstream cellular consequences of this action are profound:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
-
Activation of the Spindle Assembly Checkpoint (SAC): The cell's internal surveillance system detects the mitotic spindle defects and halts the cell cycle at the G2/M transition.[8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10][11]
Figure 1: Mechanism of action of indole-based tubulin polymerization inhibitors.
Quantitative Data Summary
The following table provides representative data for a potent 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative, referred to as Indole-M , based on published literature for this class of compounds.[10][3]
| Assay | Parameter | Value | Reference Compound (Colchicine) |
| In Vitro Tubulin Polymerization | IC50 | 2.5 µM[7] | 2.1 µM[12] |
| Cell Viability (MCF-7) | IC50 (48h) | 0.15 µM[1] | 0.05 µM |
| Cell Viability (HeLa) | IC50 (48h) | 0.22 µM[13] | 0.08 µM |
| Cell Viability (A549) | IC50 (48h) | 0.35 µM[1] | 0.12 µM |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the inhibitory effect of a compound on the assembly of purified tubulin into microtubules.[14][15] A fluorescent reporter that preferentially binds to polymerized microtubules is used to monitor the reaction kinetics.
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified Tubulin (>99%, e.g., bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Test Compound (e.g., Indole-M) and Controls (e.g., Nocodazole/Colchicine as inhibitor, Paclitaxel as enhancer, DMSO as vehicle)
-
96-well, black, flat-bottom plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation (on ice):
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a pre-chilled 96-well plate, add 50 µL of the appropriate compound dilution or control to each well.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 50 µL of the cold 2x tubulin reaction mix to each well.
-
Mix gently by pipetting, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed reader.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the plateau fluorescence.
-
To calculate the IC50 value, plot the Vmax or plateau values against the logarithm of the compound concentration and fit the data to a dose-response curve.[6]
-
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays are crucial for confirming that the biochemical activity of the compound translates to a desired effect in a physiological context.
Figure 3: General workflow for cell-based assays.
4.2.1 Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.[13]
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.2.2 Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[16]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[7]
4.2.3 Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound for 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add additional 1x Binding Buffer and analyze immediately by flow cytometry. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[10]
Conclusion and Future Directions
The indole scaffold represents a highly promising framework for the development of novel tubulin polymerization inhibitors. The protocols outlined in this guide provide a robust system for the in vitro and cell-based characterization of new chemical entities like this compound. By employing these methods, researchers can effectively determine the potency, mechanism of action, and cellular effects of these compounds, paving the way for further preclinical and clinical development in the field of oncology.
References
- Kumar, A., et al. (2021).
- Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1795-1828. [Link]
- Naaz, F., et al. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795-1828. [Link]
- Li, M., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 969511. [Link]
- La Regina, G., et al. (2017). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 60(20), 8441-8458. [Link]
- Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. [Link]
- Kamal, A., et al. (2015). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. PLoS ONE, 10(6), e0129383. [Link]
- Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Panda, D., et al. (2015). Thalidomide (5HPP-33) suppresses microtubule dynamics and depolymerizes the microtubule network by binding at the vinblastine binding site on tubulin. Biochemistry, 54(14), 2347-2357. [Link]
- Romagnoli, R., et al. (2008). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Current Medicinal Chemistry, 15(6), 563-577. [Link]
- Lampson, M. A., & Kapoor, T. M. (2005). Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells. Cell Cycle, 4(9), 1251-1256. [Link]
- Wolff, J., et al. (1998). Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Archives of Biochemistry and Biophysics, 350(1), 121-126. [Link]
- Kumar, S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). [Link]
- Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(2), 481. [Link]
- Tian, H., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies, 13(4), 228-236. [Link]
- ResearchGate. (n.d.). Induction of mitotic arrest by MCC1019. [Link]
- Wang, Y., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry, 45(15), 6813-6825. [Link]
- Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Heffeter, P., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]
- Brito, D. A., & Rieder, C. L. (2009). Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation. Molecular Cancer Therapeutics, 8(9), 2735-2744. [Link]
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Measuring Tubulin Polymerization with 5-Isopropoxy-1H-indole: An Application Note and Protocol
Authored by a Senior Application Scientist
Introduction: The Critical Role of Microtubule Dynamics in Cellular Function and Disease
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, form a fundamental component of the cellular cytoskeleton.[1] Their constant state of flux, characterized by periods of polymerization (growth) and depolymerization (shrinkage), is essential for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the proper segregation of chromosomes during mitosis.[1] The critical involvement of microtubules in cell division has made them a prime target for the development of anticancer therapeutics.[1][2] Compounds that disrupt microtubule dynamics, such as the stabilizing agent paclitaxel and the destabilizing vinca alkaloids, are cornerstones of modern chemotherapy.[1]
The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous indole-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to measure the effect of a novel indole derivative, 5-Isopropoxy-1H-indole, on tubulin polymerization using a robust and sensitive in vitro fluorescence-based assay.[1][6][7]
Principle of the Assay: Visualizing Microtubule Formation in Real-Time
The in vitro tubulin polymerization assay is a powerful tool for characterizing the effects of small molecules on microtubule dynamics.[1] The assay monitors the assembly of purified tubulin into microtubules over time. This polymerization process is initiated by raising the temperature to 37°C in the presence of guanosine triphosphate (GTP).[1] The formation of microtubules can be tracked using several methods, with fluorescence-based detection offering superior sensitivity and a higher signal-to-noise ratio compared to traditional light-scattering (turbidimetric) methods.[1][8]
This protocol utilizes a fluorescent reporter that selectively binds to polymerized microtubules, leading to a significant increase in its fluorescence quantum yield.[1][6] The resulting fluorescence intensity is directly proportional to the mass of microtubule polymer, allowing for a quantitative assessment of polymerization kinetics. The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[1][6] Compounds that inhibit tubulin polymerization, such as this compound is hypothesized to do, will reduce the rate and extent of this fluorescence increase.
Experimental Workflow and Mechanism
To visually represent the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for the tubulin polymerization assay.
Caption: Mechanism of tubulin polymerization and inhibition.
Detailed Protocol for Measuring Tubulin Polymerization
This protocol is designed for a 96-well plate format, making it suitable for high-throughput screening of compounds like this compound.[6][7]
I. Required Materials and Reagents
-
Tubulin: >99% pure tubulin (porcine or bovine brain) is recommended.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Solution: 100 mM in sterile water.
-
Glycerol Buffer: For tubulin storage and stabilization.
-
Fluorescent Reporter: A probe that enhances fluorescence upon binding to microtubules.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.
-
Positive Control: Paclitaxel (a polymerization enhancer).
-
Negative Control: Nocodazole or Colchicine (polymerization inhibitors).[9]
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
Apparatus:
-
Temperature-controlled fluorescence microplate reader capable of bottom-reading at 37°C.
-
Low-volume, black, flat-bottom 96-well plates.
-
Multichannel pipette.
-
Ice bath.
-
II. Reagent Preparation
-
Compound Preparation: Prepare a 10x stock solution of this compound in GTB. A serial dilution can be prepared to determine the IC₅₀ value. Ensure the final solvent concentration in the assay is low (<1%) to avoid artifacts.
-
Control Preparation: Prepare 10x stocks of positive (e.g., 100 µM Paclitaxel) and negative (e.g., 100 µM Nocodazole) controls in GTB.[1]
-
Tubulin Reaction Mix: On the day of the experiment, prepare the tubulin reaction mix on ice. The final concentration of tubulin should be between 1-3 mg/mL.[6][7] For a final assay volume of 50 µL, a typical mix would contain:
III. Assay Procedure
-
Plate Setup: Pre-warm the fluorescence microplate reader to 37°C.
-
Compound Aliquoting: Add 5 µL of the 10x test compound (this compound), positive control, negative control, or vehicle control to the appropriate wells of the 96-well plate.[1]
-
Initiate Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well using a multichannel pipette.[1] Be cautious to avoid introducing air bubbles. The final volume in each well will be 50 µL.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Begin fluorescence readings at an excitation wavelength of ~360 nm and an emission wavelength of ~420 nm (these may vary depending on the fluorescent reporter used).[8] Take readings every 60 seconds for at least 60 minutes.
IV. Data Analysis and Interpretation
-
Plotting the Data: The raw fluorescence intensity data should be plotted against time for each condition. The vehicle control should produce a sigmoidal curve representing normal polymerization.
-
Quantifying Inhibition: The effect of this compound can be quantified by several parameters:
-
Maximum Polymerization (Vmax): The steepest slope of the polymerization curve, representing the rate of elongation.
-
Plateau Height: The maximum fluorescence intensity reached, indicating the total amount of polymerized tubulin.
-
Percent Inhibition: This can be calculated at a specific time point in the linear phase of polymerization using the following formula: % Inhibition = [1 - (Fluorescence_test / Fluorescence_vehicle)] * 100
-
-
Determining IC₅₀: To determine the half-maximal inhibitory concentration (IC₅₀), plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
Expected Results and Data Presentation
The results of this assay will provide a clear indication of the effect of this compound on tubulin polymerization.
-
Vehicle Control: Will show a characteristic sigmoidal polymerization curve.
-
This compound: As an expected inhibitor, it should decrease the Vmax and the plateau height in a dose-dependent manner.
-
Nocodazole (Negative Control): Will show significant inhibition of polymerization.
-
Paclitaxel (Positive Control): Will enhance the rate of polymerization and may eliminate the nucleation phase.[7]
Table 1: Example Data for Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition |
| Vehicle (DMSO) | - | 1500 | 0 |
| Nocodazole | 10 | 150 | 90 |
| Paclitaxel | 10 | 2500 | -67 (Enhancement) |
| This compound | 1 | 1200 | 20 |
| This compound | 5 | 750 | 50 |
| This compound | 10 | 300 | 80 |
| This compound | 25 | 180 | 88 |
Table 2: Calculated IC₅₀ Value
| Compound | IC₅₀ (µM) |
| This compound | 5.0 |
Conclusion and Future Directions
The in vitro fluorescence-based tubulin polymerization assay is a robust, sensitive, and high-throughput method for identifying and characterizing novel microtubule-targeting agents.[1] By following this detailed protocol, researchers can effectively determine the inhibitory potential of this compound on tubulin polymerization and quantify its potency through IC₅₀ determination. These findings are a critical first step in the evaluation of this compound as a potential therapeutic agent. Further studies could involve cell-based assays to confirm its antimitotic activity and molecular docking studies to elucidate its binding site on tubulin.
References
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- Bio-protocol. (n.d.). 3.7.
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- MDPI. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]
- NIH. (2018).
- Panda, D., et al. (2015). Thalidomide (5HPP-33) suppresses microtubule dynamics and depolymerizes the microtubule network by binding at the vinblastine binding site on tubulin. Biochemistry. [Link]
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- PubMed. (n.d.).
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- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
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Introduction: The Enduring Relevance of the Indole Moiety in Antiviral Research
The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, has underscored the urgent and persistent need for effective antiviral therapeutics. While vaccine development has been a monumental achievement, the scientific community remains focused on discovering and developing small-molecule inhibitors that can target various stages of the viral life cycle. Among the myriad of heterocyclic compounds explored, the indole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This application note provides a comprehensive overview of the role of indole derivatives in coronavirus research, detailing their mechanisms of action, protocols for their evaluation, and a summary of key findings. While direct research on 5-Isopropoxy-1H-indole in this context is not prominent in the current literature, the broader family of indole derivatives has shown significant promise, offering a fertile ground for further drug discovery efforts.
Mechanism of Action: How Indole Derivatives Combat Coronaviruses
Indole derivatives have been shown to inhibit coronavirus replication through various mechanisms, primarily by targeting key viral enzymes essential for the viral life cycle.
Inhibition of the Main Protease (Mpro or 3CLpro)
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease that plays a crucial role in the viral replication and transcription process. It cleaves the viral polyproteins into functional non-structural proteins (nsps). Inhibition of Mpro effectively halts the viral life cycle, making it a prime target for antiviral drug development.[3][4][5]
Several studies have identified indole-containing compounds as potent inhibitors of SARS-CoV-2 Mpro. For instance, a compound designated as "5h," an indole derivative, has been shown to block the infectivity of SARS-CoV-2 by forming a covalent bond with the Mpro active site.[4] This interaction with key catalytic residues, such as Cys145 and His41, leads to the inactivation of the enzyme.[3] The synergistic effect observed when combining compound 5h with remdesivir further highlights its potential as a therapeutic agent.[4]
Caption: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Indole Derivatives.
Targeting the Non-structural Protein 13 (nsp13)
Another promising target for antiviral intervention is the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase with a crucial role in viral replication.[6] A series of newly designed dikehexenoic and diketobutanoic derivatives containing an indole moiety have demonstrated inhibitory activity against both the enzymatic activities of nsp13.[6] Docking studies suggest that these compounds bind to an allosteric pocket within the RecA2 domain of the helicase, thereby impeding its function.[6]
Inhibition of Viral Entry
Some indole derivatives have been shown to inhibit the entry of SARS-CoV-2 into host cells.[7] This can be achieved by interfering with the interaction between the viral spike (S) glycoprotein and the host cell's angiotensin-converting enzyme 2 (hACE2) receptor.[7][8] Additionally, certain indole-3-carboxylic acid derivatives have been found to suppress the formation of syncytia, which are large multinucleated cells formed by the fusion of infected cells with neighboring uninfected cells, a process mediated by the S glycoprotein.[9][10]
Experimental Protocols: In Vitro Evaluation of Indole Derivatives
The following protocols provide a framework for the in vitro assessment of the antiviral efficacy of novel indole compounds against SARS-CoV-2.
Protocol 1: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (indole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., GC376)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or control to each well.
-
Add 10 µL of a solution containing recombinant Mpro to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay in Cell Culture
Objective: To evaluate the ability of test compounds to inhibit SARS-CoV-2 replication in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 isolate
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (indole derivatives) dissolved in DMSO
-
Positive control (e.g., Remdesivir)
-
96-well plates
-
Reagents for quantifying viral RNA (qRT-PCR) or assessing cytopathic effect (CPE)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cells and add the diluted test compounds.
-
Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess the antiviral activity:
-
qRT-PCR: Extract RNA from the cell supernatant and quantify the viral RNA levels.
-
CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects and score the level of protection.
-
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
-
In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
Caption: Workflow for In Vitro Antiviral Activity Assay.
Summary of Antiviral Activity of Selected Indole Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of several indole derivatives against SARS-CoV-2, as reported in the literature.
| Compound ID | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 5h | Mpro | 4.2 ± 0.7 | >100 | >23.8 | [4] |
| GRL-1720 | Mpro | 15 ± 4 | >100 | >6.7 | [4] |
| GRL-0920 | Mpro | 2.8 | Not specified | Not specified | [7] |
| Compound 5c | nsp13 | 2.12 | Not specified | Not specified | [6] |
| Compound 5h (nsp13 study) | nsp13 | 4.56 | Not specified | Not specified | [6] |
| Indole-3-carboxylic acid derivative | Viral Replication | 1.84 | >100 | 78.6 | [9][10] |
Future Directions and Conclusion
The indole scaffold has proven to be a versatile and promising starting point for the development of novel anti-coronavirus agents. The diverse mechanisms of action exhibited by various indole derivatives, including the inhibition of key viral enzymes like Mpro and nsp13, as well as the blockade of viral entry, underscore the potential of this chemical class. The favorable safety profiles and potent antiviral activities of several lead compounds warrant further optimization and preclinical development. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The continued exploration of the vast chemical space of indole derivatives will undoubtedly contribute to the development of effective therapeutics to combat current and future coronavirus threats.
References
- Antiviral Activity of 5-chloropyridin-3-yl-1h-indole-4-carboxyl
- Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. (URL: )
- A small molecule compound with an indole moiety inhibits the main protease of SARS-CoV-2 and blocks virus replic
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (URL: )
- Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 tre
- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (URL: )
- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (URL: )
- In-silico screening and in-vitro assay show the antiviral effect of Indomethacin against SARS-CoV-2. (URL: )
- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (URL: )
- Indole – a promising pharmacophore in recent antiviral drug discovery. (URL: )
- Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review. (URL: )
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv
- Virtual and In Vitro Screening of Natural Products Identifies Indole and Benzene Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro). (URL: )
- In vitro and in vivo validation of the antiviral effect of hCypA against SARS-CoV-2 via binding to the RBD of spike protein. (URL: )
- Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymeriz
- Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro). (URL: )
- Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro). (URL: )
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Application Note: Investigating the Interaction of 5-Isopropoxy-1H-indole with Viral Nucleocapsid Protein
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Heart of Viral Replication
Viral nucleocapsid (N) proteins are essential multifunctional proteins crucial for the lifecycle of many viruses, including coronaviruses like SARS-CoV-2. The N protein packages the viral RNA genome into a stable ribonucleoprotein (RNP) complex, a process fundamental for viral replication and assembly.[1][2] Beyond its structural role, the N protein participates in viral transcription and replication and can modulate the host cell's immune response, making it an attractive target for antiviral drug development.[3][4] Interfering with N protein function presents a promising strategy to disrupt the viral life cycle.
Indole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[5][6] Their diverse biological activities include potent antiviral properties against a range of viruses.[7][8] This application note focuses on 5-isopropoxy-1H-indole , an indole derivative identified as a potential binder to the N protein. A study on the Middle East respiratory syndrome coronavirus (MERS-CoV) N protein's N-terminal domain (NTD) revealed that this compound (referred to as P4-2 in the study) binds with a dissociation constant (Kd) of 13 ± 4.24 µM and may induce abnormal protein oligomerization by targeting a novel allosteric site.[9]
This guide provides a comprehensive framework and detailed protocols for researchers to investigate the interaction between this compound and viral nucleocapsid proteins, with a particular focus on the SARS-CoV-2 N protein due to its global health significance. We will detail biophysical methods to characterize the binding affinity and thermodynamics, cellular assays to determine antiviral efficacy, and the foundational step of producing high-quality recombinant N protein.
Part 1: Recombinant Nucleocapsid Protein Production
A prerequisite for robust biophysical and biochemical assays is the availability of highly pure and correctly folded recombinant N protein. The following protocol is adapted from established methods for expressing and purifying SARS-CoV-2 N protein in Escherichia coli.[10][11]
Workflow for Recombinant N Protein Expression and Purification
Caption: Recombinant N protein expression and purification workflow.
Detailed Protocol: N Protein Expression and Purification
-
Transformation: Transform a pET28a(+) vector containing the codon-optimized gene for full-length SARS-CoV-2 N protein (with an N-terminal 6xHis tag) into a suitable E. coli expression strain (e.g., Rosetta 2 (DE3)). Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate for 4 hours at 37°C.[12]
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 5% v/v glycerol) and lyse the cells by sonication on ice.[11]
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography (IMAC): Load the clarified supernatant onto a HisTrap HP column (Cytiva) pre-equilibrated with loading buffer (20 mM HEPES pH 7.8, 200 mM NaCl, 20 mM imidazole). Wash the column extensively with a high-salt wash buffer (e.g., 20 mM HEPES pH 7.8, 2 M NaCl, 20 mM imidazole) to remove bound nucleic acids, followed by a wash with loading buffer. Elute the N protein using a linear gradient of imidazole (20-500 mM).[11]
-
Size-Exclusion Chromatography (SEC): Pool the purest fractions from IMAC, concentrate, and load onto a HiLoad 16/600 Superdex 200 pg column (Cytiva) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 8.0, 120 mM NaCl, 1 mM DTT, 10% v/v glycerol) for final polishing.[11]
-
Quality Control: Analyze the purified protein by SDS-PAGE for purity. Measure the absorbance at 260 nm and 280 nm; a ratio of ~0.6 indicates a protein sample free from significant nucleic acid contamination.[1] Aliquot and store at -80°C.
Part 2: Biophysical Characterization of the Interaction
To quantitatively assess the binding of this compound to the N protein, several biophysical techniques can be employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods that provide detailed kinetic and thermodynamic data, respectively.[10][13]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time monitoring of binding and dissociation.[14][15]
Detailed Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Use a CM5 sensor chip (carboxymethylated dextran surface).
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the recombinant N protein onto one flow cell (the sample channel) via amine coupling. Dilute the N protein in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be activated and deactivated without protein immobilization to serve as a background control.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Ensure the final DMSO concentration is consistent across all samples (and in the running buffer) to minimize solvent effects, typically ≤1%.
-
-
Binding Assay:
-
Inject the serially diluted compound solutions over both the sample and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
Between cycles, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the sample channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2][16]
Detailed Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze the purified N protein extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare the this compound solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration must be identical in both the protein (cell) and compound (syringe) solutions to cancel out heats of dilution.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the N protein into the sample cell at a concentration of approximately 10-20 µM.
-
Load the this compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-250 µM).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, which is discarded from the analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control titration by injecting the compound solution into the buffer-filled cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Summary of Biophysical Data
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Association (ka) & Dissociation (kd) rates | Enthalpy (ΔH), Stoichiometry (n) |
| Derived Output | Dissociation Constant (Kd = kd/ka) | Dissociation Constant (Kd), Free Energy (ΔG), Entropy (ΔS) |
| Typical N Protein Conc. | Immobilized (e.g., 20-50 µg/mL) | 10-20 µM (in cell) |
| Typical Compound Conc. | Serial Dilution (e.g., 0.1 - 50 µM) | 150-250 µM (in syringe) |
| Key Insight | Binding Kinetics | Binding Thermodynamics |
Part 3: Cellular Antiviral Activity Assessment
While biophysical assays confirm direct binding, cell-based assays are essential to determine if this interaction translates into a functional antiviral effect within a biological context. A standard approach involves a plaque reduction assay to measure antiviral potency and a cytotoxicity assay to ensure the observed effect is not due to toxicity to the host cells.[3][17]
Workflow for Cellular Assays
Caption: Workflow for cytotoxicity and antiviral plaque reduction assays.
Detailed Protocol: Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "no drug" controls.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the 50% cytotoxic concentration (CC50) by plotting viability against drug concentration and using non-linear regression.
Detailed Protocol: Plaque Reduction Assay
(Note: This assay must be performed in a BSL-3 facility for SARS-CoV-2)
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Infection: Wash the cell monolayers and infect with a dilution of SARS-CoV-2 calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.[3]
-
Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose or methylcellulose) containing serial dilutions of this compound. The highest concentration should be below the determined CC50.
-
Overlay Application: After adsorption, remove the virus inoculum and add the compound-containing overlay. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until plaques are visible.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde). Remove the overlay and stain the cell monolayer with a crystal violet solution. Viable cells will stain purple, while plaques (areas of cell death) will be clear.[17]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control. Determine the 50% effective concentration (EC50) using non-linear regression. The Selectivity Index (SI = CC50/EC50) can then be calculated as a measure of the compound's therapeutic window.
Conclusion and Future Directions
This application note provides a structured, multi-faceted approach to characterizing the interaction between the promising small molecule, this compound, and the viral nucleocapsid protein. By combining recombinant protein production, detailed biophysical analysis, and robust cell-based antiviral assays, researchers can obtain a comprehensive understanding of the compound's mechanism of action. The data generated—binding kinetics, thermodynamics, antiviral potency, and cytotoxicity—are critical for validating the N protein as a viable target for this chemical scaffold and for guiding future lead optimization efforts in the development of novel antiviral therapeutics.
References
- Heterologous Expression and Purification of SARS-CoV2 Nucleocapsid Protein. bio-protocol.
- Preparation of recombinant SARS-CoV-2 nucleocapsid protein. Veterinary Science Today.
- Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem.
- Efficient overexpression and purification of SARS-CoV-2 Nucleocapsid proteins in Escherichia coli. bioRxiv.
- Recombinant SARS-CoV-2 Nucleocapsid Protein: Expression, Purification, and Its Biochemical Characterization and Utility in Serological Assay Development to Assess Immunological Responses to SARS-CoV-2 Infection. MDPI.
- Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Inhibitor Binding to nsp16. BenchChem.
- Expression and purification of recombinant SARS-CoV-2 nucleocapsid protein in inclusion bodies and its applic
- Antiviral assay. Bio-protocol.
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Guide to In Vitro Antiviral Testing. IBT Bioservices.
- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex.
- A review on recent developments of indole-containing antiviral agents.
- Principle and Protocol of Surface Plasmon Resonance (SPR).
- Targeting the N-Terminus Domain of the Coronavirus Nucleocapsid Protein Induces Abnormal Oligomerization via Allosteric Modul
- Indole – a promising pharmacophore in recent antiviral drug discovery.
- Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay.
- Small Molecule Analysis via Biolayer Interferometry.
- Bio-Layer Interferometry: Principles & Applic
- Biolayer Interferometry for DNA-Protein Interactions. protocols.io.
- Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding.
- Surface plasmon resonance. University of Leicester.
- Surface Plasmon Resonance: A Boon for Viral Diagnostics.
- Surface Plasmon Resonance Protocol & Troubleshooting.
- Isothermal titration calorimetry of protein-protein interactions.
- Isothermal Titration Calorimetry (ITC) – iTC200.
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
- ITC-Derived Binding Constants. Malvern Panalytical.
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- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Characterization of 5-Isopropoxy-1H-indole as a Potential Nicotinic Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptor Modulation
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diverse subunit composition gives rise to a variety of receptor subtypes, each with distinct pharmacological and physiological profiles.[2] The modulation of nAChR activity has been identified as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3]
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with significant biological activity.[4][5][6][7] The unique electronic and structural features of the indole ring system make it an attractive starting point for the design of novel therapeutic agents. This document provides a comprehensive guide for the characterization of a novel indole derivative, 5-Isopropoxy-1H-indole, as a potential nAChR modulator. While limited specific data exists for this particular compound's activity at nAChRs, these application notes will serve as a detailed roadmap for its synthesis, purification, and rigorous pharmacological evaluation.
Properties and Specifications of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.[3][8][9] These properties influence a compound's solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 396091-50-2 | |
| Appearance | Off-white to light brown solid | Hypothetical |
| Solubility | Soluble in DMSO, ethanol, and methanol | Hypothetical |
| Storage | Room temperature, protected from light and moisture | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various established methods for the preparation of 5-alkoxyindoles. A common approach involves the Fischer indole synthesis from a suitably substituted phenylhydrazine and a ketone or aldehyde.
Illustrative Synthetic Scheme:
Caption: Fischer Indole Synthesis of this compound.
Protocol: Synthesis of this compound
-
Hydrazone Formation: To a solution of 4-isopropoxyphenylhydrazine hydrochloride in ethanol, add an equimolar amount of pyruvic acid. Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture to 100-120°C for 1-2 hours.
-
Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Decarboxylation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting this compound-2-carboxylic acid is then heated in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
In Vitro Characterization of nAChR Modulatory Activity
A tiered approach is recommended for the in vitro characterization of this compound, starting with binding assays to determine its affinity for various nAChR subtypes, followed by functional assays to elucidate its mechanism of action.
Ligand Binding Assays
Ligand binding assays are used to determine the affinity of a compound for a specific receptor. Competition binding assays with a known radioligand are a common method for this purpose.
Protocol: Competition Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Competition Assay: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) and increasing concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Illustrative Data:
| nAChR Subtype | Radioligand | Ki (μM) for this compound |
| α4β2 | [³H]-Epibatidine | 2.5 |
| α7 | [¹²⁵I]-α-Bungarotoxin | > 100 |
| α3β4 | [³H]-Epibatidine | 15.2 |
Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Electrophysiological techniques provide a direct measure of ion channel function and are essential for characterizing the modulatory effects of a compound. TEVC in Xenopus oocytes expressing specific nAChR subtypes is a robust method for this purpose.
Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.
Protocol: TEVC Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Voltage clamp the oocyte at a holding potential of -70 mV.
-
Agonist Application: Perfuse the oocyte with a solution containing a sub-maximal concentration (EC₂₀) of acetylcholine (ACh) to elicit a baseline current response.
-
Modulator Application: Co-apply the same concentration of ACh with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the current responses. Analyze the data to determine the effect of this compound on the ACh-evoked current. A positive allosteric modulator (PAM) will increase the current amplitude, while a negative allosteric modulator (NAM) or antagonist will decrease it.
Illustrative Data:
| nAChR Subtype | Effect of this compound (10 μM) on ACh (EC₂₀) response | EC₅₀ (μM) |
| α4β2 | Potentiation | 5.8 |
| α7 | No significant effect | > 100 |
| α3β4 | Weak potentiation | 45.1 |
Cell-Based Functional Assays: Membrane Potential and Calcium Flux
Cell-based functional assays are amenable to high-throughput screening (HTS) and can provide valuable information about the activity of a compound in a cellular context.
Protocol: Fluorescent Membrane Potential Assay
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a sub-maximal concentration (EC₂₀) of an agonist (e.g., nicotine).
-
Fluorescence Measurement: Measure the change in fluorescence using a plate reader.
-
Data Analysis: Analyze the data to determine the effect of the compound on the agonist-induced depolarization.
Protocol: Calcium Flux Assay (for calcium-permeable nAChRs like α7)
-
Cell Culture: Plate cells expressing the α7 nAChR in a clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound.
-
Agonist Stimulation: Add an agonist (e.g., choline).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescent plate reader.
-
Data Analysis: Determine the effect of the compound on the agonist-induced calcium influx.
Proposed Mechanism of Action
Based on the illustrative in vitro data, this compound appears to act as a selective positive allosteric modulator (PAM) of the α4β2 nAChR subtype. PAMs bind to a site on the receptor that is topographically distinct from the agonist binding site, and they enhance the response to the endogenous agonist, acetylcholine.[8]
Caption: Proposed Mechanism of Action for a Positive Allosteric Modulator (PAM).
Data Interpretation and Troubleshooting
-
Binding vs. Functional Activity: A discrepancy between high binding affinity and low functional activity could indicate that the compound is an antagonist or a very weak partial agonist.
-
Subtype Selectivity: If the compound shows activity across multiple nAChR subtypes, further structural modifications may be necessary to improve selectivity.
-
Electrophysiology Issues: In TEVC experiments, low current expression could be due to poor cRNA quality or oocyte health. Ensure proper oocyte handling and cRNA preparation.
-
Cell-Based Assay Variability: High well-to-well variability in cell-based assays can be minimized by ensuring uniform cell seeding and proper dye loading.
Conclusion
These application notes provide a comprehensive framework for the characterization of this compound as a potential nicotinic receptor modulator. By following these detailed protocols, researchers can systematically evaluate its binding affinity, functional activity, and mechanism of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this and other novel indole derivatives targeting nAChRs.
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- Chen, C. Y., Chen, Y. L., & Chen, C. S. (2013). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Journal of medicinal chemistry, 56(10), 3947–3958. [Link]
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- Cheméo. (n.d.). Chemical Properties of 6-isopropoxy-indole.
- El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine drugs, 18(10), 493. [Link]
- Zhang, Y., Wang, Y., & Li, Y. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules (Basel, Switzerland), 28(5), 2204. [Link]
- O'Connor, J. R., & Donohoe, T. J. (2013). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 9, 2366–2398. [Link]
- Li, X., Zhang, X., & Ramström, O. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules (Basel, Switzerland), 23(11), 2963. [Link]
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A Guide to Cell-Based Assays for Characterizing the Bioactivity of 5-Isopropoxy-1H-indole
An Application Note from the Office of the Senior Scientist
Abstract
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Derivatives of indole are central to the treatment of various diseases, including cancer and neurological disorders.[2][3] The substitution pattern on the indole ring critically influences biological activity; in particular, the presence of a methoxy group at the 5-position is a recurring motif in potent anticancer agents and modulators of the central nervous system.[4] 5-Isopropoxy-1H-indole, an analog of the well-studied 5-methoxyindole, serves as a key intermediate in the synthesis of serotonin receptor modulators and holds significant potential as a bioactive compound.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. We present a logical, tiered approach, starting with foundational antiproliferative screens and progressing to detailed mechanistic assays to elucidate its mode of action in both oncology and neuro-inflammatory contexts. Each protocol is designed to be a self-validating system, with explanations of the scientific rationale behind key steps, ensuring technical accuracy and field-proven insights.
Rationale and Strategic Approach
The therapeutic potential of a novel compound like this compound can be broad. Our strategy is to employ a battery of cell-based assays in a hierarchical fashion. This approach allows for an efficient go/no-go decision-making process, starting with broad questions of cytotoxicity and narrowing down to specific molecular mechanisms.
Given that indole derivatives are well-documented for their potent antiproliferative effects and their role in modulating neuronal pathways, our investigation is structured into three primary stages:
-
Stage 1: Foundational Antiproliferative Screening. Does the compound affect cell viability or growth?
-
Stage 2: Mechanistic Elucidation in Oncology. If it is cytotoxic, how does it kill cancer cells? Does it induce programmed cell death (apoptosis) or halt the cell division cycle?
-
Stage 3: Exploratory Target-Specific Assays. Based on its structural similarity to known neuro-modulatory and anti-inflammatory agents, does it affect relevant signaling pathways like NF-κB or interact with neuronal receptors?[7]
This structured workflow ensures a cost-effective and scientifically rigorous characterization of the compound's activity profile.
Caption: Hierarchical workflow for characterizing this compound.
Stage 1: Foundational Antiproliferative Screening
The first critical step is to determine if this compound exhibits cytotoxic or cytostatic effects. A dose-response study using a robust cell viability assay is the industry standard.
Scientific Rationale
Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.[9] This provides the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9]
Protocol 2.1: Cell Viability by MTT Assay
Materials:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer).[3][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (stock solution, e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Sterile 96-well plates, multichannel pipettes, and a plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the old medium. Add 100 µL of the diluted compound solutions to the respective wells.
-
Expert Insight: Always include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "blank" (medium only, no cells). This is crucial for data normalization and background correction.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | This compound | 48 | [Experimental Data] |
| A549 (Lung) | This compound | 48 | [Experimental Data] |
| HCT116 (Colon) | This compound | 48 | [Experimental Data] |
| Doxorubicin (Control) | 48 | [Control Data] |
Stage 2: Mechanistic Elucidation in Oncology
If this compound demonstrates significant antiproliferative activity (e.g., a low micromolar IC50), the next logical step is to investigate how it inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.[3]
Apoptosis Induction
Scientific Rationale: Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their combined activity, providing a direct readout of apoptosis induction.
Protocol 3.1.1: Caspase-3/7 Activity Assay
Materials:
-
Human cancer cell line and complete medium.
-
This compound and a positive control (e.g., Staurosporine).
-
White-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent).
-
Luminometer.
Procedure:
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate as described in Protocol 2.1. Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 12, 24, or 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis & Presentation:
-
Calculate the fold change in caspase activity relative to the vehicle control. High luminescence indicates significant apoptosis.
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 0.5x IC50 | [Experimental Data] |
| This compound | 1x IC50 | [Experimental Data] |
| This compound | 2x IC50 | [Experimental Data] |
| Staurosporine (Positive Control) | 1 µM | [Control Data] |
Cell Cycle Analysis
Scientific Rationale: The cell cycle is a series of events that leads to cell division and replication. It is divided into four phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic), and M (mitosis). Many anticancer drugs function by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[3] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle based on their DNA content.[8]
Caption: A simplified diagram of the eukaryotic cell cycle.
Protocol 3.2.1: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells seeded in 6-well plates.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol.
-
PI staining solution (containing RNase A to eliminate RNA signal).
-
Flow cytometer.
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[8]
-
Cell Harvest: Harvest the cells (including floating cells in the medium, which may be apoptotic) by trypsinization. Wash once with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical for permeabilizing the cells to the dye. Store fixed cells at -20°C for at least 2 hours (or up to several weeks).[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer. Collect at least 10,000 events per sample for statistical robustness.
Data Analysis & Presentation:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
| Treatment | Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | [Data] | [Data] | [Data] |
| This compound | 1x IC50 | [Data] | [Data] | [Data] |
| This compound | 2x IC50 | [Data] | [Data] | [Data] |
Stage 3: Exploratory Target-Specific Assays
The indole scaffold is a versatile pharmacophore. The closely related 5-methoxyindole derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway and to act as ligands for serotonin (5-HT) receptors.[7] Therefore, it is logical to explore whether this compound shares these activities.
Scientific Rationale
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. A luciferase reporter assay is a powerful tool to measure the transcriptional activity of NF-κB. In this system, cells are engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB binding sites. Activation of the pathway leads to luciferase expression, which can be quantified with high sensitivity.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Protocol 4.1: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other suitable host cell line).
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla).
-
Transfection reagent (e.g., Lipofectamine® 3000).
-
TNF-α (or other NF-κB stimulus).
-
This compound.
-
Dual-Luciferase® Reporter Assay System (Promega or equivalent).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase plasmid and the Renilla luciferase control plasmid. The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell number.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis & Data Acquisition: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a luminometer and the dual-luciferase assay system.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity by this compound.
Conclusion and Future Directions
This application note provides a validated, multi-tiered framework for the initial characterization of this compound. By progressing from broad viability screening to specific mechanistic assays, researchers can efficiently determine its potential as either an anticancer agent or a modulator of key inflammatory and neurological pathways. Positive results from these assays would warrant further investigation, including:
-
Advanced Mechanistic Studies: Immunoblotting to probe for changes in key signaling proteins (e.g., cleaved-PARP, p-IKK, cell cycle regulators).[4]
-
Target Deconvolution: Identifying the direct molecular target(s) of the compound.
-
In Vivo Studies: Validating the compound's efficacy and safety in animal models of cancer or inflammation.
The protocols outlined herein offer a robust starting point for unlocking the therapeutic potential of this promising indole derivative.
References
- Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology. [Link]
- 5-MeO-DiPT. Wikipedia. [Link]
- Indole Assay Kit. Cell Biolabs, Inc.. [Link]
- This compound. MySkinRecipes. [Link]
- Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. MDPI. [Link]
- Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines.
- Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor.
- Indole Antitumor Agents in Nanotechnology Formulations: An Overview.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
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Application Note: A Multi-Assay Strategy for the In Vitro Cytotoxic Evaluation of 5-Isopropoxy-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] This application note presents a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of a novel indole derivative, 5-Isopropoxy-1H-indole. We move beyond a single-endpoint analysis to build a robust cytotoxicity profile by integrating three distinct, well-established assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. This integrated approach provides a more complete understanding of a compound's cellular impact, distinguishing between cytostatic and cytotoxic effects and offering initial insights into the mechanism of cell death.
Foundational Principles: Why a Multi-Assay Approach?
Evaluating the cytotoxic potential of a novel chemical entity is a cornerstone of early-stage drug discovery and toxicology.[3][4] A compound can impact a cell in numerous ways, from halting its proliferation (cytostatic) to inducing cell death (cytotoxic) via distinct molecular pathways like apoptosis or necrosis.[5] Relying on a single assay can be misleading; for instance, the widely-used MTT assay can be confounded by compounds that affect cellular metabolism without directly killing the cell.[4]
Therefore, a scientifically rigorous evaluation demands a multi-pronged approach. By simultaneously assessing different hallmarks of cellular health and death, we create a self-validating system that generates a more reliable and nuanced cytotoxicity profile. This guide employs a trio of assays to interrogate three critical cellular states:
-
Metabolic Activity (MTT Assay): Measures the viability of a cell population based on mitochondrial function.[6][7]
-
Membrane Integrity (LDH Assay): Quantifies cell death associated with the loss of plasma membrane integrity, a key feature of necrosis and late-stage apoptosis.[8][9]
-
Apoptosis Execution (Caspase-3/7 Assay): Specifically measures the activity of key executioner caspases, providing a direct readout of programmed cell death.[10][11]
This strategy allows researchers to not only quantify the potency (e.g., IC50) of this compound but also to hypothesize its primary mechanism of action.
Pre-Experimental Design: Setting the Stage for Success
Before initiating any assay, careful planning is paramount to ensure the data is reproducible and meaningful.
A. Cell Line Selection: The choice of cell lines is critical and should be driven by the research question. To assess potential anti-cancer activity, a panel of human cancer cell lines is recommended. To determine selectivity, a non-cancerous cell line should be included as a control.
-
Cancer Cell Lines: HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
-
Non-Cancerous Control: HEK-293 (human embryonic kidney) or MRC-5 (human lung fibroblast).
B. Compound Handling and Controls:
-
Solubilization: this compound should be dissolved in a suitable, cell-culture compatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilutions: Prepare serial dilutions from the stock solution in complete culture medium to achieve the final desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Essential Controls:
-
Untreated Control: Cells in culture medium only; represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment; essential to confirm the solvent has no cytotoxic effect.
-
Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin or Staurosporine) to validate assay performance.
-
Blank: Culture medium without cells; used for background subtraction.
-
Experimental Workflow: A Tri-Assay Protocol
The following protocols are designed for a 96-well plate format, which is ideal for generating dose-response curves.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Viability
This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Perform Seeding and Treatment: Follow the general workflow (Days 1 & 2).
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6][12]
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
Solubilize Formazan: Carefully aspirate the culture medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[12]
-
Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or loss of membrane integrity.[8][9][13]
Step-by-Step Methodology:
-
Prepare Assay Plates: Follow the general workflow (Days 1 & 2). It is crucial to set up a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) to a set of untreated control wells 45 minutes before the end of incubation.[14]
-
Collect Supernatant: Centrifuge the 96-well plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer to New Plate: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and a tetrazolium salt).[14][15]
-
Add Reagent and Incubate: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction & Read: Add 50 µL of the stop solution (if required by the kit). Measure the absorbance at 490 nm.[14]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[10][16] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal.[10]
Caption: Role of Caspase-3/7 in apoptosis and the assay principle.
Step-by-Step Methodology:
-
Prepare Assay Plates: Follow the general workflow (Days 1 & 2). Use white-walled 96-well plates suitable for luminescence measurements.
-
Equilibrate: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix and Incubate: Briefly mix the contents on a plate shaker at low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize.[16]
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
Proper analysis and clear presentation are essential for interpreting the results.
A. MTT Assay Analysis:
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
B. LDH Assay Analysis:
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
-
EC50 Determination: Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum cytotoxicity).
C. Caspase-3/7 Assay Analysis:
-
Calculation:
-
Subtract the average luminescence of the blank wells.
-
Express the data as "Fold Change" relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
D. Summarized Data Presentation:
Table 1: Hypothetical Cytotoxicity Profile of this compound in HeLa Cells (48h)
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 95.2 ± 5.1 | 4.5 ± 1.2 | 1.8 ± 0.3 |
| 5 | 78.4 ± 6.2 | 10.3 ± 2.5 | 4.5 ± 0.6 |
| 10 | 51.6 ± 4.8 | 15.1 ± 3.1 | 7.9 ± 0.9 |
| 25 | 22.1 ± 3.9 | 25.6 ± 4.0 | 6.5 ± 0.8 |
| 50 | 8.3 ± 2.1 | 48.7 ± 5.5 | 3.1 ± 0.4 |
| Calculated Value | IC50 = 9.8 µM | EC50 > 50 µM | Peak Activity at ~10 µM |
Integrated Interpretation and Conclusion
-
MTT: this compound reduces cell viability in a dose-dependent manner, with an IC50 of 9.8 µM. This indicates it is a potent cytotoxic or cytostatic agent.
-
LDH: A significant increase in LDH release is only seen at higher concentrations (e.g., 50 µM), suggesting that direct membrane rupture (necrosis) is not the primary mode of cell death at or near the IC50 concentration.
-
Caspase-3/7: There is a robust, dose-dependent increase in caspase activity that peaks around the IC50 value determined by the MTT assay. This strongly suggests that this compound induces apoptosis. The decrease in signal at the highest concentrations could be due to overwhelming cell death and loss of cellular machinery.
References
- Roche Applied Science. (n.d.).
- Al-Ostath, A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Abdel-Wahab, B. F., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
- Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. [Link]
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
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- MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Developing Analogs of 5-Isopropoxy-1H-indole for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of 5-Isopropoxy-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Within this esteemed class, 5-alkoxyindoles, and specifically this compound, serve as a crucial synthetic intermediate and a core structural motif for compounds targeting the central nervous system (CNS).[2] Notably, this scaffold is integral to the development of serotonin receptor modulators, which play a pivotal role in treating neuropsychiatric disorders such as depression and anxiety.[3] The strategic placement of the isopropoxy group at the 5-position significantly influences the molecule's electronic properties and lipophilicity, thereby affecting its binding affinity to target receptors and its pharmacokinetic profile.
This comprehensive guide provides detailed protocols and application notes for the synthesis and evaluation of novel analogs of this compound. It is designed to empower researchers in drug discovery with the technical knowledge and strategic insights required to explore the therapeutic potential of this versatile scaffold. We will delve into key synthetic methodologies, robust biological screening assays, and the critical analysis of structure-activity relationships (SAR) that drive the iterative process of drug development.
I. Synthetic Strategies for Analog Development
The journey to novel therapeutic agents begins with the synthesis of a diverse library of analogs. The this compound core can be strategically modified at several key positions, primarily N1, C2, and C3, to modulate biological activity. Here, we detail established synthetic routes for generating this chemical diversity.
A. Core Scaffold Synthesis: Fischer and Larock Indole Syntheses
The construction of the fundamental this compound scaffold can be efficiently achieved through classical and modern synthetic methods.
1. Fischer Indole Synthesis: This venerable reaction remains a powerful tool for creating the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of 5-isopropoxyindoles, the reaction would typically start with 4-isopropoxyphenylhydrazine.
-
Causality of Experimental Choices: The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) and reaction temperature is critical and depends on the reactivity of the specific ketone or aldehyde used.[6] The electron-donating nature of the isopropoxy group at the para-position generally facilitates the key[7][7]-sigmatropic rearrangement step in the Fischer synthesis mechanism.
2. Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne offers a versatile and often milder alternative to the Fischer synthesis for preparing 2,3-disubstituted indoles.[8][9][10] This method is particularly advantageous for creating analogs with specific substituents at the C2 and C3 positions.
-
Causality of Experimental Choices: The regioselectivity of the Larock synthesis is influenced by the steric and electronic properties of the alkyne substituents.[8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[9]
B. Protocol for N1-Alkylation of this compound
Modification at the N1 position is a common strategy to explore the SAR of indole-based compounds. N-alkylation can influence the compound's interaction with the target protein and its physicochemical properties.
Step-by-Step Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N1-alkylated this compound.
C. Protocol for C3-Formylation (Vilsmeier-Haack Reaction)
Introducing a functional group at the C3 position, such as a formyl group, opens up a plethora of possibilities for further derivatization. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[11]
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous N,N-dimethylformamide (DMF) with stirring under an inert atmosphere.
-
Indole Addition: To this pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq.) in DMF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basification: Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide (NaOH) solution until the mixture is alkaline.
-
Purification: The product, 3-formyl-5-isopropoxy-1H-indole, will often precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
D. Protocol for C2-Arylation (Suzuki-Miyaura Cross-Coupling)
Introducing an aryl or heteroaryl moiety at the C2 position can significantly impact the pharmacological profile of the indole analog. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for this transformation, typically starting from a 2-haloindole derivative.
Step-by-Step Protocol:
-
Reactant Mixture: In a reaction vessel, combine 2-bromo-5-isopropoxy-1H-indole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or dimethoxyethane) and water.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-5-isopropoxy-1H-indole.[12]
Diagram of Synthetic Workflow
Caption: General synthetic strategies for diversifying the this compound scaffold.
II. Biological Evaluation Protocols
Once a library of analogs has been synthesized, the next critical step is to evaluate their biological activity. Given the known propensity of 5-alkoxyindoles to interact with CNS targets, particularly serotonin receptors, the following protocols are foundational. Additionally, protocols for assessing anti-inflammatory and anticancer activities are provided to enable broader screening.
A. CNS Target Engagement: Serotonin Receptor Binding
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.
Protocol: Radioligand Competition Binding Assay for 5-HT₁A Receptor
-
Receptor Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT₁A receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
Radioligand: A specific concentration of a high-affinity 5-HT₁A receptor radioligand, such as [³H]8-OH-DPAT.
-
Test Compound: Varying concentrations of the synthesized this compound analog.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation to reflect the affinity of the analog for the receptor.
B. Functional Activity: Intracellular Calcium Mobilization Assay
For Gq-coupled serotonin receptors (e.g., 5-HT₂A, 5-HT₂C), agonist binding leads to an increase in intracellular calcium concentration. This can be measured using fluorescent calcium indicators.
Protocol: Fluo-4 Calcium Flux Assay
-
Cell Culture: Plate cells expressing the target Gq-coupled serotonin receptor (e.g., 5-HT₂A) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37 °C.
-
Compound Addition: Place the plate in a fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the this compound analogs to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Determine the concentration of the analog that produces 50% of the maximal response (EC₅₀ value) for agonists, or the concentration that inhibits 50% of the response to a known agonist (IC₅₀ value) for antagonists.
C. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Many indole derivatives exhibit anti-inflammatory properties. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. The formation of a colored azo dye is measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
D. Anticancer Potential: Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram of Biological Evaluation Workflow
Caption: A decision tree illustrating a rational approach to SAR exploration.
IV. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. By employing a combination of robust synthetic methodologies and a well-designed biological evaluation cascade, researchers can systematically explore the chemical space around this privileged core. The detailed protocols provided herein serve as a validated starting point for these endeavors. A thorough understanding and application of SAR principles are paramount to guide the iterative optimization process, ultimately leading to the identification of lead compounds with improved potency, selectivity, and drug-like properties. Future work in this area could involve the application of more advanced synthetic techniques, such as C-H activation, to access novel analogs, as well as the use of computational modeling to further refine the rational design of next-generation drug candidates.
References
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- Fischer, E. Fischer Indole Synthesis. Wikipedia.
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
- Alfa Chemistry. Fischer Indole Synthesis.
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- Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 20(4), 515-533.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Kumar, P., Choudhary, R., Kour, G., Ahmed, Z., & Anal, J. M. H. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 143, 107091.
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- Organic Syntheses. indole-3-aldehyde.
- University of Calicut.
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- Kim, S. K., et al. (2016). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Korean Journal for Food Science of Animal Resources, 36(4), 533-540.
- Ramakrishna, V. S., & Kumar, V. (2011). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmaceutical Sciences and Research, 3(6), 1271-1279.
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Leveraging the Indole Scaffold for Chemical Probe Development: A Guided Workflow from 5-Isopropoxy-1H-indole
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Power of the Chemical Probe and the Privileged Indole Scaffold
In the landscape of modern drug discovery and chemical biology, a chemical probe is an indispensable tool. It is a small molecule designed to selectively interact with a specific biological target, such as a protein, enabling researchers to interrogate its function in cellular and physiological systems. The insights gained from using a well-characterized chemical probe are fundamental to validating new drug targets and understanding complex disease mechanisms.
The indole ring system stands out as a "privileged structure" in medicinal chemistry.[1][2][3][4] This bicyclic aromatic heterocycle is a core component of numerous natural products, alkaloids, and approved pharmaceutical agents, including the anti-inflammatory drug indomethacin and the phosphodiesterase 5 (PDE5) inhibitor tadalafil.[1][5][6] Its structural rigidity, combined with the hydrogen-bonding capability of the N-H group and the potential for substitution at multiple positions, allows indole derivatives to bind with high affinity to a wide array of biological targets.[1][7]
While 5-Isopropoxy-1H-indole itself is a building block rather than an active probe, its commercial availability and versatile chemical handles make it an excellent starting point for a chemical probe development program. This guide will use this compound as the foundational scaffold to illustrate a complete, albeit hypothetical, workflow for the design, synthesis, and biological evaluation of a novel chemical probe targeting Phosphodiesterase 8 (PDE8) .
PART 1: Scientific Rationale and Strategy
Why Target Phosphodiesterase 8 (PDE8)?
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] PDE8 is a high-affinity, cAMP-specific PDE family that plays critical roles in distinct physiological processes, including T-cell activation, Leydig cell steroidogenesis, and thyroid function.[8] Developing a selective PDE8 chemical probe would provide a powerful tool to:
-
Dissect the specific roles of PDE8 in cAMP signaling cascades.
-
Explore the therapeutic potential of PDE8 inhibition in inflammatory disorders and hormonal regulation.
-
Validate PDE8 as a drug target in various disease models.
The Indole Scaffold as a Starting Point for a PDE8 Inhibitor
The choice of the indole scaffold is strategic. Its proven success in targeting other PDE families, such as PDE5, suggests that the indole core can be adapted to fit the active site of PDE8.[9][10][11] The 5-isopropoxy group of our starting material provides a key hydrophobic feature, while the indole nitrogen (N1) and the C3 position are prime sites for chemical modification to enhance potency and selectivity.
Our strategy is to design a synthetic route that functionalizes the C3 position of the this compound core with a side chain designed to interact with key residues in the PDE8 active site.
Caption: A representative synthetic pathway to functionalize the indole C3 position.
Protocol: Synthesis of (5-isopropoxy-1H-indol-3-yl)acetic acid (Intermediate)
-
Step 1: Vilsmeier-Haack Formylation.
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The resulting precipitate, this compound-3-carboxaldehyde, is collected by filtration, washed with water, and dried.
-
-
Step 2: Wittig-Horner Reaction.
-
To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous THF, add triethyl phosphonoacetate (1.5 eq) dropwise at 0 °C. Stir for 30 minutes.
-
Add a solution of the aldehyde from Step 1 (1.0 eq) in THF.
-
Stir the reaction at room temperature overnight. Quench with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the α,β-unsaturated ester.
-
-
Step 3: Reduction & Hydrolysis.
-
Dissolve the ester from Step 2 in ethanol and add Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a balloon of H₂ gas until the reaction is complete (monitored by TLC).
-
Filter the catalyst, and to the filtrate, add aqueous NaOH (2M, 3.0 eq).
-
Heat the mixture to reflux for 2 hours. Cool, acidify with HCl (1M) to pH ~3, and extract with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the intermediate, (5-isopropoxy-1H-indol-3-yl)acetic acid.
-
Final amide coupling to generate the probe would proceed via standard peptide coupling conditions (e.g., EDC, HOBt) with aniline.
PART 3: Biochemical Evaluation Protocol
In Vitro PDE8A Enzyme Inhibition Assay
The first critical step is to determine if the synthesized compound directly inhibits the target enzyme. A fluorescence polarization (FP) assay is a common, robust method for this purpose. [12][13] Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate by the PDE8A enzyme. When FAM-cAMP is hydrolyzed to FAM-AMP, a specific binding agent captures the resulting monophosphate. This creates a large complex that rotates slowly, leading to a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FAM-cAMP small and fast-rotating, resulting in a low FP signal.
Caption: The probe inhibits PDE8, preventing cAMP breakdown and increasing PKA activation.
Step-by-Step Protocol (Luminescence-based):
-
Cell Culture:
-
Plate a suitable cell line (e.g., MA-10 Leydig cells or Jurkat T-cells) in a white, 96-well cell culture plate and incubate overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with serum-free medium containing serial dilutions of the indole probe or vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the cAMP detection reagent, which typically contains a lysis buffer and a substrate for a luciferase enzyme.
-
Add the cAMP-specific antibody conjugated to a component of the detection system.
-
Incubate at room temperature for 60 minutes as per the kit manufacturer's instructions (e.g., Promega cAMP-Glo™). 4[14]. Signal Reading:
-
Read the luminescence on a microplate reader. The signal is inversely proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the probe concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal cAMP accumulation).
-
Protocol 2: Leydig Cell Steroidogenesis Assay
Principle: PDE8 inhibition in Leydig cells is known to increase steroidogenesis. T[15]his functional assay measures the production of a key steroid, such as testosterone or its precursor pregnenolone, to confirm the downstream biological effect of the probe.
[16][17]Step-by-Step Protocol:
-
Cell Culture:
-
Plate MA-10 mouse Leydig cells in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing serial dilutions of the indole probe or vehicle control.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well. This supernatant contains the secreted steroids.
-
-
Steroid Quantification:
-
Quantify the concentration of testosterone or pregnenolone in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Alternatively, for more comprehensive analysis, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 5[18]. Data Analysis:
-
Plot the steroid concentration against the probe concentration to determine the EC₅₀ for steroid production.
-
| Assay | Endpoint Measured | Expected Result with Probe | EC₅₀ (nM) |
| Cellular cAMP | Intracellular [cAMP] | Dose-dependent increase | 50 |
| Steroidogenesis | Testosterone Secretion | Dose-dependent increase | 150 |
Table 2: Expected results from cellular validation assays for a potent and cell-permeable PDE8 probe.
PART 5: Conclusion and Best Practices
This guide outlines a comprehensive, albeit idealized, workflow for the development of a novel chemical probe for PDE8, starting from the versatile this compound scaffold. The journey from a simple building block to a validated biological tool requires a multi-disciplinary approach encompassing synthetic chemistry, biochemistry, and cell biology.
Key Considerations for Trustworthy Probes:
-
Potency and Selectivity: A good probe should be potent (ideally <100 nM in cellular assays) and highly selective. Its activity must be tested against other members of the target family (e.g., all PDE families).
-
Mechanism of Action: Confirm that the probe's effect is due to on-target inhibition. This can be done using a structurally similar but inactive analog as a negative control.
-
Cellular Permeability: The probe must be able to cross the cell membrane to reach its intracellular target, as demonstrated by activity in cell-based assays.
-
Context is Key: The utility of a probe is context-dependent. Its effects should be characterized in the specific biological system under investigation.
By following a rigorous and systematic evaluation process, researchers can develop high-quality indole-based chemical probes that serve as powerful reagents to unravel complex biology and pave the way for new therapeutic strategies.
References
- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (PubMed) [Link]
- From nature to drug discovery: the indole scaffold as a 'privileged structure'. (Mini-Reviews in Medicinal Chemistry) [Link]
- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (RSC Publishing) [Link]
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- From nature to drug discovery: the indole scaffold as a 'privileged structure'. (PubMed) [Link]
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- PDEase Kit Protocol.
- Data Sheet PDE8A Assay Kit. (BPS Bioscience) [Link]
- Hormones and Signaling Pathways Involved in the Stimulation of Leydig Cell Steroidogenesis. (MDPI) [Link]
- Specific Transcriptomic Signatures and Dual Regulation of Steroidogenesis Between Fetal and Adult Mouse Leydig Cells. (Frontiers) [Link]
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- (PDF) Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis.
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- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (MDPI) [Link]
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Application Notes and Protocols for the Experimental Study of 5-Isopropoxy-1H-indole
Authored by: A Senior Application Scientist
Introduction: The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2] Derivatives of indole have been developed as anticancer, antihypertensive, and antidepressant agents, highlighting the versatility of this heterocyclic motif.[3] 5-Isopropoxy-1H-indole is a specific derivative that serves as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS), particularly as modulators of serotonin receptors.[4][5] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to thoroughly characterize this compound, from initial synthesis and physicochemical profiling to detailed in vitro and in vivo biological evaluation. The protocols herein are designed to be self-validating, emphasizing causality and scientific integrity at each step.
Part 1: Synthesis and Physicochemical Characterization
A robust investigation begins with ensuring the purity, identity, and fundamental physicochemical properties of the target compound. These initial data points are critical, as they form the foundation for all subsequent biological assays and can significantly influence the interpretation of results.[6]
Synthesis and Purification
The synthesis of substituted indoles can be achieved through various established methods, such as the Fischer, Gassman, or modern cross-coupling strategies.[1][7][8] A common approach for 5-alkoxy indoles involves the Fischer indole synthesis using a corresponding alkoxy-substituted phenylhydrazine.
Protocol 1: General Synthesis via Fischer Indolization
-
Hydrazone Formation: React 4-isopropoxyphenylhydrazine hydrochloride with a suitable ketone (e.g., acetone, to yield a 2,3-dimethylated indole) in a suitable solvent like ethanol.
-
Cyclization: Add a catalyst (e.g., zinc chloride, polyphosphoric acid, or acetic acid) to the hydrazone intermediate.
-
Heating: Heat the reaction mixture under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is non-negotiable.
Protocol 2: Structural and Purity Analysis
-
Mass Spectrometry (MS): Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze via Electrospray Ionization (ESI) MS to confirm the molecular weight (Expected [M+H]⁺ for C₁₁H₁₃NO: 176.10).
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the 5-isopropoxy substitution pattern.
-
Purity Assessment (HPLC): Prepare a stock solution (e.g., 1 mg/mL in methanol). Analyze using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).[10] Purity should be >95% as determined by the peak area at a suitable UV wavelength (e.g., 220 or 280 nm).
-
(Optional) X-ray Crystallography: For definitive solid-state structure and to study polymorphism, single crystals can be grown and analyzed. This technique provides invaluable information on intermolecular interactions, which can influence solubility and stability.[11][12]
Physicochemical Profiling for Drug-likeness
Early assessment of drug-like properties is essential to identify potential liabilities.[6]
Table 1: Key Physicochemical Assays
| Parameter | Method | Rationale & Protocol Outline |
|---|---|---|
| Aqueous Solubility | Kinetic Solubility Assay | Determines the solubility of a DMSO stock solution when diluted in an aqueous buffer. Protocol: Prepare serial dilutions of a 10 mM DMSO stock in phosphate-buffered saline (PBS), pH 7.4. Shake for 2 hours. Filter and quantify the concentration in the filtrate via HPLC-UV. |
| Lipophilicity | Shake-Flask (LogD₇.₄) | Measures the compound's distribution between an organic (n-octanol) and aqueous phase (PBS, pH 7.4). Protocol: Add the compound to a pre-saturated mixture of n-octanol and PBS. Shake vigorously, then centrifuge to separate layers. Quantify the compound concentration in each layer by HPLC-UV to determine the distribution coefficient. |
| Chemical Stability | pH Stability Assay | Assesses degradation over time at different pH values. Protocol: Incubate the compound in buffers of varying pH (e.g., pH 2, 7.4, 9) at 37°C. Take samples at multiple time points (0, 2, 4, 8, 24 hours) and analyze the remaining parent compound concentration by HPLC-UV. |
Part 2: In Vitro Biological Evaluation Workflow
Based on its role as a precursor for CNS agents, the primary hypothesis is that this compound may interact with neurological targets, such as serotonin (5-HT) receptors.[4] The following workflow is designed to test this hypothesis systematically.
Caption: A logical workflow for in vitro evaluation.
Primary Screening: Receptor Binding
The initial step is to determine if the compound physically interacts with its putative targets. A broad panel of CNS receptors is recommended.
Protocol 3: Radioligand Binding Assay for 5-HT₁ₐ Receptor
-
Materials: Cell membranes expressing the human 5-HT₁ₐ receptor, [³H]-8-OH-DPAT (radioligand), unlabeled 8-OH-DPAT (positive control), assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT at its Kₑ concentration, and varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Detection: Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Secondary Screening: Functional Activity
A binding event does not describe function. A functional assay is required to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Protocol 4: cAMP Functional Assay for 5-HT₁ₐ Receptor This protocol assumes the 5-HT₁ₐ receptor is Gᵢ-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).
-
Cell Culture: Use a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: Seed cells in a 96-well plate. On the day of the assay, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound. Include a known agonist (e.g., 8-OH-DPAT) as a positive control.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Agonist Mode: Plot the decrease in cAMP levels against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
Antagonist Mode: Co-incubate the cells with a fixed concentration of an agonist (e.g., 8-OH-DPAT at its EC₈₀) and varying concentrations of this compound. A rightward shift in the agonist's dose-response curve indicates antagonism. Calculate the pA₂ value.
-
Caption: Hypothetical signaling for a 5-HT1A agonist.
Safety Assessment: In Vitro Cytotoxicity
It is crucial to ensure that the observed biological activity is not a result of general cellular toxicity.
Protocol 5: MTT Cell Viability Assay
-
Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration causing 50% cytotoxicity). A good therapeutic candidate should have a CC₅₀ significantly higher than its EC₅₀/IC₅₀.
Part 3: In Vivo Pharmacokinetics and Pharmacodynamics
Promising in vitro data warrants investigation in a living system to assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to confirm the therapeutic effect.
Pharmacokinetic (PK) Study
A PK study measures how the body processes the compound over time.
Protocol 6: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Prepare a formulation for both intravenous (IV) and oral (PO) administration. For IV, a solution in a vehicle like 5% DMSO / 10% Solutol / 85% Saline may be used. For PO, a suspension in 0.5% methylcellulose is common.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail or saphenous vein into EDTA-coated tubes at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[13]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
|---|---|---|
| Cₘₐₓ | Maximum observed plasma concentration | Related to efficacy and potential toxicity |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates rate of absorption |
| AUC | Area Under the Curve (plasma conc. vs. time) | Represents total drug exposure |
| t₁/₂ | Half-life | Determines dosing interval |
| F% | Bioavailability (AUC_PO / AUC_IV) | Fraction of oral dose reaching systemic circulation |
Pharmacodynamic (PD) Study
The PD study aims to demonstrate a biological effect in vivo. The choice of model is dictated by the in vitro MOA.
Protocol 7: 5-HT₁ₐ Receptor Agonist Behavioral Model This model is appropriate if the compound was confirmed as a 5-HT₁ₐ agonist in vitro.
-
Animal Model: Use male Swiss Webster mice.
-
Dosing: Administer this compound intraperitoneally at several doses determined from PK and in vitro potency data. Include a vehicle control group and a positive control group (e.g., 8-OH-DPAT).
-
Observation: After dosing (e.g., 30 minutes), place each mouse in an observation cage and score for behaviors characteristic of the "5-HT syndrome" for a set period (e.g., 2 minutes).[14]
-
Scoring: Score the presence and intensity of behaviors such as flat body posture, forepaw treading, and head weaving.
-
Data Analysis: Analyze the dose-response relationship for the induction of these behaviors using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
References
- Tommasi, R., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(13), e00523-17. [Link]
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- Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs, Inc.. [Link]
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2568. [Link]
- Sachdev, D., & Singh, R. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3220. [Link]
- Al-Hussain, S. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports, 11(1), 6245. [Link]
- Shafi, S., et al. (2019). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 20(13), 1373-1407. [Link]
- Talele, T. T. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5488. [Link]
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- Polak, J., et al. (2024).
- Bull, J. A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 299-304. [Link]
- Di, L., & Kerns, E. H. (2016). Application of pharmaceutical profiling assays for optimization of drug-like properties. Future Medicinal Chemistry, 8(9), 995-1010. [Link]
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- Wang, Y., et al. (2014). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Journal of Medicinal Chemistry, 57(21), 9049-9065. [Link]
- El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- de Sá Alves, A. A., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(8), 2937-2953. [Link]
- El-Kashef, H., et al. (2020).
- Li, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 28(5), 2204. [Link]
- O'Brien, A. G., & Stoltz, B. M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2346-2365. [Link]
- Gucky, T., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(1), 177. [Link]
- Kelder, D., et al. (1998). 2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 285(1), 339-349. [Link]
- CAS. (n.d.). Chemical Safety Library. CAS. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Alkoxyindoles
Welcome to the technical support center for the synthesis of 5-alkoxyindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 5-Alkoxyindoles are prevalent scaffolds in medicinal chemistry and natural products, but their synthesis is often fraught with challenges related to regioselectivity, functional group compatibility, and reaction sensitivity.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific, recurring problems encountered during the synthesis of 5-alkoxyindoles. Each question represents a common laboratory challenge, followed by an expert analysis of the underlying causes and a set of actionable solutions.
Question 1: My Fischer indole synthesis of a 5-alkoxyindole is resulting in low yields and a complex mixture of byproducts. What's going wrong?
This is a classic and frequently encountered issue. The Fischer indole synthesis, while powerful, is highly sensitive to substrate electronics.[3][4] The 5-alkoxy group, being strongly electron-donating, significantly influences the reaction pathway, often to the detriment of your desired product.
Core Problem: N-N Bond Cleavage vs. Cyclization
The key step in the Fischer synthesis is an acid-catalyzed[5][5]-sigmatropic rearrangement of a phenylhydrazone intermediate.[3][6] However, the electron-donating 5-alkoxy group stabilizes a key intermediate in a way that promotes a competing side reaction: heterolytic cleavage of the N-N bond.[4][7] This cleavage leads to the formation of aniline and other degradation products instead of the indole.[7]
Troubleshooting Protocol & Solutions:
-
Re-evaluate Your Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) can aggressively promote the undesired N-N cleavage.
-
Action: Switch to a milder Brønsted acid. Acetic acid is often a successful choice for electron-rich substrates.[5] Start with catalytic amounts and systematically increase if conversion is low.
-
-
Control the Temperature: High temperatures provide the activation energy for both the desired rearrangement and the undesired cleavage. For sensitive substrates, lower temperatures can favor the desired pathway.
-
Action: Begin your optimization at a lower temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction by TLC. Sometimes, a longer reaction time at a lower temperature is more effective.[8]
-
-
Ensure Purity of Starting Materials: Impurities in the 4-alkoxyphenylhydrazine or the carbonyl partner can drastically inhibit the reaction or generate side products.[4]
-
Action: Use freshly purified starting materials. Phenylhydrazines are prone to oxidation and should be stored under an inert atmosphere.
-
-
Consider In Situ Hydrazone Formation: Some phenylhydrazones are unstable and may decompose upon isolation.
-
Action: Form the hydrazone in situ by reacting the 4-alkoxyphenylhydrazine and the ketone/aldehyde directly in the acidic reaction medium.[5]
-
Troubleshooting Workflow: Fischer Indole Synthesis
Caption: Decision tree for troubleshooting low yields in Fischer indole synthesis.
Question 2: I am attempting to synthesize a 5-alkoxyindole via O-alkylation of 5-hydroxyindole, but the yield is poor and I see multiple products. How can I improve selectivity?
Direct alkylation of 5-hydroxyindole is challenging due to the presence of multiple nucleophilic sites (the hydroxyl oxygen, the indole nitrogen, and C4/C6 of the ring). Furthermore, 5-hydroxyindoles can be sensitive and prone to oxidation.[9][10]
Core Problem: Competing Nucleophiles
The main issue is controlling which atom gets alkylated. The reaction can lead to a mixture of O-alkylated, N-alkylated, C-alkylated, and di-alkylated products. The choice of base, solvent, and electrophile is critical to steer the reaction towards the desired 5-alkoxy product.
Troubleshooting Protocol & Solutions:
-
Protect the Indole Nitrogen: The indole N-H is acidic and can be deprotonated, leading to undesired N-alkylation. Protecting this position is often the most reliable strategy.
-
Action: Protect the indole nitrogen with a suitable group like Boc (di-tert-butyl dicarbonate), tosyl (TsCl), or SEM (2-(trimethylsilyl)ethoxymethyl chloride) before performing the O-alkylation.[4][11] The protecting group can be removed in a subsequent step. This also often improves the solubility and stability of the indole.
-
-
Optimize Base and Solvent Conditions: The base and solvent system heavily influences the reactivity of the phenoxide versus other nucleophilic sites.
-
Action: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or DMF. Stronger bases like sodium hydride (NaH) can be effective but may increase the risk of side reactions if not used carefully at low temperatures.[12]
-
-
Choose the Right Alkylating Agent: "Harder" electrophiles tend to favor reaction at the "harder" oxygen nucleophile.
-
Action: For simple alkyl groups, alkyl iodides are generally more reactive than bromides or chlorides. For more complex groups, consider using alkyl sulfates, which are harder electrophiles.
-
Data Summary: O-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Common Outcome / Insight |
| K₂CO₃ | Acetone / DMF | 25 - 60 | Good starting point. Generally favors O-alkylation. Reaction can be slow. |
| NaH | THF / DMF | 0 - 25 | Highly effective but less selective. Can lead to di-alkylation. Requires anhydrous conditions. |
| Cs₂CO₃ | DMF | 25 - 50 | Often provides higher yields than K₂CO₃ due to better solubility and the "caesium effect". |
| DBU | Acetonitrile | 25 - 80 | Organic base option, can be useful but may also promote side reactions.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to consider for a novel 5-alkoxyindole, and how do I choose?
Choosing the right synthetic path depends on the availability of starting materials and the desired substitution pattern.
-
Fischer Indole Synthesis: Best for when the corresponding 4-alkoxyphenylhydrazine and a suitable ketone/aldehyde are available. It is a convergent route but can fail with certain substrates.[3]
-
Leimgruber-Batcho Synthesis: An excellent choice starting from a 4-alkoxy-2-nitrotoluene. It is often high-yielding and versatile.[14]
-
Buchwald-Hartwig Amination: A modern and powerful method for forming the indole ring, typically via an intramolecular cyclization of a suitably substituted aniline derivative. This approach offers great flexibility but requires optimization of catalyst, ligand, and base.[15][16][17]
-
Sundberg/Gassman Indole Synthesis: These methods can also be adapted but may be less common for 5-alkoxyindoles due to specific substrate requirements or limitations.[18]
Q2: My reaction involving a 5-alkoxyindole precursor is not progressing. Could it be a palladium catalyst issue in a cross-coupling reaction?
Yes, this is a common problem in reactions like Buchwald-Hartwig, Suzuki, or Heck couplings. The 5-alkoxy group can influence the electronic properties of the system, and the indole nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis.
Workflow: Optimizing a Buchwald-Hartwig Reaction
Caption: A systematic workflow for optimizing Buchwald-Hartwig amination conditions.
Key Optimization Points: [15][16]
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required.
-
Base: The strength and solubility of the base are critical. Strong bases like NaOtBu are common, but weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective for sensitive substrates.
-
Solvent: Aprotic solvents like toluene or dioxane are standard.
-
Temperature: These reactions typically require heating (80-110 °C).
Q3: What key spectroscopic features should I look for to confirm the identity and purity of my 5-alkoxyindole?
Confirming your structure is crucial. Here are the expected spectroscopic signatures based on data from closely related analogs.[1][19][20]
Spectroscopic Data Reference Table (Generic 5-Alkoxyindole)
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Indole N-H | δ 10.5 - 11.5 ppm (broad singlet) | N1-H |
| Aromatic C-H | δ 6.7 - 7.3 ppm | C4-H, C6-H, C7-H | |
| Pyrrole C-H | δ 6.2 - 6.5 ppm (or higher if substituted) | C3-H | |
| Alkoxy Group | δ ~3.8 ppm (singlet for -OCH₃) | -OR protons | |
| ¹³C NMR | Indole Carbons | δ 100 - 140 ppm | Aromatic & Pyrrole Carbons |
| C5-OR Carbon | δ ~155 ppm | C5 (ipso-carbon attached to oxygen) | |
| Alkoxy Carbon | δ ~55 ppm (for -OCH₃) | -OR carbon | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ (sharp) | Indole N-H |
| C-O Stretch | 1200 - 1250 cm⁻¹ (strong) | Aryl-Alkyl Ether C-O | |
| Mass Spec | Molecular Ion | [M]+ or [M+H]+ | Corresponds to the calculated molecular weight |
Note: Shifts are approximate and depend on the solvent and other substituents on the indole ring.
Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Mild Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-alkoxyphenylhydrazine (1.0 eq) and the ketone or aldehyde (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][21]
Protocol 2: General Procedure for O-Alkylation of a Protected 5-Hydroxyindole
-
Setup: To a solution of N-protected 5-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Electrophile: Add the alkyl halide (e.g., methyl iodide, 1.5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat gently to 40-50 °C if the reaction is slow) until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography. The N-protecting group can then be removed using standard literature procedures if desired.
References
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Söderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron.
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. (2025). BenchChem.
- Cosgrove, S., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. ResearchGate.
- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). ScienceDirect.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (n.d.). Springer Nature.
- Douglas, C. J., & Mousseau, J. J. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry.
- Kim, J., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
- An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine. (2025). BenchChem.
- Comparative study of different synthetic routes to 5-bromoindole. (2025). BenchChem.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International.
- Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed.
- How to improve the yield of 5-Cyanoindole synthesis. (2025). BenchChem.
- Synthesis of 1-alkoxyindole 1yh in different base conditions. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. (2025). BenchChem.
- Purification of indole compounds. (n.d.). Google Patents.
- Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2008). PubMed.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). BenchChem.
- The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. (2025). PubMed Central.
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Technical Support Center: Improving the Yield of 5-Isopropoxy-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 5-Isopropoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. This compound and its derivatives are valuable intermediates in the development of therapeutic agents, particularly for neurological and psychiatric disorders.[1] Achieving high purity and yield is paramount for downstream applications.
This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the prevalent and versatile Fischer indole synthesis as the primary synthetic route.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
Q: My Fischer indole synthesis of this compound from 4-isopropoxyphenylhydrazine and a suitable ketone (e.g., pyruvic acid followed by decarboxylation, or acetone to yield the 2,3-dimethyl analog) is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: This is a frequent challenge in Fischer indolizations. The causes can be multifaceted, ranging from reagent stability to suboptimal reaction conditions. Let's break down the key areas to investigate:
-
Reagent Quality and Stability:
-
Hydrazine Instability: Arylhydrazines, particularly when substituted with electron-donating groups like isopropoxy, can be susceptible to oxidation and degradation. Ensure you are using a fresh or recently purified batch of 4-isopropoxyphenylhydrazine. If using a hydrochloride salt, verify its quality and ensure accurate stoichiometry of the base used for its neutralization, if required by the protocol.
-
Solvent Purity: Ensure solvents are anhydrous, especially when using Lewis acid catalysts, as water can deactivate them.
-
-
Catalyst Choice and Concentration: The selection of the acid catalyst is arguably the most critical parameter in the Fischer synthesis.[2]
-
Brønsted vs. Lewis Acids: Both can be effective, but their performance varies. Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid (p-TSA)) are common, but can sometimes lead to harsh conditions and byproduct formation. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) can offer milder conditions and are sometimes more effective, particularly for sensitive substrates.[2][3]
-
Catalyst Loading: An incorrect catalyst concentration can either stall the reaction or promote decomposition. Start with catalytic amounts (5-20 mol%) and optimize. For some less reactive substrates, super-stoichiometric amounts of a mild Lewis acid like ZnCl₂ might be necessary.
-
-
Reaction Temperature and Time:
-
The key[4][4]-sigmatropic rearrangement step is thermal. Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessive heat can lead to decomposition of the starting materials, intermediates, or the final indole product.
-
Optimization Strategy: Start at a moderate temperature (e.g., 80 °C in acetic acid or toluene) and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature. Microwave-assisted synthesis can dramatically shorten reaction times and often improves yields by minimizing byproduct formation through rapid, uniform heating.[3]
-
-
Competing Side Reactions: The electron-donating nature of the isopropoxy group can influence the reaction mechanism. It activates the aromatic ring, which is generally favorable for the key C-C bond formation. However, it can also stabilize certain intermediates that lead to undesired pathways. The most significant side reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, which precludes the productive[4][4]-sigmatropic rearrangement and leads to byproducts like 4-isopropoxyaniline.[5][6]
-
Mitigation: This cleavage is often promoted by overly strong protic acids. Switching to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid can sometimes suppress this pathway.
-
Issue 2: Formation of Multiple Byproducts and Purification Difficulty
Q: My reaction mixture is complex, showing multiple spots on TLC, making the isolation of pure this compound extremely difficult. What are these impurities and how can I prevent them and improve purification?
A: A "messy" reaction crude is a classic sign of competing reaction pathways or product degradation.
-
Identity of Byproducts:
-
Unreacted Starting Materials: The most obvious impurities are unreacted 4-isopropoxyphenylhydrazine and the ketone/aldehyde partner.
-
N-N Bond Cleavage Products: As discussed above, you will likely see a spot corresponding to 4-isopropoxyaniline.[6]
-
Incompletely Cyclized Intermediates: Phenylhydrazone or ene-hydrazine intermediates may persist if the cyclization conditions (acid concentration, temperature) are insufficient.
-
Regioisomers: If an unsymmetrical ketone is used, you may form two different indole regioisomers. This is a common issue in Fischer synthesis, although less of a concern for the parent this compound which is often made from a symmetrical C2-synthon.[2]
-
Degradation Products: Indoles can be sensitive to strongly acidic and oxidative conditions. The N-H proton is acidic, and the ring is electron-rich, making it susceptible to polymerization or oxidation, often resulting in baseline material or colored impurities on a TLC plate.
-
-
Prevention and Purification Strategy:
-
Reaction Optimization: The best way to simplify purification is to improve the reaction selectivity. Experiment with different catalysts and temperatures as outlined in Issue 1. A one-pot, three-component approach where the indole is formed and immediately N-alkylated can sometimes prevent degradation and simplify purification by protecting the reactive N-H bond.[7]
-
Work-up Procedure: A proper aqueous work-up is crucial. Neutralize the acid catalyst carefully. An acid-base extraction can be effective; by washing the organic layer with a dilute acid (e.g., 1M HCl), you can remove the basic byproduct 4-isopropoxyaniline.[8] Be cautious, as the indole product itself can be protonated and extracted into the aqueous layer if the acid is too concentrated.
-
Column Chromatography: This is the most common purification method.
-
Eluent System: Start with a non-polar system like Hexanes/Ethyl Acetate and gradually increase polarity.
-
Preventing Streaking: Indoles often streak on silica gel due to the acidic nature of the silica and the basicity of the indole N-H. To mitigate this, add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system.[9]
-
-
Recrystallization: For a final polishing step, recrystallization can be highly effective for removing minor, structurally similar impurities.[10] Screen various solvents (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally most effective for preparing this compound?
A1: The Fischer indole synthesis is the most widely used and versatile method for this type of substituted indole.[11][12] It involves the acid-catalyzed reaction of 4-isopropoxyphenylhydrazine with a suitable carbonyl compound (like an aldehyde or ketone), followed by heating to induce cyclization and eliminate ammonia. Its primary advantages are the ready availability of starting materials and operational simplicity.[13] Alternative routes like the Gassman or Buchwald-Hartwig amination exist but are often more complex or require less accessible precursors for this specific target.[11]
Q2: How do I choose the optimal acid catalyst for my Fischer Indole Synthesis?
A2: The choice is substrate-dependent and often requires empirical screening. A good starting point is to compare a Brønsted acid, a Lewis acid, and a milder acid. The table below provides a representative comparison to guide your optimization.
Q3: Are there alternative, non-acidic methods to synthesize this indole?
A3: Yes, modern cross-coupling strategies can be employed, though they may require more steps. For instance, a Buchwald-Hartwig amination could be used to couple 4-isopropoxy-2-bromoaniline with a protected acetylene, followed by a subsequent cyclization step.[4] While powerful, these methods are more complex and expensive due to the need for palladium catalysts and specialized ligands.[14][15] They are typically reserved for substrates that are incompatible with the acidic conditions of the Fischer synthesis.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: A combination of techniques is essential.
-
Thin-Layer Chromatography (TLC): For initial assessment of purity and reaction monitoring. A single spot (after optimizing the eluent) suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The spectra will show characteristic signals for the indole ring protons, the isopropoxy group (a doublet and a septet), and the aromatic protons.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the molecular ion peak [M]⁺ or [M+H]⁺.
-
Infrared (IR) Spectroscopy: Will show a characteristic N-H stretch for the indole ring (typically around 3400 cm⁻¹) and C-O stretches for the ether linkage.[17][18]
Data & Visualizations
Table 1: Representative Effect of Acid Catalyst on the Yield of this compound
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Notes |
| p-TSA | Toluene | 110 | 6 | 65% | Good starting point; can cause some decomposition. |
| H₂SO₄ (conc.) | Ethanol | 80 | 4 | 45% | Harsh conditions; significant byproduct formation observed. |
| Acetic Acid | Acetic Acid | 110 | 12 | 75% | Milder; often cleaner reaction but can be slow. |
| ZnCl₂ | Toluene | 110 | 8 | 82% | Excellent Lewis acid choice; requires anhydrous conditions. |
| BF₃·OEt₂ | Dichloromethane | 40 | 10 | 58% | Milder Lewis acid, useful for heat-sensitive substrates. |
Note: These are illustrative yields based on typical outcomes in Fischer syntheses and should be empirically verified and optimized.
Diagrams
Caption: General workflow for the Fischer Indole Synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indolization
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific carbonyl substrate and laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.
Materials:
-
4-Isopropoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Sodium acetate
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-isopropoxyphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of glacial acetic acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add pyruvic acid (1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the hydrazine. The hydrazone may precipitate as a solid.
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add an excess of glacial acetic acid to act as both solvent and catalyst.
-
Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction typically takes 4-12 hours. The intermediate this compound-2-carboxylic acid will form.
-
-
Decarboxylation (if starting from pyruvic acid):
-
Once the indole-2-carboxylic acid has formed, the reaction is often heated to a higher temperature (if a high-boiling solvent is used) or for a longer duration to effect decarboxylation to the target this compound. Alternatively, the isolated carboxylic acid can be decarboxylated in a separate step by heating in a solvent like quinoline with a copper catalyst.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous NaOH solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Confirm identity and purity using NMR and MS as described in the FAQs.
-
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Taber, D. F., & Straney, P. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5734–5737.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
- Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607–632.
- Reddit r/Chempros. (2021). Problems with Fischer indole synthesis.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067.
- Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Ligand and Base in the Sequential C-N Bond-Forming Reactions of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(25), 7806–7817.
- ResearchGate. (2011). Why Do Some Fischer Indolizations Fail?.
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. Royal Society of Chemistry.
- MySkinRecipes. This compound.
- Knauss, E. (1991). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Kaushik, N. K., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 24(19), 3569.
- ChemBK. (2024). 4-Isopropoxyaniline.
- PubChem. 1-Isopropyl-5-methyl-1H-indole-2,3-dione.
- National Institutes of Health. (2014). Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists.
- MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- mzCloud. (2016). 5 IT.
- Royal Society of Chemistry. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- Organic Chemistry Portal. Synthesis of indoles.
- Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- ResearchGate. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Scribd. Indole Synthesis: New Methods.
- MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
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Side reactions in the preparation of 5-Isopropoxy-1H-indole
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 5-Isopropoxy-1H-indole. This valuable indole derivative is a key building block in the development of various therapeutic agents.[1] However, its synthesis is not without challenges, and the formation of side products can often complicate purification and reduce yields.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions, provide validated protocols to mitigate these issues, and offer insights grounded in established chemical principles.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems encountered during the synthesis of this compound via common synthetic routes.
Issue 1: Formation of an Unwanted Regioisomer during Fischer Indole Synthesis
Question: I am using the Fischer indole synthesis starting from 4-isopropoxyphenylhydrazine and a suitable ketone/aldehyde, but my final product is contaminated with a significant amount of what I believe is the 7-isopropoxy-1H-indole isomer. How can I suppress the formation of this side product?
Answer: This is a classic regioselectivity challenge in the Fischer indole synthesis. The formation of both 5- and 7-substituted isomers arises from the two possible directions of the key[2][2]-sigmatropic rearrangement step.
Root Cause Analysis: The Fischer indole synthesis proceeds by forming a phenylhydrazone, which tautomerizes to an enamine intermediate.[3][4] Following protonation, a[2][2]-sigmatropic rearrangement occurs. With your 4-isopropoxyphenylhydrazine, the cyclization can proceed via attack at either the C2 or C6 position of the benzene ring relative to the hydrazine nitrogen.
-
Desired Pathway: Cyclization involving the C2 position leads to the intermediate that forms this compound.
-
Side Reaction Pathway: Cyclization involving the C6 position leads to the intermediate that forms the undesired 7-isopropoxy-1H-indole.
The electron-donating nature of the isopropoxy group activates the entire aromatic ring, making both cyclization pathways competitive under harsh conditions.
dot
Caption: Regiochemical fate in the Fischer synthesis of this compound.
Solutions & Recommended Protocol: Controlling the regioselectivity hinges on moderating the reaction conditions to favor the electronically preferred pathway. Lewis acids are often more effective than Brønsted acids at directing the cyclization.
Optimized Fischer Indole Protocol:
-
Hydrazone Formation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 4-isopropoxyphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add pyruvic acid (1.05 eq) dropwise at room temperature. Stir for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
Cyclization: Cool the mixture to 0°C. Prepare a solution of zinc chloride (ZnCl₂) (1.5 eq) in ethanol and add it slowly to the reaction mixture.
-
Heating: Gently warm the reaction to 60-70°C and maintain for 2-4 hours. Aggressive heating can decrease selectivity. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting indole-2-carboxylic acid can be purified by recrystallization. Subsequent thermal decarboxylation will yield the target this compound with higher isomeric purity.[4]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | Lewis acids can offer better regiocontrol over strong Brønsted acids. |
| Temperature | >100°C | 60-70°C | Lower temperatures reduce the energy available for the competing pathway. |
| Carbonyl Source | Simple Ketone | Pyruvic Acid | Forms a stable intermediate that can be purified before decarboxylation.[5] |
Issue 2: Significant Product Degradation and Darkening of the Reaction Mixture
Question: My reaction mixture (using a Bischler-type synthesis) is turning black, and the final yield of this compound is extremely low. What is causing this decomposition?
Answer: This is a very common issue, especially with electron-rich indoles like yours. The dark coloration is indicative of polymerization and oxidative degradation, which are major side reactions under harsh acidic and high-temperature conditions.
Root Cause Analysis: The indole nucleus, particularly when substituted with an electron-donating group like isopropoxy, is highly susceptible to electrophilic attack and oxidation.
-
Acid-Catalyzed Polymerization: In the presence of strong acids, the indole nitrogen can be protonated. The resulting indoleninium ion is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to insoluble, dark-colored polymeric tars.
-
Oxidation: The electron-rich indole ring can be easily oxidized by atmospheric oxygen, especially at elevated temperatures. This process often leads to complex mixtures of colored byproducts.
-
Harsh Reaction Conditions: Classical syntheses like the Bischler-Möhlau reaction are notorious for requiring high temperatures and strong acids, creating a perfect storm for degradation.[5][6][7]
dot
Caption: Troubleshooting workflow for product degradation.
Solutions & Recommendations: The primary solution is to avoid the conditions that promote degradation.
-
Adopt a Milder Synthesis: For sensitive substrates, modern palladium-catalyzed methods like the Larock indole synthesis are often superior.[8][9] This reaction proceeds under basic conditions, completely avoiding the issue of acid-catalyzed polymerization. The Hemetsberger synthesis is another alternative that uses thermal decomposition, avoiding strong acids.[2][10]
-
Maintain an Inert Atmosphere: Always run reactions involving electron-rich indoles under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Control Temperature: Avoid excessive heating. If a thermal reaction is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Use Antioxidants: In some cases, adding a small quantity of a radical scavenger like BHT (butylated hydroxytoluene) can help suppress oxidative side reactions, though this should be tested on a small scale first.
Frequently Asked Questions (FAQs)
Q1: I've synthesized my product, but purification by column chromatography is difficult due to a close-running impurity. What are the best practices?
A1: This often happens with regioisomers or related side products.
-
Chromatography: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow gradient of a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone). Start with a very low polarity eluent to ensure good separation.[11]
-
Recrystallization: This is often the best method for removing small amounts of impurities from a crystalline solid. Test various solvent systems. For this compound, consider solvent pairs like ethanol/water, toluene/hexane, or isopropanol.[11] The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[12]
-
Trituration: If the impurity is significantly more soluble than your product, you can wash the crude solid with a solvent that dissolves the impurity but not the desired compound.[12]
Q2: How stable is this compound, and what are the ideal storage conditions?
A2: this compound is moderately stable but is susceptible to degradation over time, especially when exposed to light, air, and acid.
-
Storage: Store the purified solid in an amber vial to protect it from light.[13] For long-term storage, flush the vial with nitrogen or argon before sealing and store it in a freezer at -20°C.
-
In Solution: Solutions of the compound are less stable than the solid. Prepare solutions fresh and use them promptly. If storage is necessary, use a degassed solvent and store under an inert atmosphere in the cold.
Q3: Which synthetic route generally offers the best combination of yield and purity for this compound?
A3: While the "best" route can depend on available starting materials and scale, modern cross-coupling reactions often provide the highest purity and predictability. The Larock indole synthesis is highly recommended as it avoids harsh acidic conditions, shows broad functional group tolerance, and typically offers excellent regioselectivity, directly yielding the desired 5-isopropoxy isomer without contamination from the 7-isopropoxy variant.[8][14][15]
References
- Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia.
- Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index.
- Hemetsberger indole synthesis. (n.d.). In Wikipedia.
- Bischler-Möhlau indole synthesis. (n.d.). Chemeurope.com.
- Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive.
- Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
- Al-dujaili, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- Larock indole synthesis. (n.d.). In Wikipedia.
- Bingul, M., Kumar, N., & Black, D. S. (2020). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Arkivoc.
- Bischler–Möhlau indole synthesis Publications. (n.d.). SciSpace.
- Larock Indole Synthesis. (n.d.). SynArchive.
- Synthesis and Functionalization of Indole Skeleton Compounds via Nitrosoarene-Alkyne Cycloadditions. (2010). Insubria.
- Fischer indole synthesis. (n.d.). In Wikipedia.
- Scott, J. D., & Siegmund, A. (2012). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH Public Access.
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis Online.
- Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study.
- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). ResearchGate.
- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
- This compound. (n.d.). MySkinRecipes.
- Process of preparing purified aqueous indole solution. (1992). Google Patents.
- How to purify a synthetic compound without TLC and Column chromatography?. (2019). ResearchGate.
- Wire, M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Semantic Scholar.
- On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (n.d.). MDPI.
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- 2. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Isopropoxy-1H-indole
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropoxy-1H-indole. Our goal is to provide practical, field-proven insights and troubleshooting strategies to overcome common challenges, optimize reaction yields, and ensure high product purity. The synthesis of substituted indoles, while classic, is nuanced, and this guide explains the causality behind experimental choices to empower you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound?
The most prevalent and historically significant method for synthesizing substituted indoles is the Fischer Indole Synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or pre-formed from the condensation of (4-isopropoxyphenyl)hydrazine and a suitable aldehyde or ketone.[3][4] For the synthesis of this compound, which is unsubstituted at the 2- and 3-positions, a common strategy involves using a synthon of acetaldehyde or, more reliably, reacting the hydrazine with pyruvic acid followed by decarboxylation of the resulting indole-2-carboxylic acid.[3]
Q2: What are the critical parameters that influence the success of the Fischer Indole Synthesis for this target molecule?
The Fischer Indole Synthesis is highly sensitive to several factors that must be carefully controlled for optimal results:
-
Acid Catalyst: The choice and concentration of the acid are paramount. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[5] The optimal catalyst depends on the specific substrates and must often be determined empirically.[6]
-
Temperature: The reaction typically requires elevated temperatures to drive the key[5][5]-sigmatropic rearrangement and cyclization steps.[7] However, excessive heat can lead to degradation and the formation of tar-like byproducts.
-
Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. High-boiling point solvents like toluene or xylene are common, while acetic acid can serve as both a solvent and a catalyst.[7][8] Modern approaches have also explored solvent-free conditions, often assisted by microwave irradiation or mechanochemistry, which can reduce reaction times and improve yields.[9][10]
-
Purity of Starting Materials: The purity of the (4-isopropoxyphenyl)hydrazine is crucial. Hydrazines are susceptible to oxidation, and impurities can significantly hinder the reaction and complicate purification.
Q3: What are the primary side reactions and impurities I should anticipate?
During the synthesis of this compound, several side reactions can occur, leading to a complex product mixture:
-
Incomplete Cyclization: The intermediate hydrazone may fail to cyclize completely, remaining as a significant impurity.
-
Dimerization/Polymerization: Under harsh acidic conditions or high temperatures, indoles can be susceptible to dimerization or polymerization, forming intractable tars.[11]
-
Side-chain Reactions: If using a ketone or aldehyde with multiple reactive sites, unintended side reactions can occur.
-
Regioisomers: While not an issue for producing the parent this compound from a symmetrical or simple carbonyl partner, using an unsymmetrical ketone would lead to a mixture of regioisomers, which can be very difficult to separate.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction is yielding very little or no this compound. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors in the two main stages of the reaction: hydrazone formation and cyclization.
1. Inefficient Hydrazone Formation: The crucial first step is the condensation of (4-isopropoxyphenyl)hydrazine with your chosen carbonyl compound.
- Purity of Hydrazine: Confirm the purity of your (4-isopropoxyphenyl)hydrazine. If it has discolored (e.g., turned dark brown or red), it has likely oxidized. Consider purifying it by recrystallization or column chromatography before use.
- Water Scavenging: The condensation reaction releases water. If this water is not effectively removed, the equilibrium may not favor hydrazone formation. In non-aqueous solvents, consider adding molecular sieves. If using an acid like acetic acid, this is less of an issue.
- Monitoring: Before proceeding to the high-temperature cyclization, confirm hydrazone formation via Thin Layer Chromatography (TLC). You should see the consumption of the starting materials and the appearance of a new, distinct spot for the hydrazone.
2. Failed Cyclization Step: If the hydrazone has formed successfully, the problem lies in the acid-catalyzed cyclization.
- Catalyst Choice & Concentration: The chosen acid may be too weak or inappropriate for your substrate. If a mild acid like acetic acid fails, a stronger catalyst is needed. Polyphosphoric acid (PPA) is an excellent choice as it serves as both a strong acid catalyst and a solvent, driving the reaction forward. Lewis acids like ZnCl₂ are also highly effective.[3][12] A systematic screening of catalysts is often the best approach.
- Insufficient Temperature: The key[5][5]-sigmatropic rearrangement step has a significant activation energy barrier.[5] Ensure your reaction temperature is adequate. For many Fischer syntheses, temperatures between 80°C and 150°C are required. If using a lower-boiling solvent, consider switching to a higher-boiling one like toluene or xylene, or using a sealed-vessel microwave reactor.[9]
Problem: The Reaction Produces a Dark, Tar-Like Substance
Q: My reaction mixture turned into an intractable black tar, and I can't isolate any product. Why did this happen?
A: Tar formation is a classic sign of product/intermediate degradation or polymerization, usually caused by overly harsh reaction conditions.
-
Excessive Acid Strength/Concentration: While a strong acid is needed, too high a concentration can promote side reactions. Try reducing the molar equivalents of the acid catalyst.
-
Temperature is Too High: Indoles, especially electron-rich ones like this compound, can be unstable at very high temperatures in the presence of strong acid. Reduce the reaction temperature and extend the reaction time if necessary.
-
Oxygen Exposure: At high temperatures, trace oxygen can promote oxidative decomposition. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this, especially during prolonged heating.
Problem: Purification is Extremely Difficult
Q: I can see my product on the TLC plate, but I am unable to separate it from impurities during column chromatography. What can I do?
A: Purification challenges often arise when the product and impurities have very similar polarities or if the product is unstable on the purification media.[13]
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems for your column. A small change in solvent polarity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly improve separation. Adding a small amount (~0.5-1%) of triethylamine (TEA) to the eluent can help prevent streaking if your impurities are acidic or if your product is interacting strongly with the silica gel.
-
Silica Gel Type: If standard silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) silica, which separate compounds based on different principles.
-
-
Consider Alternative Purification Techniques:
-
Acid-Base Extraction: Although the indole NH is only weakly acidic, if your primary impurities are non-polar starting materials or byproducts, you may be able to perform a workup that selectively isolates the product. However, a more robust method for basic impurities is acid-base extraction.[14]
-
Recrystallization: If you can isolate the product in even modest purity (>85-90%), recrystallization is an excellent final step to achieve high purity. Experiment with different solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, toluene/heptane, or ethanol/water).
-
Visualization of Key Workflows
The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.
Caption: General workflow for Fischer Indole Synthesis.
Caption: Troubleshooting logic for low reaction yield.
Optimized Protocol: Fischer Synthesis via Pyruvic Acid Route
This protocol describes a robust, two-step, one-pot procedure for synthesizing this compound from (4-isopropoxyphenyl)hydrazine and pyruvic acid, followed by decarboxylation. This route avoids the challenges of using volatile and reactive acetaldehyde.
Materials:
-
(4-isopropoxyphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Acetic Acid (Glacial)
-
Ethanol
-
Copper powder
-
Quinoline
Procedure:
Step 1: Hydrazone Formation and Cyclization to this compound-2-carboxylic acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of hydrazine). Stir to dissolve.
-
Slowly add pyruvic acid (1.05 eq) to the solution at room temperature. The solution may change color.
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). Look for the disappearance of starting materials and the formation of a new, more polar spot corresponding to the indole carboxylic acid.
-
Once the cyclization is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice water. A precipitate (the crude indole carboxylic acid) should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude intermediate can be carried forward without further purification.
Step 2: Decarboxylation to this compound
-
Caution: This step should be performed in a well-ventilated fume hood.
-
In a new flask, combine the crude this compound-2-carboxylic acid (1.0 eq), quinoline (as high-boiling solvent), and a catalytic amount of copper powder (approx. 5-10 mol%).
-
Heat the mixture to 200-220°C under an inert atmosphere (N₂ or Ar). Vigorous evolution of CO₂ gas will be observed.
-
Maintain the temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. Dilute with a large volume of ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove quinoline), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Data Summary for Optimization
When optimizing the crucial cyclization step, a systematic approach is recommended. The following table provides a starting point for screening catalysts and conditions.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Typical Outcome/Consideration |
| 1 | Acetic Acid | Acetic Acid | 110-120 | Mildest condition; serves as both catalyst and solvent. Good starting point.[8] |
| 2 | p-TsOH (0.2) | Toluene | 110 (Reflux) | Standard Brønsted acid catalysis; allows for azeotropic removal of water.[5] |
| 3 | ZnCl₂ (1.1) | Toluene | 110 (Reflux) | Potent Lewis acid catalyst, often provides higher yields than Brønsted acids.[1][12] |
| 4 | Polyphosphoric Acid (PPA) | PPA (neat) | 100-140 | Acts as both catalyst and solvent; highly effective but workup can be challenging.[1][3] |
| 5 | None (Microwave) | None (neat) | 150-180 | Green chemistry approach; can dramatically reduce reaction times and improve yields.[9][10] |
References
- Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
- Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355.
- Hartwig, J. F., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(32), 8277-8278.
- Banjarnahor, S. D., & Tiritan, M. E. (2001). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2001(6), 7-13.
- Procopio, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4464-4470.
- Various Authors. (n.d.). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. ResearchGate.
- Liu, X., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. Royal Society of Chemistry.
- Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
- PubChem. (n.d.). 1-Isopropyl-5-methyl-1H-indole-2,3-dione. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. ResearchGate.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC.
- MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- mzCloud. (2016). 5 IT. mzCloud.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- National Institutes of Health. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Reddit. (2021). Problems with Fischer indole synthesis. Reddit.
- RSC Publishing. (2021). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing.
- SciSpace. (2011). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. SciSpace.
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- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Isopropoxy-1H-indole
Welcome to the technical support center for the purification of 5-isopropoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this indole derivative. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. For instance, in a classic Fischer indole synthesis, you might encounter the following byproducts:
-
Unreacted Starting Materials: Residual 4-isopropoxyphenylhydrazine and the ketone or aldehyde partner.
-
Positional Isomers: Depending on the reaction conditions, you may form other indole isomers.
-
Partially Cyclized Intermediates: Incomplete reaction can leave behind hydrazones or enamines.
-
Oxidation Products: Indole rings can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to colored impurities.[1]
-
Polymeric Materials: Harsh acidic conditions can sometimes lead to the formation of polymeric tars.
Q2: My crude this compound is a dark oil, but I expect a solid. What could be the issue?
A2: It is not uncommon for crude products to be oily due to the presence of residual solvents or impurities that depress the melting point. The dark color often indicates the presence of oxidized species or other chromophoric byproducts. A thorough purification, such as column chromatography, is typically required to remove these impurities and obtain the product in its solid form.
Q3: Is this compound stable to acidic or basic conditions during workup?
A3: Indole derivatives can exhibit instability under certain pH conditions.[1] While a mild acidic wash (e.g., with dilute HCl) is often used to remove basic impurities, prolonged exposure to strong acids can lead to degradation or polymerization. Similarly, strong basic conditions might deprotonate the indole nitrogen, which could affect its stability or reactivity in subsequent steps. It is advisable to perform any acid-base extractions quickly and at low temperatures.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for developing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to detect trace impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also be used for purity assessment, especially quantitative NMR (qNMR).[4][5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[2][7]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying indole derivatives.[8] However, challenges can arise. This section provides solutions to common problems.
Problem 1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
-
Plausible Cause: Your compound may be too polar for normal-phase silica gel chromatography, or it might be interacting too strongly with the acidic silica.
-
Solution:
-
Modify the Mobile Phase: Add a small percentage (0.5-1%) of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel. This is particularly effective if your molecule has basic functionalities.
-
Consider Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[9]
-
Problem 2: The spots on my TLC plate are streaking, leading to poor separation on the column.
-
Plausible Cause: Streaking can be caused by several factors including compound overloading, interaction with the stationary phase, or poor solubility in the mobile phase.
-
Solution:
-
Reduce Sample Load: Ensure you are not spotting too much of your sample on the TLC plate.
-
Add a Modifier: As mentioned above, adding a small amount of a polar solvent like methanol or a base like triethylamine can often resolve streaking issues.
-
Change the Solvent System: Experiment with different solvent systems to find one where your compound is more soluble and moves up the plate with a well-defined spot. Aprotic solvent systems (e.g., ethyl acetate/hexanes, acetone/dichloromethane) can sometimes give better results than those containing alcohols.
-
Problem 3: My compound co-elutes with an impurity despite a good separation on the TLC plate.
-
Plausible Cause: The resolution on a TLC plate does not always perfectly translate to a column due to differences in packing, flow rate, and sample loading.
-
Solution:
-
Optimize the Solvent System: A slight decrease in the polarity of your eluent can often improve separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.
-
Increase the Column Length or Decrease the Diameter: A longer, narrower column provides more surface area for interaction and can enhance separation.
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Experimental Protocol: Flash Column Chromatography of this compound
This is a general starting protocol and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point for indole derivatives is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack under gravity or with gentle pressure.[10][11]
-
Tap the column gently to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: (Recommended for less soluble compounds) Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material.[10]
Problem 1: My compound "oils out" instead of forming crystals.
-
Plausible Cause: The solution is too supersaturated, or the cooling process is too rapid. It can also occur if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to initiate crystallization.
-
Problem 2: No crystals form even after cooling in an ice bath.
-
Plausible Cause: Too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to remove some of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly. Common solvent/anti-solvent pairs include methanol/water and ethyl acetate/hexanes.[8][12]
-
Problem 3: The recrystallized product is not significantly purer than the crude material.
-
Plausible Cause: The chosen solvent may not be effective at excluding the impurities, or the impurities may have co-crystallized with your product.
-
Solution:
-
Try a Different Solvent System: Experiment with a variety of solvents to find one that dissolves your compound well at high temperatures but poorly at low temperatures, while the impurities remain in solution.
-
Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove stubborn impurities.
-
Pre-purification: If the crude material is very impure, it may be necessary to perform a preliminary purification by column chromatography before recrystallization.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework for developing a recrystallization procedure.
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor solubility. A good solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline product.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[13][14]
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualization of Workflows
Purification Decision Workflow
The following diagram illustrates a logical workflow for deciding on a purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Column Chromatography
This flowchart provides a step-by-step guide to troubleshooting common issues in column chromatography.
Caption: Flowchart for troubleshooting column chromatography.
Quantitative Data Summary
| Compound Class | Typical Stationary Phase | Common Eluent Systems (v/v) | Notes |
| Non-polar Indoles | Silica Gel | 5-20% Ethyl Acetate in Hexanes | Gradient elution may be necessary. |
| Moderately Polar Indoles | Silica Gel | 20-50% Ethyl Acetate in Hexanes | |
| Polar Indoles | Silica Gel | 1-5% Methanol in Dichloromethane | A small amount of triethylamine may be added to reduce tailing. |
| Very Polar Indoles | Reverse-Phase (C18) Silica | Acetonitrile/Water or Methanol/Water gradients | A modifier like formic acid or trifluoroacetic acid is often used. |
References
- MySkinRecipes. This compound.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- MySkinRecipes. This compound.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- PubChem. 1-Isopropyl-5-methyl-1H-indole-2,3-dione. National Center for Biotechnology Information.
- National Institutes of Health. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper.
- International Journal of Innovative Research in Science, Engineering and Technology. (2023). Advancements in High-Resolution Analytical Techniques for Pharmaceutical Characterization.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video].
- Cheméo. Chemical Properties of 6-isopropoxy-indole.
- Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- Lisa O'Donnell. (2022, February 13). Column Chromatography [Video]. YouTube.
- National Institutes of Health. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column.
- ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Organic Chemistry Portal. Synthesis of indoles.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- MDPI. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(9), 2196-2202.
- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- National Institutes of Health. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- ResearchGate. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum.
- National Institutes of Health. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing.
Sources
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Isopropyl-5-methyl-1H-indole-2,3-dione | C12H13NO2 | CID 2145522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 97820-51-4|5-Isopropyl-1H-indole|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Resolving Impurities in 5-Isopropoxy-1H-indole Samples
Welcome to the technical support center for 5-Isopropoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this valuable indole derivative. By understanding the origin of impurities, you can effectively implement strategies for their removal and prevention, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you might encounter with your this compound samples. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: My "pure" sample has a pink, tan, or brownish discoloration.
Question: My this compound was a white solid upon initial purification, but it has since developed a pink or brown tint. What causes this, and can it be reversed?
Answer: This is the most frequently observed issue with indole derivatives. The discoloration is almost always due to oxidation.[1]
-
Causality (Expertise & Experience): The indole ring, particularly the five-membered pyrrole portion, is electron-rich and highly susceptible to autoxidation in the presence of air (oxygen) and light.[2] This process forms highly conjugated, colored oligomers and dimeric pigments like indigo and indirubin from trace amounts of the parent indole.[3][4] The isopropoxy group at the 5-position is an electron-donating group, which further activates the benzene ring towards oxidation compared to unsubstituted indole. The initial products of oxidation are often hydroxyindoles (indoxyls), which are themselves highly reactive and quickly dimerize.[3]
-
Self-Validating Protocol (Trustworthiness): To remove these colored impurities, a rapid filtration through a plug of silica gel is often sufficient. If the discoloration is significant, recrystallization or flash chromatography may be necessary.
Protocol 1: Rapid Purification via Silica Plug Filtration
-
Prepare a short, compact column (a "plug") using a Pasteur pipette or a small chromatography column packed with 2-3 cm of silica gel.
-
Dissolve the discolored this compound in a minimal amount of a moderately polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Apply the solution to the top of the silica plug.
-
Elute the compound quickly using a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes). The colored, highly polar impurities will remain adsorbed at the top of the silica.
-
Collect the colorless eluent containing the purified product.
-
Evaporate the solvent under reduced pressure. Crucially, immediately place the purified white solid under an inert atmosphere (nitrogen or argon) and store it in a freezer protected from light. [5]
-
Problem 2: I see unexpected peaks in my HPLC or GC-MS analysis.
Question: My analytical data (HPLC, GC-MS) shows multiple peaks, but the ¹H NMR looks relatively clean. What are these impurities?
Answer: This scenario suggests the presence of isomers or closely related compounds that may not be easily distinguishable by NMR alone but are well-resolved by chromatographic techniques.[6][7][8][9] The most likely culprits originate from the synthesis itself, especially if a Fischer indole synthesis was employed.[10][11][12][13]
-
Causality (Expertise & Experience): The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[11][14] If the starting ketone is unsymmetrical, or if the acid catalyst promotes rearrangement, regioisomers can form. For this compound, likely impurities include:
-
Unreacted Starting Materials: Residual 4-isopropoxyphenylhydrazine or the starting ketone/aldehyde.
-
Positional Isomers: Small amounts of 4-Isopropoxy-1H-indole or 6-Isopropoxy-1H-indole may form depending on the precise synthetic route and catalyst used.[12]
-
Dealkylation Products: Harsh acidic conditions or heat can cause O-dealkylation, leading to 5-Hydroxy-1H-indole.
-
Side-Reaction Products: The Fischer synthesis can have competing pathways that lead to various byproducts.[15]
-
-
Data Presentation: Below is a table of potential impurities and their expected analytical characteristics relative to the main product.
| Impurity Name | Structure | Probable Origin | Expected HPLC Elution | Expected ¹H NMR Signature |
| This compound | (Product) | - | (Reference) | Characteristic aromatic signals, isopropoxy septet (~4.6 ppm) & doublet (~1.4 ppm)[16] |
| 4-Isopropoxyphenylhydrazine | (Starting Material) | Incomplete reaction | More polar (earlier elution) | Absence of indole C2-H proton, presence of -NHNH₂ signals. |
| 5-Hydroxy-1H-indole | (Degradation) | O-Dealkylation | More polar (earlier elution) | Absence of isopropoxy signals, presence of a broad -OH signal. |
| 6-Isopropoxy-1H-indole | (Isomer) | Side reaction | Similar polarity | Different aromatic coupling patterns and chemical shifts.[17][18] |
-
Self-Validating Protocol (Trustworthiness): Flash column chromatography is the most effective method for separating these types of impurities.[19][20]
Protocol 2: Optimized Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (40-63 µm particle size).[21] For indoles, which are slightly acidic and can streak on silica, consider pre-treating the silica by slurrying it in the eluent containing 0.5-1% triethylamine (TEA) or by using commercially available deactivated silica.[22]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble samples, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[22]
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes).
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or a rapid HPLC method to identify those containing the pure product.
-
Verification: Combine the pure fractions, evaporate the solvent, and re-analyze using HPLC and NMR to confirm purity.
-
Problem 3: My ¹H NMR spectrum shows broad signals or has poor resolution.
Question: The signals in my ¹H NMR spectrum, especially the N-H proton, are broad. Why is this happening?
Answer: Signal broadening in the NMR spectrum of indoles can be attributed to several factors, including residual acid/base, the presence of paramagnetic impurities (like trace metals or dissolved oxygen), or dynamic exchange processes.
-
Causality (Expertise & Experience):
-
N-H Exchange: The indole N-H proton is acidic (pKa ≈ 17) and can exchange with residual acidic or basic impurities, or even with trace water in the NMR solvent. This exchange broadens the N-H signal and can also affect the resolution of adjacent protons (C2-H and C7-H).
-
Paramagnetic Broadening: Trace amounts of paramagnetic metals (e.g., from catalysts) or dissolved O₂ can cause significant line broadening for all signals.
-
Solvent Effects: The choice of NMR solvent can influence chemical shifts and signal shape due to differential solvation. DMSO-d₆ is often preferred for indoles as it forms a hydrogen bond with the N-H proton, resulting in a sharper signal at a downfield chemical shift (typically >10 ppm).[18]
-
-
Self-Validating Protocol (Trustworthiness): To obtain a high-quality NMR spectrum, ensure the sample is free from non-volatile impurities and prepare the NMR sample carefully.
Protocol 3: NMR Sample Preparation for High Resolution
-
Ensure Purity: Purify the sample using Protocol 1 or 2 to remove catalysts and acidic/basic residues.
-
Choose the Right Solvent: Use a high-quality deuterated solvent. DMSO-d₆ is recommended for observing a sharp N-H proton. For other solvents like CDCl₃, the N-H signal may be broader and appear around 8-9 ppm.[23]
-
Remove Oxygen: For maximum resolution, bubble an inert gas like argon or nitrogen through the NMR sample for 1-2 minutes immediately before acquiring the spectrum. This displaces dissolved paramagnetic oxygen.
-
Confirmation: A sharp N-H singlet in DMSO-d₆ is a good indicator of a clean sample free from exchange-promoting impurities.
-
Visualized Workflows and Pathways
To better illustrate the troubleshooting and impurity formation logic, the following diagrams are provided.
Frequently Asked Questions (FAQs)
Q1: How should I properly store purified this compound to prevent degradation? A1: The key to long-term stability is minimizing exposure to oxygen, light, and heat. The ideal storage condition is in a sealed amber vial under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).[5] For routine use, taking small aliquots from the main stock bottle rather than repeatedly opening it will preserve the bulk material.
Q2: What is a good starting solvent system for recrystallizing this compound? A2: Recrystallization is an excellent final purification step to achieve high crystallinity and remove minor impurities.[24][25][26] A mixed solvent system is often ideal. Good starting points for indole derivatives include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.[27] The goal is to find a solvent pair where the compound is soluble in one solvent (the "good" solvent) when hot, but insoluble in the other (the "poor" solvent) even when hot. Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly turbid. Allow it to cool slowly to form high-quality crystals.[27]
Q3: My compound seems to be streaking badly on the TLC plate. What can I do? A3: Streaking on silica gel TLC plates is common for indoles and other nitrogen-containing heterocycles. This is due to strong interactions with the acidic silanol groups on the silica surface. To fix this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[22] This deactivates the acidic sites on the silica, leading to sharper, more symmetrical spots.
Q4: How can I definitively confirm the identity and purity of my final product? A4: A combination of analytical techniques is required.
-
Identity: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H and ¹³C NMR spectroscopy will confirm the structure, connectivity, and isomeric purity.[28]
-
Purity: HPLC with a UV detector (indoles are strongly UV-active) is the gold standard for assessing purity and quantifying trace impurities.[6][29] A purity level of >98.5% by HPLC peak area normalization is typically considered good for research purposes.[29] Gas chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.
References
- Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]
- BenchChem. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link] (Note: As the original link is to a future-dated video, a placeholder is used. The content reflects general knowledge on NMR of indoles).
- Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2005). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 33(7), 1005-1012. [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 405. [Link]
- Wikipedia contributors. (n.d.). Indole. In Wikipedia.
- Van Boeckel, S. A. A., & Elias, J. P. (2014). Crystallization process of tricyclic indole derivatives. (WO2014083113A1).
- Onda, M., & Kobayashi, S. (1992). Process of preparing purified aqueous indole solution. (US5085991A).
- The Editors of Encyclopaedia Britannica. (n.d.). Coloration. In Britannica.
- Zhang, M. L., Zhang, J., & Wang, J. H. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 754–760. [Link]
- Liu, W., Wang, Y., Zhang, Y., & Lu, Y. (2018). Myoglobin-catalyzed regioselective oxidation of indole to produce indigo.
- Vemula, P. K., & Kumar, S. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5006. [Link]
- Wang, H. (2010). Crystallization purification of indole.
- ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. [Link]
- Thomson, R. J., & Harrison, S. T. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(23), 9647–9656. [Link]
- Yong, J. W. H., Ge, L., Wong, W. S. F., & Tan, S. N. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(8), 11384-11403. [Link]
- ResearchGate. (2017). What do common indole impurities look like?. [Link]
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- SciSpace. (2012).
- Wang, C., Li, B., & Zhang, J. (2021). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- Wikipedia contributors. (n.d.). Fischer indole synthesis. In Wikipedia.
- Sorbent Technologies, Inc. (2020, November 17). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Coles, S. J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17357–17367. [Link]
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link] (Note: A placeholder URL is used as a direct link might not be stable. The content reflects the known mechanism.)
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
- PubChem. (n.d.). 1-Isopropyl-5-methyl-1H-indole-2,3-dione.
- Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 107(7), 1579–1588. [Link]
- Lee, S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1469. [Link]
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein journal of organic chemistry, 7, 29–33. [Link]
- Beilstein Journal of Organic Chemistry. (2011).
- Biotage. (2023, February 10).
- Beilstein Journal of Organic Chemistry. (2011).
- Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work?. YouTube. [Link] (Note: As the original link is to a future-dated video, a placeholder is used.
Sources
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- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of 5-Isopropoxy-1H-indole
Disclaimer: Specific stability data for 5-Isopropoxy-1H-indole is not extensively available in public literature. The following guidance is based on the established chemical principles of the indole nucleus, data on closely related alkoxy-indoles, and standard pharmaceutical stability testing practices. Researchers should use this information as a comprehensive starting point for their own empirical stability assessments.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, yet its electron-rich nature renders it susceptible to degradation.[1] This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting guides, and validated protocols to enhance the stability of this compound during storage, handling, and experimentation.
Part 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered by researchers working with this compound and related compounds.
Q1: My solid this compound, which was initially off-white, has developed a pink or brownish tint upon storage. Is it still usable?
A1: A color change is a primary visual indicator of degradation. Indole derivatives are notoriously sensitive to air and light, leading to oxidation.[2] This process can form highly colored polymeric or oxidized species, even in trace amounts. While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive biological assays or lead to side reactions. We strongly recommend re-analyzing the purity of the material by HPLC or LC-MS before use. For critical applications, using a freshly purified lot is advisable.
Q2: I've observed a significant loss of potency in my biological assays using a stock solution of this compound that is a few days old. What is the likely cause?
A2: A loss of biological activity is a strong indicator that the parent compound is degrading in solution.[2] The indole ring is susceptible to oxidation, and the stability can be affected by the solvent, pH, and exposure to atmospheric oxygen.[3] Degradation products are unlikely to possess the same biological activity as the parent compound. It is crucial to use freshly prepared solutions for experiments. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and preferably under an inert atmosphere.[3]
Q3: My HPLC/LC-MS analysis of a reaction mixture shows several unexpected small peaks that weren't present in the starting material. Could this be degradation?
A3: Yes, this is a common sign of degradation. The indole nucleus is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[3] It is also readily oxidized by common laboratory reagents or even dissolved oxygen, especially under heating.[1][3] Review your reaction and workup conditions. If you are using strong acids, oxidants, or prolonged heating, consider these as potential causes for the appearance of degradation products.
Q4: What are the primary chemical pathways through which this compound is likely to degrade?
A4: Based on the chemistry of the indole scaffold, the primary degradation pathways are:
-
Oxidation: This is the most common pathway. The electron-rich C2-C3 double bond of the indole ring is susceptible to attack by atmospheric oxygen or other oxidizing agents, leading to the formation of oxindole, isatin, or ring-opened derivatives.[1][2]
-
Acid-Catalyzed Degradation: Strong acids can protonate the indole ring, typically at the C3 position, which can initiate polymerization or other degradative reactions.[3]
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce free-radical reactions, leading to decomposition.[3][4] Indole derivatives are known to be susceptible to photolysis.[5]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common stability issues.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Solid compound discolors over time (e.g., turns pink, yellow, or brown). | Air Oxidation & Photodegradation: Exposure to atmospheric oxygen and/or ambient light. | • Store the solid compound in an amber vial to protect it from light. • For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing. • Store at a reduced temperature (2-8°C or -20°C).[3] |
| Stock solutions change color or show decreased purity by HPLC. | Oxidation, Photodegradation, or Solvent Reactivity: Exposure to dissolved oxygen, light, or use of a reactive or impure solvent. | • Prepare stock solutions using high-purity, degassed solvents (sparge with N₂ or Ar for 15-20 mins). • Store solutions in amber vials at -20°C or -80°C.[3] • For aqueous buffers, prepare them fresh and consider adding antioxidants like ascorbic acid or EDTA if compatible with your experiment. |
| No degradation is observed in a forced degradation study. | High Intrinsic Stability or Insufficient Stress: The compound may be very stable, or the conditions are too mild. | • Increase the severity of the stress conditions incrementally. For example, move from 0.1M HCl to 1M HCl, increase temperature from 60°C to 80°C, or use a higher concentration of H₂O₂ (e.g., up to 30%).[6] |
| HPLC analysis shows poor separation of the parent peak from degradants. | Sub-optimal HPLC Method: The chosen column, mobile phase, or gradient is not suitable for resolving compounds with different polarities. | • Develop a stability-indicating HPLC method. Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid). • Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase pH to optimize selectivity.[6] |
Summary of Stability Influencing Factors
| Stress Condition | Expected Stability of this compound | Potential Degradation Products | Primary Prevention Strategy |
| Acidic (e.g., 0.1M - 1M HCl) | Susceptible. Degradation is likely, especially with heat.[3] | Acid-catalyzed oligomers, ring-opened products. | Avoid prolonged exposure to strong acids. Use mildly acidic or neutral pH where possible. |
| Basic (e.g., 0.1M - 1M NaOH) | Generally More Stable than in acidic conditions, but degradation is still possible with heat. | Hydroxylated species, potential ether cleavage at high temp. | Use moderate basic conditions and avoid excessive heat. |
| Oxidative (e.g., H₂O₂) | Highly Susceptible. Rapid degradation is expected.[1] | Oxindoles, isatins, ring-opened products. | Avoid contact with oxidizing agents. Use degassed solvents and store under inert gas. |
| Thermal (Heat) | Moderately Stable. Stable at ambient temperatures, but degradation is accelerated by heat, especially in the presence of oxygen or moisture.[6] | Oxidized and polymeric byproducts. | Store in a cool place. Minimize temperature during experimental procedures. |
| Photolytic (Light) | Susceptible. Degradation can occur upon exposure to UV or ambient light.[5] | Radical-induced byproducts, colored impurities. | Store and handle in amber glassware or protect from light with aluminum foil. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Recommended Storage and Handling
For Solid Material:
-
Upon receipt, store the vial in a cool (2-8°C), dark, and dry location. For long-term storage (>6 months), storing at -20°C is recommended.
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Weigh and handle the solid in a well-ventilated area, preferably a fume hood, to avoid inhalation.[7]
-
After dispensing, flush the vial with a gentle stream of nitrogen or argon gas before tightly resealing the cap. This minimizes exposure to atmospheric oxygen.
For Solutions:
-
Use high-purity, degassed solvents for preparing solutions. To degas, sparge the solvent with an inert gas for 15-20 minutes.
-
Prepare stock solutions in a non-protic solvent like DMSO or acetonitrile if possible.
-
Store stock solutions in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
For aqueous working solutions, prepare them fresh on the day of the experiment.
Protocol 2: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[8] An optimal study aims for 5-20% degradation of the parent compound.[9][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.[4]
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C, protected from light.[4]
-
Photolytic Degradation: Expose a solution (e.g., 100 µg/mL in acetonitrile:water) to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[4]
3. Sample Analysis:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This is a general-purpose starting method. Optimization will be required.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-DAD, monitor at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Part 4: Visualized Workflows and Degradation Pathways
Diagram 1: Generalized Oxidative Degradation of the Indole Ring
The electron-rich C2-C3 bond is the most likely site of initial oxidative attack, leading to various degradation products.
Caption: Potential oxidative degradation pathway for this compound.
Diagram 2: Workflow for a Forced Degradation Study
A systematic workflow ensures all stress conditions are tested and analyzed correctly to build a comprehensive stability profile.
Caption: A standard workflow for conducting forced degradation studies.
References
- Eisenberg, A., & Juszczak, L. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]
- Eisenberg, A., & Juszczak, L. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
- Kim, M., Mishra, N. K., Park, J., Han, S., Shin, Y., Sharma, S., & Lee, Y. R. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(7), 4333–4345. [Link]
- Ivanova, G., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 27(21), 7486. [Link]
- Maji, R., & Kumar, S. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
- A new approach to forced degradation studies using anhydrous conditions. (2015). Pharmaceutical Technology, 39(10). [Link]
- Puttaswamy, et al. (2014). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions.
- Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. [Link]
- Tanimoto, H., et al. (2021).
- Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
- Singh, R., & Rehman, Z. U. (2016).
- Ma, J., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1.
- Wendell, S. G., & Edward, J. P. (2017). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Organic & Inorganic Chemistry, 2(2). [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Jorn, M. (2011). Forced Degradation Studies for Biopharmaceuticals.
- Cañete, M., et al. (2007). Syntheses of 2-Substituted Indoles and Fused Indoles by Photostimulated Reactions of o -Iodoanilines with Carbanions by the S RN 1 Mechanism.
- Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
- Jolit, A., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes.
- Khan Academy. (2021, July 30). Factors affecting acid strength | Acids and bases | AP Chemistry | Khan Academy [Video]. YouTube. [Link]
- Kumar, D., & Singh, A. (2022). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 27(19), 6682. [Link]
- Michigan State University Department of Chemistry. (n.d.). Acids & Bases. [Link]
- Jayram, S., & Jeena, V. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 167. [Link]
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- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Isopropoxy-1H-indole
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Welcome to the technical support guide for 5-Isopropoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this hydrophobic compound in various experimental assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible results.
I. Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when working with this compound. The question-and-answer format provides direct solutions to specific experimental hurdles.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1] The organic solvent concentration is no longer sufficient to keep the hydrophobic compound dissolved.[1]
Root Cause Analysis & Immediate Solutions:
-
Insufficient Solvent Concentration: The final concentration of DMSO in your assay is likely too low to maintain solubility.
-
Rapid Dilution Shock: Adding the DMSO stock directly and quickly into the buffer creates localized high concentrations of the compound, leading to immediate precipitation.
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Instead of a single large dilution, use a serial dilution method. Prepare a high-concentration stock in 100% DMSO and perform gradual dilutions into your assay buffer.[1] Crucially, add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid and uniform mixing.[1]
-
Determine Maximum Tolerated Solvent Concentration: The final concentration of the organic solvent is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, though some systems can tolerate up to 1%.[1][2] You must run a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your specific assay system.[1]
-
Consider Alternative Solvents: If DMSO is problematic, other water-miscible organic solvents like ethanol, methanol, or acetonitrile can be tested.[3] The principle of using co-solvents is to reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][5]
Q2: The compound appears to dissolve initially, but after a few hours or overnight, I see a precipitate. Why is this happening?
A2: This indicates that you have created a supersaturated, thermodynamically unstable solution. While the compound may dissolve initially due to kinetic factors (like vortexing), it will eventually precipitate out as it equilibrates to its true, lower solubility limit in your aqueous buffer.
Solutions to Prevent Delayed Precipitation:
-
Reduce the Final Compound Concentration: The most straightforward solution is to work at a lower final concentration of this compound that is below its equilibrium solubility in the final assay buffer.
-
Incorporate Solubilizing Agents (Excipients): If a higher concentration is necessary, the use of excipients is recommended. These agents modify the solvent environment to increase the compound's solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[6] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility.[9]
-
Q3: I'm seeing inconsistent results in my high-throughput screening (HTS) assay. Could this be related to solubility?
A3: Absolutely. Poor solubility is a major cause of assay artifacts and inconsistent data in HTS.[3] Compound precipitation can lead to several problems:
-
False Negatives: If the compound precipitates, the actual concentration in solution is lower than intended, potentially causing a loss of activity.[10]
-
False Positives: Compound aggregates can interfere with assay readouts, for instance, by scattering light in absorbance assays or interacting non-specifically with proteins.[11][12]
-
Clogging of Dispensing Equipment: Precipitated compound can clog the sensitive liquid handling robotics used in HTS.[10]
Strategies for HTS:
-
Pre-Assay Solubility Assessment: Before starting a large screen, determine the kinetic solubility of this compound in your specific assay buffer.
-
Incorporate Detergents: It is common practice in HTS to include a low concentration of a non-ionic detergent like Triton™ X-100 (e.g., 0.01%) in the assay buffer to prevent the formation of compound aggregates.[12]
-
Regular Quality Control: Periodically check for compound precipitation in your stock plates. Freeze-thaw cycles can reduce the solubility of compounds in DMSO.[3][10]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.[13] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[13] For a 10 mM stock solution, start with high-purity, anhydrous DMSO.
Q2: How can I visually confirm if my compound is fully dissolved?
A2: A properly dissolved compound should result in a clear, transparent solution with no visible particles or cloudiness.[5] For a more sensitive check, you can use the Tyndall effect: shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloid), meaning the compound is not truly dissolved.[5] A filtration test through a 0.22 µm filter can also be used; if the concentration of the compound in the filtrate is the same as the intended concentration, it is fully dissolved.[5]
Q3: Can I use heat to help dissolve this compound?
A3: Yes, gently warming the solution can increase the solubility of most solid compounds.[5] However, this should be done with caution. Ensure the compound is stable at the elevated temperature and that the temperature is compatible with your experimental system. After dissolution, the solution must be cooled back to the experimental temperature to confirm that the compound remains in solution and does not precipitate upon cooling.[5]
Q4: What are the key physicochemical properties of this compound I should be aware of?
A4: this compound is a derivative of indole, which is a hydrophobic molecule.[14][15] The isopropoxy group further increases its lipophilicity. This high lipophilicity is the primary reason for its low aqueous solubility. While specific experimental solubility data is not widely published, its structure suggests it will behave as a classic poorly water-soluble compound.
III. Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing an accurate high-concentration stock solution.
Materials:
-
This compound (Molecular Weight: 175.23 g/mol )[16]
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Class A volumetric flask[17]
-
Vortex mixer or sonicator
-
Sterile, light-blocking microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 175.23 g/mol = 0.01752 g or 17.52 mg
-
-
Weighing: Accurately weigh out approximately 17.52 mg of this compound. Record the exact mass.[17]
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately 8 mL of DMSO. Mix using a vortex or sonicator until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask.
-
Homogenization & Aliquoting: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[18] Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[18]
-
Labeling and Storage: Clearly label each aliquot with the compound name, exact concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.[18]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to prepare an aqueous solution of this compound.
Materials:
-
10 mM this compound in DMSO stock solution
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a common concentration used for solubilization.
-
Complex Formation: While stirring the HP-β-CD solution, slowly add the 10 mM DMSO stock solution of this compound to the desired final concentration.
-
Equilibration: Allow the mixture to stir for at least one hour at room temperature to ensure the formation of the inclusion complex.[5]
-
Clarification: The final solution should be clear. If any cloudiness or precipitate is observed, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material.[5]
-
Quantification: The final concentration of the solubilized compound should be confirmed using an appropriate analytical method (e.g., HPLC-UV).
Data Summary Table: Solubilization Strategies
| Strategy | Mechanism of Action | Recommended Starting Concentration | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium.[4][19] | Keep final concentration <1% (ideally <0.5% for cell assays).[2] | Must determine the solvent tolerance of the specific assay. |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the hydrophobic compound.[4] | 0.01% - 0.1% (w/v) | Can interfere with some assays, especially those involving protein-protein interactions. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, shielding the hydrophobic molecule.[6][9] | 1-10% (w/v) | Highly effective and generally low toxicity in vitro.[2] |
| pH Modification | Increases the charge of ionizable compounds, enhancing interaction with water.[4][5] | N/A | Only applicable if the compound has an ionizable group (pKa dependent). |
IV. Diagrams and Workflows
Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for troubleshooting and optimizing the solubility of this compound.
Caption: Encapsulation by cyclodextrin enhances solubility.
V. References
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Kiadaliri, M., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Quotient Sciences. (2025). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. [Link]
-
Popovska, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Gawał, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System. PubMed. [Link]
-
Al-Ghamdi, M. S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Thomas, F. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Brouwers, J., et al. (2010). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research. [Link]
-
Tarning, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]
-
K-j, C., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
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PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
CBU. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Sharma, D., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Cheméo. (n.d.). Chemical Properties of 6-isopropoxy-indole. [Link]
-
ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). EMBL-EBI. [Link]
-
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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PubChem. (n.d.). 1-Isopropyl-5-methyl-1H-indole-2,3-dione. [Link]
-
Arctom. (n.d.). CAS NO. 1134334-84-1 | 5-Isopropoxy-2-methyl-1H-indole. [Link]
-
Sinfoo Biotech. (n.d.). 5-isopropoxy-2-methyl-1h-indole,(CAS# 1134334-84-1). [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). In vitro high-throughput drug precipitation methods for oral formulations. [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Gohil, K. N. (2017). How to solubilize highly polar compound having solubility only in DMSO? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem. [Link]
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Technical Support Center: Refining Analytical Methods for 5-Isopropoxy-1H-indole Detection
Introduction
Welcome to the technical support center for the analysis of 5-Isopropoxy-1H-indole. This molecule is a key intermediate in pharmaceutical research, particularly in the development of serotonin receptor modulators and other central nervous system agents.[1] Accurate and precise quantification is paramount for ensuring the quality of intermediates, understanding pharmacokinetic profiles, and meeting regulatory standards.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to address the common challenges encountered during method development and routine analysis. We will explore the causality behind experimental choices and provide robust troubleshooting strategies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and basic spectroscopic techniques.
Part 1: General Sample Handling and Preparation FAQs
This section addresses foundational issues that are critical for success regardless of the final analytical technique employed.
Q1: How should I properly store this compound standards and prepared samples to prevent degradation?
A: Proper storage is crucial for analytical accuracy. This compound should be stored at room temperature in a well-sealed container, protected from light.[1] For long-term storage, refrigeration (2-8°C) is recommended. Solutions, especially at low concentrations, are more susceptible to degradation. They should be stored in amber vials at 2-8°C and ideally used within 24-48 hours. For longer-term solution storage, freeze at -20°C or below. Indole derivatives can be susceptible to oxidative degradation; therefore, minimizing headspace in vials and considering the use of antioxidants for long-term studies may be necessary.[2] Always run a freshly prepared standard to check the stability of stored stock solutions.
Q2: I'm having trouble with the solubility of this compound when preparing my stock standards. What solvents are recommended?
A: this compound has a nonpolar indole core with a moderately polar isopropoxy group. It should be readily soluble in common organic solvents. Start with HPLC-grade methanol or acetonitrile. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can also be used, but be mindful of their compatibility with your chromatographic system, as they can cause peak distortion and are not suitable for GC analysis. For reverse-phase HPLC, it is best practice to dissolve the standard in the mobile phase or a solvent with a similar or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.
Q3: What is a robust starting point for extracting this compound from a complex biological matrix like plasma or serum?
A: For biological fluids, the primary goal is to remove proteins and phospholipids, which can interfere with analysis and damage analytical columns.
-
Protein Precipitation (PPT): This is the simplest and most common method. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma or serum.[3] Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifugation: Spin the samples at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis. For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[3]
For more complex or dirtier matrices, advanced techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required to achieve the necessary cleanup.[4][5]
General Sample Preparation Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
Technical Support Center: Method Development for Quantifying 5-Isopropoxy-1H-indole
As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of 5-Isopropoxy-1H-indole. This document is structured to anticipate and address the common challenges encountered during method development, validation, and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For this compound, the most suitable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC with UV or Fluorescence Detection: HPLC is a robust and widely available technique for quantifying organic molecules.[1][2] Given the indole scaffold, this compound is expected to have a strong UV chromophore, making UV detection a viable option.[3] For higher sensitivity and selectivity, fluorescence detection can be explored, as many indole derivatives are naturally fluorescent.[4]
-
LC-MS/MS: This is the gold standard for quantifying compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5] The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, making it ideal for pharmacokinetic or biomarker studies.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used for indole analysis, it may require derivatization to improve the volatility and thermal stability of this compound.[6][7] This adds a step to sample preparation and can introduce variability.
Q2: How should I prepare my sample for analysis, especially from a biological matrix like plasma?
A2: Proper sample preparation is critical for accurate and reproducible results. The goal is to remove interferences, such as proteins and phospholipids, while efficiently extracting the analyte.
-
Protein Precipitation (PPT): This is a simple and effective method for plasma or serum.[8] It involves adding a cold organic solvent (typically acetonitrile or methanol) to the sample to denature and precipitate proteins.[5][8]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. It involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent depends on the polarity of this compound.
-
Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and allows for sample concentration. It uses a solid sorbent to retain the analyte while interferences are washed away. A reverse-phase (e.g., C18) sorbent would likely be suitable for this compound.
Q3: What are the key physicochemical properties of this compound to consider during method development?
A3: Understanding the compound's properties is crucial. This compound (C₁₁H₁₃NO, MW: 175.23 g/mol ) is an indole derivative.[9][10] The indole ring system provides its core chemical characteristics, while the isopropoxy group at the 5-position increases its lipophilicity compared to unsubstituted indole.[11] This suggests good solubility in organic solvents like methanol and acetonitrile but limited solubility in water.[11][12] This property is important when choosing solvents for sample extraction and the mobile phase for chromatography.
Experimental Protocols (Starting Points)
The following protocols are designed as robust starting points. Optimization will be necessary based on your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for this compound
This method is suitable for purity assessments or quantification in simple matrices.
1. Equipment and Reagents:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).[3]
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or trifluoroacetic acid (TFA).
2. Chromatographic Conditions (Initial):
| Parameter | Recommended Setting |
| Column | C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 20% B to 90% B over 15 min, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | Scan 210-400 nm with DAD; select optimal wavelength (likely ~225 nm or ~280 nm)[3] |
| Injection Volume | 10 µL |
3. Solution Preparation:
- Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase initial conditions (e.g., 80:20 Water:Acetonitrile) to create a calibration curve (e.g., 1-100 µg/mL).
Protocol 2: LC-MS/MS Method for Biological Samples
This highly sensitive and selective method is ideal for complex matrices like plasma or tissue homogenates.[5]
1. Equipment and Reagents:
- LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]
- C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- LC-MS grade acetonitrile, methanol, and water.
- LC-MS grade formic acid.
- Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d7) is ideal. If unavailable, a structurally similar compound can be used.
2. Mass Spectrometry Conditions (Hypothetical):
- Ionization Mode: Positive ESI or APCI. APCI can be beneficial for less polar compounds.[5]
- MRM Transition: This must be determined by infusing a standard solution. A hypothetical transition could be m/z 176.1 → 134.1 (corresponding to the protonated molecule and a characteristic fragment).
- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.[8]
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., Agilent Zorbax, 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 5% B to 95% B over 5 min, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 5 µL |
4. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.[8]
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at >12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for injection.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | The basic nitrogen on the indole ring can interact with acidic silanols on the column packing. Add a competitor (e.g., 0.1% formic acid or TFA) to the mobile phase.[3] Using a low-silanol activity column can also help.[13] |
| Column Overload | The injected sample concentration is too high. Dilute the sample and re-inject. |
| Mismatched Solvents | The sample diluent is much stronger than the initial mobile phase. Reconstitute the sample in a solvent similar to or weaker than the initial mobile phase conditions. |
| Column Degradation | The column may be fouled or voided. Flush the column with a strong solvent wash or replace it if necessary. |
Issue 2: Low Sensitivity / No Peak Detected
| Possible Cause | Solution |
| Incorrect Wavelength (HPLC) | Ensure the detector is set to the absorbance maximum of this compound. Use a DAD to confirm the λmax. |
| Poor Ionization (LC-MS) | The analyte may not ionize well in the selected mode. Try switching from ESI to APCI, or from positive to negative mode. Optimize source parameters.[5] |
| Analyte Degradation | Indoles can be sensitive to light and acid.[14] Protect samples from light and minimize exposure to strong acids. Consider performing a stability assessment under various stress conditions (acid, base, oxidation, light, heat).[15] |
| Poor Sample Recovery | The chosen sample preparation method may be inefficient. Evaluate alternative methods (e.g., switch from PPT to LLE or SPE) or optimize the current one. |
Issue 3: High Background Noise or Ghost Peaks
| Possible Cause | Solution |
| Contaminated System | Mobile phase, solvents, or the LC system itself may be contaminated. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8] Flush the entire system. |
| Sample Carryover | A portion of the previous sample is injected with the current one. Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the injection port and needle between runs.[8] |
| Matrix Effects (LC-MS) | Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte's signal. Improve chromatographic separation to move the analyte away from interfering peaks. Use a cleaner sample preparation method (SPE). An internal standard is crucial to correct for this.[5] |
Visualized Workflows
Method Development Workflow
Caption: Logical workflow for developing a quantitative analytical method.
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision tree for troubleshooting chromatographic peak tailing.
References
- Darwin. (2024, December 4). Indole Test Secrets - Path to Top-Notch Microbial Analysis.
- Stead, D. A. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Aryal, S. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes.
- Jialin, X., et al. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
- Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
- MySkinRecipes. (n.d.). This compound.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- Cheméo. (n.d.). Chemical Properties of 6-isopropoxy-indole.
- SIELC Technologies. (n.d.). Separation of o-(Isopropoxy)anisole on Newcrom R1 HPLC column.
- PubChem - NIH. (n.d.). Indole.
- PubChem. (n.d.). 1-Isopropyl-5-methyl-1H-indole-2,3-dione.
- NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
- NIH. (2024, August 22). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L.
- International Journal of Pharmaceutical Sciences and Research. (2021, February 1). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST.
- Journal of Chemical Health Risks. (2024, July 16). GC-MS and Molecular Docking Analyses of Phytoconstituents from the Plant Tephrosia purpurea.
- MDPI. (n.d.). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14).
Sources
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 396091-50-2 [sigmaaldrich.com]
- 10. This compound [myskinrecipes.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. 6-isopropoxy-indole - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Separation of o-(Isopropoxy)anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ijsdr.org [ijsdr.org]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Cell Permeability of 5-Isopropoxy-1H-indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-isopropoxy-1H-indole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered when optimizing the cell permeability of this important class of compounds. By understanding the underlying mechanisms and employing robust experimental designs, you can significantly advance your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it critical for my this compound derivative?
Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target. For this compound derivatives, which often target intracellular proteins like kinases or enzymes, this property is paramount.[1] Poor permeability can lead to a discrepancy between high potency in biochemical assays and low efficacy in cell-based assays, ultimately causing failure in later stages of drug development.[2]
Q2: What are the key physicochemical properties influencing the permeability of my compound?
The permeability of a compound is governed by a balance of several physicochemical properties.[3][4] Key factors include:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. Higher lipophilicity generally favors passive diffusion across the lipid bilayer, but excessive lipophilicity can lead to poor aqueous solubility and membrane trapping.[4]
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes.[3][5]
-
Polar Surface Area (PSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with better permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for the compound to leave the aqueous environment and enter the lipid membrane.[6]
These factors are famously summarized in Lipinski's Rule of Five, a guideline for predicting oral bioavailability.[7][8][9]
Q3: Which in vitro models are suitable for assessing the permeability of my indole derivatives?
Two primary assays are the workhorses for early permeability assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[10][11][12] It's excellent for ranking compounds based on their intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium.[13][14][15][16] It provides a more comprehensive picture by accounting for passive diffusion, active transport (including efflux), and paracellular transport.[13][17]
Q4: What is a good starting point for permeability values (Papp)?
The apparent permeability coefficient (Papp) is the standard metric for permeability. While the target value depends on the specific project and therapeutic area, general classifications are as follows:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
For many orally administered drugs, a high Papp value is desirable.
Section 2: Troubleshooting Guide: Experimental Challenges & Solutions
Problem 1: Low Permeability in PAMPA Assay
Question: My this compound derivative shows a low Papp value (<1 x 10⁻⁶ cm/s) in the PAMPA assay. What are the likely causes and how can I improve it?
Answer: A low PAMPA result points to a fundamental issue with the compound's ability to passively diffuse through a lipid environment.[2] This is almost always tied to its physicochemical properties.
Causality & Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze your compound against Lipinski's Rule of Five.[7][8][9] The this compound core is relatively lipophilic, but modifications can drastically alter the overall properties.
-
High Molecular Weight (>500 Da): Large molecules have more difficulty diffusing.[3][5]
-
High cLogP (>5): While seemingly beneficial for membrane crossing, very high lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate in the donor well or get stuck within the artificial membrane.
-
High Hydrogen Bonding Capacity: More than 5 H-bond donors or 10 H-bond acceptors increases the energy needed to move from the aqueous donor solution into the lipid membrane.[6]
-
-
Structural Modification Strategies:
-
Reduce Polarity: If the PSA is high, consider replacing polar functional groups with less polar isosteres (e.g., replacing a carboxylic acid with a tetrazole).
-
Mask Hydrogen Bonds: Intramolecular hydrogen bonding can "hide" polar groups, reducing the interaction with water and improving permeability. N-methylation of amides or amines is a common strategy.
-
Optimize Lipophilicity: If cLogP is too low, add small, lipophilic groups (e.g., methyl, ethyl). If cLogP is too high, consider adding a small, polar functional group that doesn't significantly increase the hydrogen bonding count (e.g., a methoxy group).
-
Data-Driven Optimization Example:
| Compound ID | R-Group at Position 3 | cLogP | PSA (Ų) | H-Bond Donors | PAMPA Papp (10⁻⁶ cm/s) |
| IND-001 | -H | 3.8 | 30.2 | 1 | 9.5 |
| IND-002 | -CH₂COOH | 3.5 | 67.4 | 2 | < 1.0 |
| IND-003 | -CH₂CONH₂ | 3.1 | 73.3 | 2 | 1.8 |
| IND-004 | -CH₂F | 4.0 | 30.2 | 1 | 10.2 |
As shown in the table, adding a carboxylic acid (IND-002) or a primary amide (IND-003) significantly increases the PSA and H-bond donor count, crippling passive permeability. In contrast, a simple fluorine substitution (IND-004) slightly increases lipophilicity without adding hydrogen bonding capacity, resulting in improved permeability.
Problem 2: Discrepancy Between PAMPA and Caco-2 Assay Results
Question: My compound was highly permeable in the PAMPA assay, but shows low permeability in the Caco-2 model. What could explain this difference?
Answer: This is a classic and informative result. The discrepancy strongly suggests that biological processes, absent in the artificial PAMPA model, are limiting the compound's transit.[2][13] The most common culprit is active efflux.
Causality & Troubleshooting Steps:
-
Understand the Role of Efflux Pumps: Caco-2 cells express various efflux transporters, most notably P-glycoprotein (P-gp), which acts as a cellular pump, actively removing substrates from inside the cell back into the apical (lumenal) side.[18][19][20][21] This prevents the compound from reaching the basolateral side and results in a low apparent permeability.[20]
-
Confirm Efflux Activity: The definitive test is a bidirectional Caco-2 assay.[13][15]
-
Measure permeability in the absorptive direction: Apical to Basolateral (A-to-B).
-
Measure permeability in the efflux direction: Basolateral to Apical (B-to-A).
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
An ER > 2 is a strong indicator that your compound is a substrate of an efflux transporter.[13][17]
-
-
Identify the Specific Transporter: To confirm P-gp involvement, run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[14][17] If the A-to-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.
Problem 3: High Efflux Ratio in Caco-2/MDCK Assays
Question: I've observed a high efflux ratio (>2) for my lead compound. What does this indicate and what are my next steps?
Answer: A high efflux ratio is a significant flag in drug development, indicating that active transport is likely to limit oral bioavailability and penetration into tissues like the brain.[18][21] Your next steps should focus on mitigating this efflux.
Causality & Next Steps:
-
Interpretation: A high ER confirms your compound is a substrate for an efflux pump like P-gp or BCRP.[17] This can lead to low and variable drug absorption in vivo.[20]
-
Mitigation Strategies:
-
Structural Modification (SAR): This is the most robust strategy. The goal is to design new analogs that are no longer recognized by the efflux transporter. There are no universal rules, but common approaches include:
-
Reducing hydrogen bond acceptor count: P-gp substrates often have multiple H-bond acceptors.
-
Altering molecular shape and conformation: Introducing rigidity or changing the overall shape can disrupt the binding interaction with the transporter.
-
Masking recognition motifs: If a particular functional group is identified as key for transporter recognition, it can be masked or replaced.
-
-
Prodrug Approach: Design a prodrug that is not a substrate for the transporter.[22][23] The prodrug is absorbed intact and then converted to the active parent drug inside the body.[23]
-
Formulation with Excipients: Certain formulation excipients can inhibit P-gp in the gut wall, thereby increasing absorption. This is a formulation-based solution rather than a molecular one.
-
Problem 4: Poor Aqueous Solubility Complicating Permeability Assessment
Question: My this compound derivative has very low aqueous solubility, making it difficult to get reliable data from my permeability assay. How can I address this?
Answer: Poor aqueous solubility is a common challenge that can lead to artificially low permeability measurements due to compound precipitation in the donor well.[2] Addressing this requires careful optimization of the assay conditions or formulation strategies.
Causality & Troubleshooting Steps:
-
Use of Co-solvents: The most common approach is to use a small percentage of an organic co-solvent, like DMSO, in the assay buffer.
-
Protocol: Start with 1% DMSO and increase incrementally if needed.
-
Caution: Keep the final DMSO concentration below 2% in Caco-2 assays, as higher concentrations can compromise the integrity of the cell monolayer. In PAMPA, up to 5% DMSO is generally acceptable.[10]
-
-
Early Formulation Strategies: For compounds with persistent solubility issues, early formulation techniques can be employed to enable accurate assessment.[24][25][26]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, creating a hydrophilic outer surface that enhances aqueous solubility.[26][27]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[25] Amorphous forms generally have higher solubility than their crystalline counterparts.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to create fine emulsions in the aqueous environment of the assay.[25][26][27][28]
-
-
Check Compound Recovery: Always calculate the mass balance (% recovery) in your permeability assays.[13] Low recovery (<70%) can indicate that the compound is precipitating, binding to the plate plastic, or accumulating in the cell monolayer.
Section 3: Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).
1. Cell Culture & Monolayer Formation: a. Seed Caco-2 cells onto Transwell™ filter inserts (e.g., 12-well, 0.4 µm pore size) at a density of ~60,000 cells/cm². b. Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.
2. Monolayer Integrity Verification: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter.[29] b. Only use monolayers with TEER values > 250 Ω·cm², as this indicates a well-formed, intact barrier.[30][31][32]
3. Assay Procedure: a. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. b. Prepare the dosing solution of your this compound derivative in the transport buffer (e.g., at 10 µM). A final DMSO concentration of ≤1% may be used. c. For A-to-B Measurement: i. Remove the culture medium from both apical (donor) and basolateral (receiver) chambers. ii. Add 0.5 mL of the dosing solution to the apical chamber. iii. Add 1.5 mL of fresh transport buffer to the basolateral chamber. d. For B-to-A Measurement: i. Remove the culture medium from both chambers. ii. Add 1.5 mL of the dosing solution to the basolateral chamber. iii. Add 0.5 mL of fresh transport buffer to the apical chamber. e. Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours. f. At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis & Calculation: a. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. b. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in receiver compartment per unit time).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber. c. Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Role of P-glycoprotein in drug disposition. PubMed. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. [Link]
- Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell. PubMed. [Link]
- P-glycoprotein-mediated drug efflux: Significance and symbolism. [Link]
- Physicochemical properties of drugs and membrane permeability.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
- Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
- Caco-2 Permeability Assay. Evotec. [Link]
- Caco-2 permeability assay.
- TEER and Ion Selective Transwell-Integrated Sensors System for Caco-2 Cell Model. MDPI. [Link]
- Lipinski's Rule of 5. GARDP Revive. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
- Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
- Cell permeability beyond the rule of 5.
- ADME & Lipinski's rules for drugs. YouTube. [Link]
- List down the factors affecting membrane permeability. Homework.Study.com. [Link]
- High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia. RSC Publishing. [Link]
- TEER measurement techniques for in vitro barrier model systems. PMC - PubMed Central. [Link]
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- Lipinski's rule of five. Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthetic 5-Isopropoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural elucidation of synthetic 5-Isopropoxy-1H-indole. As a Senior Application Scientist, my objective is to offer not just a series of protocols, but a self-validating system for structural confirmation. We will delve into the predictive analysis of its spectroscopic characteristics, detail the necessary experimental workflows, and compare these with established data from analogous compounds to ensure the unequivocal identification of the target molecule.
The Isopropoxy Indole Scaffold: Predicted Spectroscopic Signature
The structure of this compound is defined by the indole bicyclic system with an isopropoxy group at the C5 position. This substitution pattern gives rise to a predictable set of signals in various spectroscopic analyses. Understanding these expected values is the first step in structural confirmation. The electron-donating nature of the isopropoxy group influences the electron density of the aromatic ring, which in turn affects the chemical shifts in NMR spectroscopy and vibrational frequencies in IR spectroscopy.
Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Based on the analysis of similar substituted indoles, we can predict the approximate chemical shifts (δ) for the protons (¹H NMR) and carbons (¹³C NMR) of this compound.[1][2][3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| NH | 8.0 - 8.2 (broad singlet) | - | The N-H proton of the indole ring typically appears as a broad signal in the downfield region.[5] |
| H2 | 7.1 - 7.3 (t) | 123 - 125 | |
| H3 | 6.4 - 6.6 (t) | 102 - 104 | |
| H4 | 7.2 - 7.4 (d) | 111 - 113 | |
| C5 | - | 153 - 155 | The carbon attached to the oxygen of the isopropoxy group is expected to be significantly downfield. |
| H6 | 6.8 - 7.0 (dd) | 112 - 114 | |
| H7 | 7.3 - 7.5 (d) | 111 - 113 | |
| C7a | - | 131 - 133 | |
| C3a | - | 128 - 130 | |
| O-CH | 4.5 - 4.7 (septet) | 69 - 71 | The methine proton of the isopropyl group will appear as a septet due to coupling with the six methyl protons. |
| CH₃ | 1.3 - 1.5 (d) | 22 - 24 | The six equivalent methyl protons of the isopropyl group will appear as a doublet. |
Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃. Actual values may vary based on solvent and concentration.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₁H₁₃NO), the expected molecular weight is approximately 175.23 g/mol .
-
Expected Molecular Ion Peak [M]⁺: m/z ≈ 175
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS analysis can provide further structural confirmation. Common fragmentation pathways for indole derivatives involve cleavage of the substituent group.[6]
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[7][8]
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
Experimental Workflow for Structural Confirmation
The following protocols outline the steps to acquire the necessary spectroscopic data from a synthesized sample of this compound. This workflow is designed to be a self-validating system, where each piece of data corroborates the others.
Caption: Experimental workflow for the structural confirmation of this compound.
Detailed Experimental Protocols
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better resolution.[9]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[9]
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻). Perform MS/MS analysis by selecting the molecular ion for collision-induced dissociation (CID) to observe fragmentation patterns.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or in a suitable solvent.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Comparative Analysis: Confirming the Structure
The final and most critical step is the comparison of the acquired experimental data with the predicted values and with data from known, structurally similar compounds. This comparative approach provides a robust confirmation of the synthesized molecule's identity.
Comparison with Predicted Data
A direct comparison of the experimental NMR, MS, and IR data with the predicted values in Tables 1 and 2 should show strong agreement. Minor deviations in NMR chemical shifts are expected due to solvent effects and concentration, but the overall pattern of signals and their multiplicities should match.
Comparison with Alternative Compounds
To further solidify the structural confirmation, it is highly beneficial to compare the experimental data with that of commercially available or easily synthesized analogous compounds.
Table 3: Spectroscopic Data Comparison with 5-Methoxy-1H-indole
| Spectroscopic Feature | Experimental this compound | Literature Data for 5-Methoxy-1H-indole [10][11][12][13][14][15] | Key Differences and Rationale |
| ¹H NMR (O-Alkyl) | Septet (~4.6 ppm), Doublet (~1.4 ppm) | Singlet (~3.8 ppm) | The isopropoxy group shows a characteristic septet and doublet, while the methoxy group shows a singlet for the methyl protons. |
| ¹³C NMR (O-Alkyl) | ~70 ppm (CH), ~22 ppm (CH₃) | ~56 ppm (CH₃) | The chemical shifts of the alkyl carbons will be distinct for the isopropoxy and methoxy groups. |
| Molecular Weight (MS) | ~175 g/mol | ~147 g/mol | The difference in molecular weight (28 units) corresponds to the difference between an isopropoxy (C₃H₇O) and a methoxy (CH₃O) group. |
This comparative analysis provides an orthogonal layer of validation. The distinct signals of the isopropoxy group in both ¹H and ¹³C NMR, along with the correct molecular weight, will unequivocally differentiate this compound from its methoxy analog.
Conclusion
The structural confirmation of a newly synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By establishing a predicted spectroscopic profile, meticulously acquiring experimental data, and performing a rigorous comparative analysis against both predictions and known analogs, researchers can be highly confident in the identity and purity of their target molecule. This guide provides the foundational logic and practical protocols to achieve this with scientific integrity.
References
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- A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine - Benchchem. (n.d.). BenchChem.
- An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine - Benchchem. (n.d.). BenchChem.
- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).
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- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. (2024, May 8). National Institutes of Health.
- Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed. (2012, February 15). National Institutes of Health.
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Validating the Biological Activity of 5-Isopropoxy-1H-indole: A Comparative Guide for Serotonin and Melatonin Receptor Modulation
This guide provides a comprehensive framework for the experimental validation of 5-Isopropoxy-1H-indole's biological activity, with a focus on its potential as a modulator of serotonin (5-HT) and melatonin (MT) receptors. Given its structural similarity to known bioactive indole derivatives, this compound represents a promising candidate for investigation in the realm of neuropharmacology and drug discovery.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step approach to characterizing the pharmacological profile of this compound, comparing its potential performance against established receptor ligands, and interpreting the experimental data within the context of relevant signaling pathways. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Modifications at the 5-position of the indole ring have been shown to significantly influence the affinity and selectivity of these compounds for various G-protein coupled receptors (GPCRs), particularly serotonin and melatonin receptors.
This compound, with its alkoxy substitution at the 5-position, is structurally analogous to endogenous ligands like serotonin (5-hydroxytryptamine) and melatonin (5-methoxy-N-acetyltryptamine). Structure-activity relationship (SAR) studies have demonstrated that the nature of the 5-alkoxy group can modulate receptor binding and functional activity. While the 5-methoxy group is optimal for melatonin receptor binding, other alkoxy substitutions can also confer high affinity. Similarly, for serotonin receptors, substitutions at the 5-position are critical determinants of a compound's interaction with various 5-HT receptor subtypes.
This guide will outline the necessary in vitro assays to determine the binding affinity and functional activity of this compound at key serotonin and melatonin receptor subtypes, comparing it with well-characterized reference compounds.
Experimental Validation: A Multi-faceted Approach
To comprehensively validate the biological activity of this compound, a tiered experimental approach is recommended. This involves initial screening for receptor binding affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand (the radioligand) from the receptor by the unlabeled test compound. The primary output of this assay is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, the radioligand ([3H]8-OH-DPAT for the 5-HT1A receptor), and either assay buffer (for total binding), a saturating concentration of a known unlabeled ligand (e.g., serotonin, for non-specific binding), or varying concentrations of this compound or a comparator compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining the Mode of Action
Once the binding affinity of this compound is established, functional assays are crucial to determine whether it acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).
Signaling Pathway: 5-HT2A Receptor Activation
Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.
Detailed Protocol: Calcium Flux Assay for 5-HT2A Receptor
The 5-HT2A receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
-
Cell Preparation:
-
Plate cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
To determine agonist activity, add increasing concentrations of this compound or a known agonist (e.g., serotonin) to the wells and measure the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Comparative Analysis: Benchmarking Against Known Ligands
The biological activity of this compound should be compared to that of well-characterized reference compounds to provide context and assess its potential. The choice of comparators should be guided by structural similarity and known activity at the target receptors.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | Expected Data | Expected Data | Expected Data | Expected Data | Expected Data |
| Serotonin | 1.3 | 12 | 5.0 | 100 | 0.6 |
| 8-OH-DPAT | 0.4 | 3000 | 1800 | 1000 | 100 |
| Ketanserin | 150 | 2.0 | 20 | 1000 | 200 |
| Vilazodone | 0.2 | - | - | - | - |
| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | >1000 | >1000 | - | 1.8 | >1000 |
Table 2: Comparative Functional Activity (EC50/IC50, nM) at Serotonin Receptors
| Compound | Receptor | Assay Type | Functional Activity |
| This compound | 5-HT2A | Calcium Flux | Expected Data |
| Serotonin | 5-HT2A | Calcium Flux | Agonist (EC50 = 10) |
| Ketanserin | 5-HT2A | Calcium Flux | Antagonist (IC50 = 2.5) |
Table 3: Comparative Binding Affinities (Ki, nM) at Melatonin Receptors
| Compound | MT1 | MT2 |
| This compound | Expected Data | Expected Data |
| Melatonin | 0.1-0.5 | 0.1-1.0 |
| Ramelteon | 0.03 | 0.1 |
| 2-Iodomelatonin | 0.02 | 0.1 |
| Luzindole | 25 | 100 |
Note: The "Expected Data" for this compound would be filled in upon experimental determination. Based on SAR of related 5-alkoxyindoles, it is hypothesized that it will exhibit affinity for both serotonin and melatonin receptors, with the isopropoxy group potentially influencing selectivity compared to the methoxy group of melatonin.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. The proposed experiments will elucidate its binding affinity and functional activity at key serotonin and melatonin receptors, allowing for a direct comparison with established ligands.
Should the initial screening reveal potent and selective activity, further investigations would be warranted. These could include:
-
Broader Receptor Profiling: Screening against a wider panel of GPCRs to assess selectivity.
-
In Vivo Studies: Evaluation of its effects in animal models of CNS disorders, such as anxiety, depression, or sleep disturbances.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
The systematic validation of this compound's biological activity, as outlined in this guide, will provide valuable insights into its therapeutic potential and contribute to the broader understanding of the structure-activity relationships of indole-based compounds.
References
- Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., Greiner, H. E., & van Amsterdam, C. (20
A Comparative Guide to the Reproducible Synthesis of 5-Isopropoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the indole scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. Among its many derivatives, 5-isopropoxy-1H-indole serves as a crucial building block for compounds targeting a range of biological pathways. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance to ensure consistency in research and the scalable production of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reproducibility, yield, and scalability. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and present a critical analysis of the factors that influence the success of the synthesis.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for the preparation of indoles due to its versatility and tolerance of a wide range of functional groups.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[1][2] For the synthesis of this compound, the key starting material is (4-isopropoxyphenyl)hydrazine.
Mechanistic Considerations
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process that is crucial to understanding potential side reactions and optimizing for reproducibility.
DOT Script for Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis of this compound.
The choice of acid catalyst is a critical parameter influencing the reaction's success. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1] For substrates with electron-donating groups like the isopropoxy group at the para-position, the reaction is generally facilitated.
Experimental Protocol: Fischer Indole Synthesis
Part 1: Preparation of (4-Isopropoxyphenyl)hydrazine Hydrochloride
This precursor can be synthesized from 4-isopropoxyaniline via a diazotization reaction followed by reduction.
-
Diazotization: 4-isopropoxyaniline is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Reduction: The cold diazonium salt solution is then added to a solution of stannous chloride in concentrated hydrochloric acid at 0-5 °C. The resulting precipitate of (4-isopropoxyphenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent, and dried.
Part 2: Cyclization to this compound
-
A mixture of (4-isopropoxyphenyl)hydrazine hydrochloride and an appropriate carbonyl compound, such as bromoacetaldehyde diethyl acetal, is prepared.
-
An acid catalyst, for example, polyphosphoric acid or a mixture of acetic acid and sulfuric acid, is added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled and worked up by pouring it into ice water and neutralizing the acid.
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification of the crude this compound is typically achieved by column chromatography on silica gel.
Factors Affecting Reproducibility
Several factors can impact the reproducibility of the Fischer indole synthesis:
-
Purity of Starting Materials: The purity of the (4-isopropoxyphenyl)hydrazine and the carbonyl compound is critical. Impurities can lead to side reactions and lower yields.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly affect the reaction rate and the formation of byproducts. The optimal catalyst and concentration should be determined experimentally.
-
Temperature Control: The reaction temperature must be carefully controlled. High temperatures can lead to decomposition of the starting materials and products, while low temperatures may result in slow or incomplete reactions.
-
Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products.
Alternative Synthetic Routes
While the Fischer indole synthesis is a workhorse, other methods can be considered, especially when facing challenges with the Fischer approach or when seeking milder reaction conditions.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline to form a 2-substituted indole.[3][4] For the synthesis of this compound, this would involve the reaction of 4-isopropoxyaniline with a suitable α-haloketone.
Advantages:
-
Can provide access to indoles that are difficult to prepare via the Fischer synthesis.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures).[4]
-
Can suffer from low yields and the formation of multiple byproducts.[4]
Palladium-Catalyzed Indole Synthesis
Modern synthetic methods often employ palladium catalysis for the construction of indole rings. These methods can offer milder reaction conditions and greater functional group tolerance compared to classical methods. One common approach involves the intramolecular cyclization of an o-alkynyl- or o-vinylaniline derivative.
DOT Script for a Generalized Palladium-Catalyzed Indole Synthesis
Caption: A general workflow for palladium-catalyzed indole synthesis.
Advantages:
-
Milder reaction conditions.
-
High functional group tolerance.
-
Good regioselectivity.
Disadvantages:
-
The cost of palladium catalysts can be a consideration for large-scale synthesis.
-
The synthesis of the required starting materials (e.g., o-alkynylanilines) can add steps to the overall sequence.
Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reproducibility Factors |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | 80-120 °C | Versatile, well-established, wide substrate scope | Can require harsh conditions, potential for side reactions | Purity of starting materials, catalyst choice and concentration, temperature control |
| Bischler-Möhlau Synthesis | Aniline, α-Haloketone | Excess aniline | High temperatures | Access to specific substitution patterns | Often harsh conditions, low yields, byproducts | Temperature control, purity of aniline |
| Palladium-Catalyzed Synthesis | o-Haloaniline, Alkyne | Palladium catalyst, ligand, base | Mild to moderate temperatures | Mild conditions, high functional group tolerance, good regioselectivity | Catalyst cost, multi-step synthesis of precursors | Catalyst activity, ligand choice, inert atmosphere |
Conclusion and Recommendations
For the synthesis of this compound, the Fischer indole synthesis remains the most direct and likely most cost-effective route, particularly for larger-scale production. Its reproducibility is highly dependent on careful control of key reaction parameters. For research and development purposes where milder conditions and higher functional group tolerance are required, a palladium-catalyzed approach may be advantageous, despite the potential for higher initial costs and a longer synthetic sequence. The Bischler-Möhlau synthesis is generally less favored due to its typically harsh conditions and lower yields.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, available starting materials, and the desired purity of the final product. It is strongly recommended that any chosen synthesis be thoroughly optimized and validated to ensure consistent and reproducible results.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Indolsynthese. Ber. Dtsch. Chem. Ges.1892, 25 (2), 2860–2874.
- Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105 (7), 2873–2920.
- Möhlau, R. Ueber die Einwirkung von primären aromatischen Aminen auf Phenylglycidsäure. Ber. Dtsch. Chem. Ges.1881, 14 (1), 171–175.
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A Comparative Guide to 5-Isopropoxy-1H-indole and Other 5-Alkoxyindoles for Drug Discovery Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Among its many derivatives, 5-alkoxyindoles have garnered considerable attention due to their diverse pharmacological profiles, particularly in the realm of neuroscience.[3] This guide provides a comprehensive comparative analysis of 5-Isopropoxy-1H-indole and other homologous 5-alkoxyindoles, including 5-methoxyindole, 5-ethoxyindole, 5-propoxyindole, and 5-butoxyindole. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the critical data and insights necessary to guide their research and development efforts.
The Growing Interest in 5-Alkoxyindoles
The strategic placement of an alkoxy group at the 5-position of the indole ring profoundly influences the molecule's electronic properties and its ability to interact with biological targets. This substitution can modulate lipophilicity, metabolic stability, and receptor binding affinity, making the 5-alkoxyindole scaffold a versatile template for designing novel therapeutics. These compounds have shown potential in the development of agents targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders.[3]
Synthesis of 5-Alkoxyindoles: The Fischer Indole Synthesis
A classic and versatile method for the synthesis of 5-alkoxyindoles is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of a 4-alkoxyphenylhydrazone, which is typically formed in situ from the corresponding 4-alkoxyphenylhydrazine and an appropriate aldehyde or ketone.
Figure 1: Generalized workflow of the Fischer indole synthesis for 5-alkoxyindoles.
Experimental Protocol: General Procedure for Fischer Indole Synthesis of 5-Alkoxyindoles
-
Hydrazone Formation: To a solution of the selected 4-alkoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired aldehyde or ketone (1.0-1.2 eq).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to the reaction mixture.
-
Heating: Heat the mixture to the appropriate temperature (typically ranging from 80°C to 180°C) and for a duration determined by the specific substrates and catalyst used. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-alkoxyindole.
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 5-Methoxy-1H-indole | C₉H₉NO | 147.17 | 52-55 | 253-254 | Soluble in alcohol, ether; insoluble in water.[7] |
| 5-Ethoxy-1H-indole | C₁₀H₁₁NO | 161.20 | 27-29 | 284-286 | Data not readily available. |
| 5-Propoxy-1H-indole | C₁₁H₁₃NO | 175.23 | Data not readily available. | Data not readily available. | Data not readily available. |
| This compound | C₁₁H₁₃NO | 175.23 | Data not readily available. | Data not readily available. | Data not readily available.[3][8][9][10] |
| 5-Butoxy-1H-indole | C₁₂H₁₅NO | 189.25 | Data not readily available. | Data not readily available. | Data not readily available. |
Note: The lack of publicly available experimental data for this compound and its higher homologues highlights an opportunity for further fundamental characterization of these compounds.
Comparative Biological Activity: A Focus on CNS Targets
5-Alkoxyindoles are known to interact with various CNS targets, most notably serotonin (5-HT) and dopamine (D) receptors. The affinity and functional activity at these receptors are highly dependent on the nature of the 5-alkoxy substituent.
While direct comparative biological data for the entire series is limited, structure-activity relationship (SAR) studies on related compounds suggest that increasing the steric bulk of the 5-alkoxy group can influence receptor subtype selectivity. For instance, in a series of indole derivatives, the nature of the substituent at the 5-position was found to be a critical determinant of affinity for the dopamine D4 receptor.[11]
| Compound | Target(s) | Reported Activity |
| 5-Methoxyindole Derivatives | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors (e.g., D2) | Derivatives exhibit a range of activities from agonism to antagonism. Used as precursors for drugs targeting depression and psychosis.[12] |
| 5-Ethoxyindole Derivatives | Not extensively reported | Limited public data available. |
| 5-Propoxyindole Derivatives | Not extensively reported | Limited public data available. |
| This compound | CNS targets | Implicated as an intermediate in the synthesis of serotonin receptor modulators and agents for neurological and psychiatric disorders.[3] |
| 5-Butoxyindole Derivatives | Not extensively reported | Limited public data available. |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of 5-alkoxyindoles to a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor subtype.[13]
Figure 2: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary ions and additives.
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound (5-alkoxyindole). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: GPCR Functional Assay (Calcium Mobilization)
This protocol outlines a cell-based functional assay to determine whether a 5-alkoxyindole acts as an agonist or antagonist at a Gq-coupled GPCR.[14][15]
-
Cell Culture: Culture a cell line stably expressing the Gq-coupled receptor of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test 5-alkoxyindole to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response). For antagonists, determine the IC50 value by measuring the inhibition of the agonist-induced response.
Structure-Activity Relationship (SAR) and Future Directions
The available data, though incomplete for some members of the series, allows for the formulation of preliminary structure-activity relationships. The increasing size of the 5-alkoxy group from methoxy to butoxy is expected to increase lipophilicity, which can influence membrane permeability and interaction with hydrophobic binding pockets of receptors.
The branched nature of the isopropoxy group in this compound, compared to the linear propoxy group, introduces a distinct steric profile that could lead to unique receptor subtype selectivity. This highlights the importance of synthesizing and evaluating a broader range of 5-alkoxyindoles with varying alkyl chain lengths and branching to fully elucidate the SAR.
Key areas for future investigation include:
-
Systematic Synthesis and Characterization: The synthesis and full physicochemical characterization of a complete series of 5-alkoxyindoles (from methoxy to longer chains and branched isomers) are crucial to establish clear property trends.
-
Comprehensive Biological Screening: A systematic screening of these compounds against a panel of CNS receptors (including various serotonin and dopamine subtypes) is necessary to build a comprehensive SAR and identify promising lead compounds.
-
In Vivo Studies: Compounds exhibiting potent and selective in vitro activity should be advanced to in vivo models to assess their pharmacokinetic properties, CNS penetration, and efficacy in relevant disease models.
Conclusion
5-Alkoxyindoles represent a promising class of compounds for the development of novel CNS-active agents. While 5-methoxyindole derivatives have been extensively studied, this guide highlights a significant knowledge gap concerning its higher and branched-chain homologues, particularly this compound. The systematic synthesis, characterization, and biological evaluation of a complete series of 5-alkoxyindoles will undoubtedly provide valuable insights for the rational design of next-generation therapeutics targeting a range of neurological and psychiatric disorders.
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- 5-propoxy-1H-indole | C11H13NO | CID 10773594. PubChem.
- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC.
- Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed.
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- 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem.
- GPCR functional assays. (A) Classical GPCR functional assays based on the measurement of GTPγS, and Ca²⁺, IP1, IP3, cAMP, and reporter gene. (B) Biased GPCR functional assays. Assays were used to identify the biased signals between G proteins and β-arrestins, through detecting β-arrestin recruitment and GPCR internalization. (C) Multiple GPCR pharmacology profiling. GPCR sensors based on the conformational changes of different G protein subtypes, β-arrestins, and GPCRs. ResearchGate.
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- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Wiley Online Library.
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The 5-Position of Indole: A "Privileged" Site for Modulating Biological Activity
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted Indoles
Introduction: The Indole Scaffold and the Strategic Importance of the 5-Position
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for drug design. Within this versatile framework, the C5 position of the benzene ring has emerged as a critical site for substitution, profoundly influencing the potency, selectivity, and pharmacokinetic properties of indole-based compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-substituted indoles, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutics.
The rationale for focusing on the 5-position stems from its solvent-exposed location in many protein binding pockets, allowing for the introduction of a diverse array of functional groups that can forge key interactions with the target protein or modulate the overall physicochemical properties of the molecule. As we will explore, substituents at this position can dictate everything from target-specific inhibition to broad-spectrum anticancer activity.
Comparative Analysis of 5-Substituents Across Different Biological Targets
The influence of the substituent at the 5-position is highly context-dependent, varying with the biological target. Below, we compare the effects of different 5-substituents on the activity of indole derivatives against several important classes of targets.
Anticancer Activity: A Game of Electronics and Sterics
In the realm of oncology, 5-substituted indoles have demonstrated significant potential as antiproliferative agents, often by targeting key proteins in cancer signaling pathways.[2][3] The SAR is often a delicate interplay of electronic and steric factors.
For instance, in a series of indole-based arylsulfonylhydrazides evaluated for their activity against human breast cancer cell lines, a 5-chloro substitution (compound 5f ) resulted in the most potent inhibitory activity against both MCF-7 (IC50 = 13.2 µM) and MDA-MB-468 (IC50 = 8.2 µM) cells.[4] This suggests that an electron-withdrawing group at the 5-position can enhance anticancer efficacy. In another study, a 5-nitro group on an indole scaffold was found to be important for binding to the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer.[3] Compounds 5 and 7 in this series, both featuring a 5-nitro substituent, exhibited potent inhibition of HeLa cell proliferation with IC50 values of 5.08 µM and 5.89 µM, respectively.[3]
Conversely, electron-donating groups can also be beneficial. For example, a 5-methoxy group on certain indole derivatives has been shown to contribute to potent anticancer activity.[2] This highlights the importance of considering the specific molecular context and the target being addressed.
Table 1: Anticancer Activity of Representative 5-Substituted Indole Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | -Cl | MCF-7 | 13.2 | [4] |
| 5f | -Cl | MDA-MB-468 | 8.2 | [4] |
| 5 | -NO2 | HeLa | 5.08 ± 0.91 | [3] |
| 7 | -NO2 | HeLa | 5.89 ± 0.73 | [3] |
| 5f (Ursolic Acid Derivative) | -H (amide linkage at C2) | SMMC-7721 | 0.56 ± 0.08 | [5] |
| 5f (Ursolic Acid Derivative) | -H (amide linkage at C2) | HepG2 | 0.91 ± 0.13 | [5] |
Kinase Inhibition: Tuning Selectivity and Potency
Kinases are a major class of drug targets, and 5-substituted indoles have been successfully developed as potent and selective kinase inhibitors.[6] The 5-substituent often plays a crucial role in establishing interactions within the ATP-binding pocket.
In a series of 5-substituted-indole-2-carboxamides designed as dual EGFR/CDK2 inhibitors, various substituents at the 5-position were explored.[6] Compounds with a 5-fluoro (5g ), 5-cyano (5i ), and 5-nitro (5j ) group exhibited the most potent antiproliferative activity, with mean GI50 values of 55 nM, 49 nM, and 37 nM, respectively, across four cancer cell lines.[6] This suggests that small, electron-withdrawing groups are favored for this particular scaffold and target.
Table 2: Kinase Inhibitory Activity of Representative 5-Substituted Indole Derivatives
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Reference |
| 5g | -F | EGFR | 92 | [6] |
| 5i | -CN | EGFR | 85 | [6] |
| 5j | -NO2 | EGFR | 124 | [6] |
| 5c | -OCH3 | CDK2 | 46 | [6] |
| 5g | -F | CDK2 | 33 | [6] |
| 16 | -Cl | EGFR | 1026 | [7] |
| 16 | -Cl | SRC | 2 | [7] |
Xanthine Oxidase Inhibition: The Role of Hydrophobicity and Hydrogen Bonding
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[8] A study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as XO inhibitors revealed the importance of hydrophobic substituents on the indole nitrogen, which is electronically influenced by the 5-position.[8] Compound 6c , with a hydrophobic group, showed the best inhibitory activity with an IC50 of 0.13 µM, significantly more potent than the standard drug allopurinol (IC50 = 2.93 µM).[8] Another study on 2-(indol-5-yl)thiazole derivatives highlighted that an electron-withdrawing group (e.g., -CN) at the 3-position and a hydrophobic moiety at the 1-position of the indole ring enhanced XO inhibitory activity.[9]
Table 3: Xanthine Oxidase Inhibitory Activity of Representative 5-Substituted Indole Derivatives
| Compound ID | 5-Substituent | IC50 (µM) | Reference |
| 6c | -(isoxazole-3-carboxylic acid) | 0.13 | [8] |
| Allopurinol (Reference) | N/A | 2.93 | [8] |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | -(thiazole-5-carboxylic acid) | 0.0035 | [9] |
HIV-1 Fusion Inhibition: Impact on Viral Entry
The gp41 subunit of the HIV-1 envelope protein is a crucial target for fusion inhibitors. Structure-activity relationship studies of indole-based compounds targeting the gp41 hydrophobic pocket have shown that substitution at the 5-position can influence antiviral activity.[10] While a comprehensive SAR for the 5-position is not fully elucidated in the provided literature, the development of bis-indoles with a 5-5' linkage highlights the exploration of this position for creating potent inhibitors.[10] For instance, compound 6j , a 6-6' linked bis-indole, emerged as a potent inhibitor with an EC50 of 0.2 µM against both cell-cell fusion and live virus replication.[10] The exploration of a 5-5' linked bis-indole (16 ) suggests the potential of this position for further optimization.[10]
Table 4: HIV-1 Fusion Inhibitory Activity of a Representative Indole Derivative
| Compound ID | Linkage | EC50 (µM) - Cell-Cell Fusion | EC50 (µM) - Viral Replication | Reference |
| 6j | 6-6' bis-indole | 0.2 | 0.2 | [10] |
Experimental Protocols: A Foundation for Self-Validating Research
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 5-Substituted Indoles: A Representative Protocol for 5-Methoxyindole
The synthesis of 5-substituted indoles can be achieved through various methods, with the Fischer indole synthesis being a classic approach.[11] However, for specific substitutions, other routes may be more efficient. The following protocol details a copper-catalyzed methoxylation of 5-bromoindole.
Materials:
-
5-bromoindole
-
30% Sodium methoxide solution in methanol
-
Phenanthroline
-
Cuprous bromide
-
Methanol
-
Reaction vessel (200 mL)
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Extraction and recrystallization glassware
Procedure:
-
To a 200 mL reaction vessel, add 36 g of a 30% sodium methoxide solution in methanol (0.2 mol sodium methoxide), 19.6 g of 5-bromoindole (0.1 mol), 1.5 g of phenanthroline, and 0.4 g of cuprous bromide at room temperature.[11]
-
Begin magnetic stirring and raise the temperature to 120 °C.[11]
-
Maintain the reaction at this temperature for 10 hours.[11]
-
After the reaction is complete, cool the mixture to room temperature.[11]
-
Filter the reaction mixture.
-
The filtrate is subjected to reduced pressure distillation to recover the methanol.[11]
-
The residue is then purified by extraction and recrystallization to obtain 5-methoxyindole.[11]
Caption: General workflow for the synthesis of 5-methoxyindole.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.[11]
Materials:
-
Xanthine oxidase solution (e.g., 0.1 units/mL in phosphate buffer)
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound solutions at various concentrations
-
Allopurinol solution (positive control) at various concentrations
-
Vehicle (e.g., DMSO in buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, set up the following reactions:
-
Blank: Buffer and test compound solution (or vehicle).
-
Control: Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and test compound solution.
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the absorbance of each well at 295 nm using a microplate reader.[11]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (AbsorbanceTest - AbsorbanceBlank) / (AbsorbanceControl - AbsorbanceBlank)] * 100
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[12]
-
Incubate the plate for 48-72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Conclusion: Guiding Future Drug Discovery
The structure-activity relationship of 5-substituted indoles is a rich and complex field, offering vast opportunities for the development of novel therapeutics. This guide has demonstrated that the substituent at the 5-position is a key determinant of biological activity, capable of modulating potency and selectivity across a range of targets, including kinases, cancer cells, xanthine oxidase, and viral proteins. The provided experimental data and detailed protocols serve as a valuable resource for researchers, enabling them to make informed decisions in the design and optimization of new indole-based drug candidates. By understanding the causal relationships between structure and activity, and by employing robust, self-validating experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- Kumar, A., et al. (2022).
- Li, W., et al. (2018). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 23(10), 2593. [Link]
- Zhou, G., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5258–5271. [Link]
- Abdel-Wahab, B. F., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114298. [Link]
- Google Patents. (n.d.).
- Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- ScienceOpen. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]
- PubMed. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. [Link]
- National Institutes of Health. (2021). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. [Link]
- ResearchGate. (2018). (PDF) Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. [Link]
- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
- National Institutes of Health. (2013). Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41. [Link]
- PubMed. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. [Link]
- ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. [Link]
- MDPI. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
- ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
- National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
- ResearchGate. (n.d.). IC50 values of compounds (1-32)
- PubMed. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
- PubMed. (2015). Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. [Link]
- ACS Publications. (1982). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. [Link]
- PubMed. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. [Link]
- PubMed. (2010).
- ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds. [Link]
- RSC Publishing. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- PubMed Central. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). [Link]
- Scholars@Duke. (1999).
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A Senior Application Scientist's Guide to the Efficacy of 5-Isopropoxy-1H-indole Analogs: A Predictive Comparison for Drug Discovery
Introduction: The Untapped Potential of the 5-Isopropoxy-1H-indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1] Within this privileged scaffold, substitutions at the 5-position of the indole ring have proven to be a critical determinant of pharmacological activity, particularly for targets within the central nervous system (CNS) and in oncology. While analogs bearing a 5-methoxy group have been extensively studied, the this compound scaffold remains a comparatively underexplored chemical space.[1]
This guide provides a predictive comparison of the efficacy of this compound analogs. In the absence of extensive direct comparative studies on this specific scaffold, we will leverage robust structure-activity relationship (SAR) data from closely related 5-alkoxyindole series, primarily the well-documented 5-methoxyindoles. This approach, rooted in established medicinal chemistry principles, allows us to forecast the therapeutic potential of 5-isopropoxy analogs and provide a strategic framework for their development. Our focus will be on two key therapeutic areas where indole derivatives have shown significant promise: serotonin (5-HT) receptor modulation and anticancer activity.
Part 1: Modulation of Serotonin (5-HT) Receptors
The this compound core is a promising scaffold for developing novel CNS agents, particularly those targeting serotonin receptors.[1][2] The size and electronic properties of the isopropoxy group, compared to the smaller methoxy group, are expected to subtly influence receptor affinity and selectivity.
Causality Behind Experimental Design
When designing new serotonergic agents, the primary goal is to achieve high affinity for a specific 5-HT receptor subtype (e.g., 5-HT1A for anxiolytic effects, 5-HT2A for psychedelic or antipsychotic modulation) while minimizing off-target activity to reduce side effects.[3] The choice to evaluate tryptamine derivatives (analogs with a 2-aminoethyl side chain at the 3-position) is based on their structural similarity to the endogenous ligand serotonin, making them excellent probes for receptor interaction.
Comparative Efficacy Analysis (Predictive)
The following table presents experimental data for well-characterized 5-methoxy tryptamine analogs. Based on established SAR, we can extrapolate the likely impact of replacing the 5-methoxy group with a bulkier 5-isopropoxy group.
Prediction: Increasing the size of the alkoxy group from methoxy to isopropoxy is predicted to slightly decrease the binding affinity at the 5-HT1A receptor due to potential steric hindrance, but it may enhance selectivity over other receptors. The increased lipophilicity could also improve blood-brain barrier penetration.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of 5-Alkoxy Tryptamine Analogs at Human Serotonin Receptors
| Compound | Derivative Class | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) | Key Structural Features & SAR Insights |
| 5-Methoxy-DMT | 5-Methoxy Tryptamine | 32 | 48 | Potent agonist at both 5-HT1A and 5-HT2A receptors. The methoxy group is well-tolerated.[3][4] |
| Psilocin | 4-Hydroxy Tryptamine | 120 | 47 | The 4-hydroxy analog of DMT, showing high affinity for 5-HT2A.[4] |
| DMT | Unsubstituted Tryptamine | 118 | 109 | The parent tryptamine, serving as a baseline.[4] |
| 5-Isopropoxy-DMT (Predicted) | 5-Isopropoxy Tryptamine | ~40-80 | ~60-100 | Predicted: Slightly reduced affinity compared to 5-MeO-DMT due to steric bulk. Enhanced lipophilicity may improve pharmacokinetic properties. |
Values for 5-Isopropoxy-DMT are predictive and based on SAR trends.
Signaling Pathway: 5-HT1A Receptor Activation
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the anxiolytic and antidepressant effects of 5-HT1A agonists.
Caption: 5-HT1A receptor activation by an agonist.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
This protocol provides a self-validating system for determining the binding affinity (Kᵢ) of a test compound.
-
Preparation of Membranes:
-
Homogenize tissue from a brain region rich in 5-HT1A receptors (e.g., rat hippocampus) or membranes from cells expressing the recombinant human 5-HT1A receptor in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of the radioligand (e.g., [³H]8-OH-DPAT, a known 5-HT1A agonist), and 50 µL of various concentrations of the this compound test compound (or buffer for total binding).
-
For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Part 2: Anticancer (Antiproliferative) Activity
Indole derivatives have been identified as potent anticancer agents, often acting as inhibitors of key cellular processes like tubulin polymerization or protein kinases.[5] The lipophilicity and steric profile of the 5-isopropoxy group can significantly influence a compound's ability to enter cancer cells and interact with intracellular targets.
Causality Behind Experimental Design
The NCI-60 human tumor cell line screen is a standard method for identifying and characterizing novel anticancer compounds. By testing analogs against a diverse panel of cell lines (e.g., breast, colon, lung), we can determine not only the potency but also the selectivity of the compounds. The MTT assay is a reliable, colorimetric method to quantify cell viability, providing a robust measure of a compound's growth-inhibitory effects.
Comparative Efficacy Analysis (Predictive)
The following table shows the growth inhibitory (GI₅₀) values for a series of N-benzylindole-barbituric acid hybrids against breast cancer cells. This data demonstrates the potent effect of 5-position substitutions.
Prediction: Based on the high potency of the 5-methoxy analog (3k ), the 5-isopropoxy analog is also predicted to be a highly potent antiproliferative agent. The increased lipophilicity might enhance cell membrane permeability, potentially leading to even lower GI₅₀ values, although this could be offset by steric clashes with the target protein.
Table 2: Comparative Antiproliferative Activity (GI₅₀) of 5-Substituted Indole Analogs Against MDA-MB-468 Breast Cancer Cells
| Compound ID | 5-Position Substituent | GI₅₀ (nM) | Key Structural Features & SAR Insights |
| 3a | -H (Unsubstituted) | >100,000 | The unsubstituted N-benzylindole core shows minimal activity. |
| 3k | -OCH₃ (Methoxy) | 850 | The 5-methoxy group dramatically increases potency, highlighting the importance of an electron-donating group at this position.[6] |
| 3s | -OCH₃ (Methoxy) | 1,770 | Another potent 5-methoxy analog, confirming the trend.[6] |
| Analog (Predicted) | -OCH(CH₃)₂ (Isopropoxy) | <1,000 | Predicted: Expected to retain high potency similar to the 5-methoxy analog. Lipophilicity may enhance cellular uptake. |
GI₅₀ is the concentration causing 50% growth inhibition. Data for compounds 3a, 3k, and 3s from Singh et al.[6]
Workflow: Evaluating Antiproliferative Activity
The process of screening and evaluating potential anticancer compounds follows a logical progression from initial broad screening to more detailed mechanistic studies.
Caption: Workflow for anticancer drug discovery.
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-468) in appropriate media supplemented with fetal bovine serum.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
This guide establishes a predictive framework for evaluating the efficacy of this compound analogs. By leveraging established SAR from closely related 5-alkoxyindoles, we predict that this scaffold holds significant potential for the development of novel therapeutics, particularly as modulators of serotonin receptors and as anticancer agents. The larger, more lipophilic isopropoxy group is anticipated to confer unique pharmacological properties compared to its methoxy counterpart, potentially improving pharmacokinetic profiles and target selectivity.
The experimental protocols detailed herein provide a clear and validated path for the synthesis and biological evaluation of these novel compounds. Future research should focus on synthesizing a focused library of this compound derivatives and performing the described assays to validate these predictions. Such studies will be crucial in unlocking the full therapeutic potential of this promising, yet under-investigated, chemical scaffold.
References
- Kalir, A., & Szara, S. (1966). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry.
- Hassan, W., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry.
- Scheuermann, S., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules.
- Garg, N. K., et al. (2012). Racemic Bisindole Alkaloids: Structure, Bioactivity, and Computational Study. Chinese Journal of Chemistry.
- Singh, B., et al. (2014). 2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters.
- Kaplan, J. P., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
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Benchmarking 5-Isopropoxy-1H-indole Against Known Tubulin Inhibitors: A Comparative Guide
Introduction: The Indole Scaffold as a Privileged Structure in Tubulin-Targeted Cancer Therapy
In the landscape of oncology drug discovery, the microtubule cytoskeleton remains a cornerstone target for therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical role in mitosis makes them an attractive target for anticancer agents, as uncontrolled cell proliferation is a hallmark of cancer.
Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][3] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
The indole chemical moiety is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its versatile structure has given rise to a multitude of compounds with significant biological activities, including potent antitumor properties.[4][5] Notably, several indole derivatives have been identified as effective tubulin polymerization inhibitors, demonstrating the potential of this structural class in the development of novel cancer therapeutics.[6][7][8]
This guide presents a comparative analysis of 5-Isopropoxy-1H-indole , a novel indole derivative, against a panel of well-characterized tubulin inhibitors. While this compound has been utilized as a synthetic intermediate in pharmaceutical research, its activity as a tubulin inhibitor has not been extensively documented.[9] This investigation aims to elucidate its potential in this domain by benchmarking its performance against established microtubule-targeting agents.
The following sections will detail the mechanisms of action of the comparator compounds, provide a hypothetical yet plausible set of experimental data for this compound, and present comprehensive protocols for the key assays used in this evaluation.
Comparator Tubulin Inhibitors: Mechanisms of Action
A clear understanding of the mechanisms of established tubulin inhibitors is crucial for contextualizing the potential activity of this compound.
-
Paclitaxel (Taxol®): The Archetypal Microtubule Stabilizer Paclitaxel, a complex diterpene, represents the class of microtubule-stabilizing agents.[10] Its primary mechanism involves binding to the β-tubulin subunit within the microtubule polymer.[2][3][11] This binding event promotes the polymerization of tubulin into exceptionally stable and non-functional microtubules, while simultaneously inhibiting their depolymerization.[3][11] The resulting hyper-stabilization of microtubules disrupts the delicate dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[2][11]
-
Colchicine: A Classic Microtubule Destabilizer Colchicine, an alkaloid derived from the autumn crocus, is a well-known inhibitor of microtubule polymerization.[12] It exerts its effect by binding to tubulin heterodimers, which prevents their assembly into microtubules.[13][14][[“]] This disruption of microtubule formation leads to the disassembly of the mitotic spindle, causing metaphase arrest.[13] Colchicine's binding to tubulin can also induce a conformational change in the protein, further hindering polymerization.[14]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): Potent Mitotic Inhibitors The Vinca alkaloids, derived from the Madagascar periwinkle, are another class of microtubule-destabilizing agents.[16] They bind to the tubulin dimers at a site distinct from colchicine, preventing their addition to the growing ends of microtubules.[16] This action suppresses microtubule dynamics, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation.[17][18] The net effect is a disruption of the mitotic spindle and arrest of cells in metaphase.[18]
-
Combretastatin A4: A Potent Colchicine-Site Binding Agent Combretastatin A4, a natural product isolated from the African bush willow, is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[19][20][21] Its binding prevents the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[22] Combretastatin A4 and its analogs are also known for their vascular-disrupting properties in tumors.[19][23]
Comparative Data Analysis
The following tables present a hypothetical but experimentally plausible comparison of this compound with the aforementioned tubulin inhibitors. These values are representative of what would be expected from a compound with moderate tubulin-destabilizing activity.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Proposed Mechanism |
| This compound | 5.2 | Destabilizer |
| Paclitaxel | N/A (Enhances Polymerization) | Stabilizer |
| Colchicine | 1.8 | Destabilizer |
| Vinblastine | 0.9 | Destabilizer |
| Combretastatin A4 | 0.5 | Destabilizer |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| This compound | 8.7 | 10.2 | 12.5 |
| Paclitaxel | 0.015 | 0.009 | 0.011 |
| Colchicine | 0.025 | 0.018 | 0.032 |
| Vinblastine | 0.005 | 0.003 | 0.007 |
| Combretastatin A4 | 0.002 | 0.001 | 0.004 |
Table 3: Cell Cycle Analysis in HeLa Cells (% of Cells in G2/M Phase after 24h Treatment at IC50 Concentration)
| Compound | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 15% |
| This compound | 65% |
| Paclitaxel | 75% |
| Colchicine | 70% |
| Vinblastine | 80% |
| Combretastatin A4 | 82% |
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments used in this comparative analysis.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1]
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[24] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 1x General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (10 mM) in General Tubulin Buffer.
-
Prepare stock solutions of the test compound (this compound) and control compounds (Paclitaxel, Colchicine) in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in General Tubulin Buffer.[1][25]
-
-
Assay Procedure:
-
Pre-warm a 96-well black plate to 37°C.
-
Add 5 µL of the test compound or control solutions to the appropriate wells. Include a vehicle control (DMSO).
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) and the steady-state fluorescence.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[26]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[26] The amount of formazan produced is proportional to the number of living cells.
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells (e.g., MCF-7, HeLa, A549).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[27] Include a vehicle control and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[26]
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[26]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Note: The Sulforhodamine B (SRB) assay, which measures total cellular protein content, is a suitable alternative to the MTT assay.[28][29]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[30][31]
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[31] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the fluorescence of a large population of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[30]
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Steps:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect the fluorescence data for at least 10,000 events per sample.
-
Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This guide provides a framework for the initial evaluation of this compound as a potential tubulin inhibitor by benchmarking it against well-established agents. The hypothetical data presented suggests that this compound may act as a microtubule-destabilizing agent, albeit with lower potency than clinical drugs like Vinblastine and Combretastatin A4. The observed G2/M cell cycle arrest is consistent with the mechanism of action of tubulin-targeting compounds.
The presented protocols for tubulin polymerization, cytotoxicity, and cell cycle analysis represent the foundational assays required to experimentally validate these findings. Further investigations should include:
-
Binding Site Competition Assays: To determine if this compound binds to the colchicine, vinca, or another site on tubulin.
-
Immunofluorescence Microscopy: To visually confirm the effects of the compound on the microtubule network within cells.
-
In Vivo Efficacy Studies: To assess the antitumor activity of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to potentially improve its potency and pharmacological properties.
By following the rigorous experimental approaches outlined in this guide, researchers can effectively characterize novel compounds like this compound and determine their potential for development as next-generation anticancer therapeutics.
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A Researcher's Guide to the Cross-Validation of 5-Isopropoxy-1H-indole's Antiviral Activity
In the dynamic field of antiviral research, the indole nucleus has emerged as a privileged scaffold, with numerous derivatives demonstrating potent activity against a range of viruses.[1][2] This guide provides a comprehensive framework for the rigorous cross-validation of a novel indole-based compound, 5-Isopropoxy-1H-indole , detailing the requisite experimental workflows, data interpretation, and comparative analyses against established antiviral agents. Our focus is to equip researchers with the rationale and step-by-step protocols necessary to move from a promising hit compound to a well-characterized antiviral candidate.
Foundational Principles: Why Indoles and Why Rigorous Validation?
Indole alkaloids and their synthetic derivatives have shown a remarkable breadth of antiviral activity, targeting viruses such as influenza, dengue, and even SARS-CoV-2.[2][3][4] Their mechanisms of action are diverse, ranging from inhibiting viral entry and replication to modulating host immune responses.[1] Given this precedent, novel indole compounds like this compound warrant thorough investigation.
However, the path from initial discovery to a validated antiviral lead is fraught with potential pitfalls, including off-target effects and a lack of translatable efficacy. Therefore, a multi-pronged approach to validation is not just recommended but essential for scientific integrity. This guide will focus on a hypothetical evaluation against Influenza A Virus (IAV), a globally significant pathogen for which established in vitro models and comparator drugs are readily available.[5][6]
The First Hurdle: Assessing Cytotoxicity
Before any antiviral activity can be claimed, it is crucial to determine the compound's toxicity profile in the host cells.[7][8] A compound that kills the host cells will invariably inhibit viral replication, leading to false-positive results.[8][9] The 50% cytotoxic concentration (CC50) is a key metric determined from these assays.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, with concentrations ranging from, for example, 1 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to triplicate wells. Include wells with untreated cells (cell control) and wells with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of your planned antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated controls. The CC50 value is determined using non-linear regression analysis.
Quantifying Antiviral Efficacy: The Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for measuring the ability of a compound to inhibit viral infection and replication, resulting in a reduction of viral plaques.[10][11] This assay will determine the 50% effective concentration (EC50) of this compound.
Experimental Workflow: PRNT
Caption: Workflow for the Plaque Reduction Neutralization Test.
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Preparation: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.[12]
-
Compound-Virus Incubation: In separate tubes, mix a constant amount of Influenza A virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound and the positive control, Oseltamivir.[5][13] Incubate these mixtures at 37°C for 1 hour.
-
Infection: Wash the MDCK cell monolayers with PBS and then add the virus-compound mixtures to the respective wells. Allow the virus to adsorb for 1 hour at 37°C.[12]
-
Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing the respective concentrations of the compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 is the concentration of the compound that inhibits 50% of the plaques.
Orthogonal Validation: Viral RNA Quantification by RT-qPCR
To corroborate the findings from the PRNT, a mechanistically different assay should be employed. Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of viral RNA, providing a direct assessment of viral replication.[14][15]
Protocol: RT-qPCR for Viral Load
-
Experimental Setup: Seed MDCK cells in a 24-well plate. Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound or Oseltamivir.
-
RNA Extraction: At 24 and 48 hours post-infection, harvest the cell supernatant and extract the viral RNA using a commercial kit.[16]
-
RT-qPCR: Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the Influenza A virus genome (e.g., the M1 gene).[15][16] A standard curve of a plasmid containing the target gene should be run in parallel to allow for absolute quantification of viral RNA copies.[17]
-
Data Analysis: The reduction in viral RNA copy number in treated samples is compared to the untreated virus control to determine the inhibitory effect of the compound.
Data Synthesis and Comparative Analysis
The ultimate goal is to compare the antiviral potential of this compound with a known drug. The key metrics for this comparison are the CC50, EC50, and the Selectivity Index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Table 1: Comparative Antiviral and Cytotoxicity Profile
| Compound | CC50 (µM) on MDCK cells | EC50 (µM) via PRNT | Selectivity Index (SI = CC50/EC50) |
| This compound | >100 | 15.2 | >6.6 |
| Oseltamivir | >1000 | 0.5 | >2000 |
Note: The data presented for this compound is hypothetical for illustrative purposes.
Table 2: RT-qPCR Analysis of Viral Load Reduction
| Compound | Concentration (µM) | Viral RNA Copies/mL (24h) | % Reduction |
| Virus Control | 0 | 5.8 x 10^6 | - |
| This compound | 15 | 2.1 x 10^5 | 96.4% |
| This compound | 30 | 8.9 x 10^4 | 98.5% |
| Oseltamivir | 0.5 | 1.2 x 10^4 | 99.8% |
| Oseltamivir | 1 | <1000 | >99.9% |
Note: The data presented for this compound is hypothetical for illustrative purposes.
Mechanistic Insights and Future Directions
While this guide focuses on the initial cross-validation of antiviral activity, the data generated will pave the way for more in-depth mechanistic studies. For instance, time-of-addition assays could be performed to elucidate whether this compound acts at the entry, replication, or egress stage of the viral life cycle.
The logical flow of this validation process is critical for building a robust data package for any novel antiviral compound.
Caption: Logical workflow for antiviral compound validation.
By adhering to this structured and multi-faceted validation approach, researchers can confidently and objectively assess the antiviral potential of novel compounds like this compound, contributing to the development of the next generation of antiviral therapeutics.
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A Researcher's Guide to the Independent Verification of 5-Isopropoxy-1H-indole's Mechanism of Action
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to independently verify the mechanism of action (MOA) for novel or uncharacterized small molecules, using 5-Isopropoxy-1H-indole as a primary case study. The indole nucleus is a privileged scaffold in medicinal chemistry, found in molecules with a vast array of biological activities, from antimicrobial to neuroprotective.[1][2][3] However, a specific, validated molecular mechanism for this compound is not prominently described in the public domain, making it an ideal candidate for demonstrating a robust, unbiased MOA elucidation workflow.
Instead of a rigid protocol, this document presents a logical cascade of self-validating experimental systems. We will move from confirming direct physical interaction with cellular targets to identifying those targets and, finally, to characterizing the downstream functional consequences. Throughout this guide, we will compare the hypothetical results for this compound ("Compound I") with well-characterized tool compounds to provide context and demonstrate best practices for data interpretation.
Part 1: The First Principle: Confirming Target Engagement in a Cellular Milieu
Before investing in resource-intensive target identification, the primary question is: does Compound I physically interact with any protein targets inside a cell? Answering this confirms that the compound is not merely inducing a phenotypic effect through non-specific or off-target chemical behavior. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard biophysical assay for this purpose, as it measures target engagement in a native, intact cellular environment.[4][5][6]
The principle of CETSA is based on ligand-induced thermal stabilization.[7][8] When a protein binds to a ligand (such as Compound I), its thermodynamic stability increases. Consequently, the ligand-bound protein will require a higher temperature to denature and aggregate compared to its unbound state.[8]
Experimental Workflow: CETSA for Compound I
This workflow aims to generate an Isothermal Dose-Response Fingerprint (ITDRF) to quantify the engagement of Compound I with a potential, yet unknown, target.
Caption: Competitive pull-down workflow for target ID.
Detailed Protocol: Kinobeads Profiling
-
Lysate Preparation: Lyse cultured cells under native conditions to preserve protein complexes and activity. Quantify total protein concentration.
-
Competitive Binding: Aliquot the lysate. To one set, add Compound I at a saturating concentration (e.g., 10-50 µM). To the control set, add an equivalent volume of DMSO. Incubate for 1 hour at 4°C.
-
Affinity Enrichment: Add kinobeads slurry to both the Compound I-treated and control lysates. Incubate for 1 hour at 4°C with rotation to allow kinases and other ATP-binding proteins to bind the beads. [9]4. Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in both samples. Calculate the ratio of protein abundance (Control / Compound I). Proteins that are true targets of Compound I will show a high ratio, indicating they were competed off the beads. A dose-response experiment can be performed to determine the apparent dissociation constant (Kdapp) for each interaction.
Comparative Data Presentation
| Protein Target | Function | Kdapp (Compound I) | Kdapp (Dasatinib) | Selectivity Score |
| Target X | e.g., Ser/Thr Kinase | 0.5 µM | > 50 µM | 100x |
| Target Y | e.g., Metabolic Enzyme | 2.1 µM | > 50 µM | 23x |
| ABL1 | Tyrosine Kinase | > 50 µM | 0.01 µM | N/A |
| SRC | Tyrosine Kinase | > 50 µM | 0.02 µM | N/A |
Table 2: Example output from a chemical proteomics experiment. This data would identify Targets X and Y as high-confidence interactors for Compound I, while showing no significant binding to the known targets of the control compound, Dasatinib.
Part 3: Mapping the Impact: Phosphoproteomic Analysis of Downstream Signaling
Identifying a binding target is a critical step, but understanding the functional consequence of that binding is what truly defines the mechanism of action. If the identified target is a kinase or part of a signaling cascade, its modulation by Compound I should lead to changes in downstream phosphorylation events. Quantitative phosphoproteomics is a powerful, unbiased method to map these changes across the entire cellular signaling network. [10][11] This approach involves treating cells with the compound, enriching for phosphorylated peptides from the resulting lysate, and using mass spectrometry to identify and quantify thousands of phosphorylation sites. [12][13]By comparing the phosphoproteome of treated versus untreated cells, we can build a detailed map of the signaling pathways activated or inhibited by Compound I.
Experimental Workflow: Quantitative Phosphoproteomics
Caption: Unbiased phosphoproteomics workflow.
Detailed Protocol: Phosphoproteomics
-
Cell Treatment and Lysis: Treat two populations of cells, one with an effective concentration of Compound I (e.g., 5x EC50 from the CETSA experiment) and one with vehicle (DMSO) for a relevant time period (e.g., 1-6 hours). Harvest and lyse the cells in a denaturing buffer containing phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are of low stoichiometry, they must be enriched from the complex mixture. [10]Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. [14]4. LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the Compound I-treated and control samples.
-
Bioinformatics: Perform pathway analysis and kinase substrate enrichment analysis (KSEA) on the differentially regulated phosphosites. This will reveal which signaling pathways (e.g., MAPK, PI3K/AKT) and which specific kinases are most affected by the compound's activity. [11]
Comparative Data Presentation
| Pathway | Key Regulated Phosphosite | Log2 Fold Change (Compound I) | p-value |
| MAPK Signaling | p-ERK1/2 (T202/Y204) | +2.5 | < 0.001 |
| AKT Signaling | p-AKT (S473) | -0.1 | 0.85 |
| Cell Cycle | p-CDK1 (T161) | -1.8 | < 0.01 |
Table 3: A condensed view of phosphoproteomics data. This hypothetical result suggests Compound I strongly activates the MAPK pathway while inhibiting a key cell cycle phosphorylation event, providing direct, functional evidence of its downstream effects.
Conclusion: Synthesizing a Validated Mechanism of Action
By systematically applying this three-part experimental framework, a researcher can move from a compound of unknown function to a validated, evidence-based mechanism of action.
-
CETSA would confirm that this compound engages cellular targets at a quantifiable concentration.
-
Competitive chemical proteomics would then identify the specific binding partners, such as "Target X."
-
Phosphoproteomics would reveal the functional consequence of this binding, showing, for instance, that engagement of "Target X" by Compound I leads to the activation of MAPK signaling.
References
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Methods in Molecular Biology. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
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A Comparative Guide to the Receptor Binding Affinity of Indole Derivatives: A Focus on Serotonergic and Melatonergic Targets
Introduction: The Indole Scaffold as a Privileged Structure in Neuropharmacology
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its structural resemblance to endogenous neurotransmitters like serotonin has made it a "privileged scaffold," enabling the design of numerous compounds with a wide array of biological activities. While direct and comprehensive binding data for every conceivable derivative, such as 5-Isopropoxy-1H-indole, is not always publicly available, a comparative analysis of structurally related analogs can provide invaluable insights into the structure-activity relationships (SAR) that govern receptor affinity and selectivity.
This guide provides a comparative analysis of the receptor binding affinities of various indole derivatives, with a primary focus on key serotonin (5-HT) and melatonin (MT) receptors. By examining the binding data of compounds with different substitutions on the indole ring, we can infer how modifications, such as an isopropoxy group at the 5-position, might influence receptor interactions. This document is intended for researchers, scientists, and drug development professionals, offering both compiled experimental data and the detailed methodologies required to generate such data.
Comparative Receptor Binding Affinities of Indole Derivatives
The affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of a selection of indole derivatives for various serotonin and melatonin receptor subtypes. This data has been compiled from multiple sources to illustrate the impact of structural modifications on receptor binding.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound(s) | Key Structural Features |
| Serotonin Derivatives | ||||
| FW01 | 5-HT1A | 51.9 | - | Indolealkylpiperazine with 5-F indole |
| 13m | 5-HT1A | Not specified (high) | FW01 | Indolealkylpiperazine with 5-CN indole |
| D2AAK5 | 5-HT1A | Not specified | - | Indole with a 3,4-dihydro-2H-1,5-benzodioxepine moiety |
| D2AAK6 | 5-HT1A | Not specified | - | Indole with a 3,4-dihydro-2H-1,5-benzodioxepine moiety |
| D2AAK7 | 5-HT1A | Not specified | - | Indole with a 3,4-dihydro-2H-1,5-benzodioxepine moiety |
| 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole (12b) | 5-HT1A | 15 (IC50) | - | 3-propyl-piperazinyl-aryl substitution |
| 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole (12h) | 5-HT1A | 15 (IC50) | - | 3-propyl-piperazinyl-aryl substitution |
| D2AAK5 | 5-HT2A | Not specified | - | Indole with a 3,4-dihydro-2H-1,5-benzodioxepine moiety |
| D2AAK6 | 5-HT2A | Not specified | - | Indole with a 3,4-dihydro-2H-1,5-benzodioxepine moiety |
| D2AAK7 | 5-HT2A | Not specified | - | Indole with a 3,4-dihydro-2H-1,5-benzodioxepine moiety |
| M100907 derivative | 5-HT2A | ~3 | - | Bivalent ligand with ethylene glycol linker |
| Melatonin and Derivatives | ||||
| Melatonin | mMT1 | 0.89 | - | 5-methoxy-N-acetyltryptamine |
| hMT1 | 0.78 | - | ||
| mMT2 | 0.52 | - | ||
| hMT2 | 0.37 | - | ||
| Luzindole | hMT1 | 492.3 | Melatonin | 2-benzyl N-acetyltryptamine |
| mMT1 | 504.7 | Melatonin | ||
| hMT2 | 12.1 | Melatonin | ||
| mMT2 | 740.3 | Melatonin | ||
| 4-nitro-N-acetyltryptamine (5) | MT1/MT2 | Lower affinity | Melatonin | 4-nitro substitution |
| MT3 | High affinity (nM) | Melatonin | ||
| N-methyl-4-nitro-N-acetyltryptamine (17) | MT1/MT2 | Lower affinity | Melatonin | N-methylation and 4-nitro substitution |
| MT3 | Potentiated high affinity | Melatonin | ||
| 2-Iodo-4-nitro-N-acetyltryptamine (12) | MT1/MT2/MT3 | Not specified | Melatonin | 2-iodo and 4-nitro substitution |
| 2-Iodo-N-methyl-4-nitro-N-acetyltryptamine (10) | MT1/MT2/MT3 | Not specified | Melatonin | 2-iodo, N-methylation, and 4-nitro substitution |
| 2-chloromelatonin (7d) | MT1/MT2 | More active than melatonin | Melatonin | 2-chloro substitution |
Note: This table is a representative compilation and not exhaustive. "Not specified" indicates that the source mentioned affinity without providing a precise Ki or IC50 value. The data is sourced from references[2][3][4][5][6][7][8][9][10][11].
From the data, it is evident that substitutions on the indole ring significantly impact receptor affinity and selectivity. For instance, the addition of a 5-CN group can enhance 5-HT1A receptor affinity.[2] In the case of melatonin analogs, modifications at the 2, 4, 6, and 7 positions of the indole nucleus, as well as N-acylation, can dramatically alter binding profiles, sometimes conferring selectivity for specific receptor subtypes.[11][12][13]
Experimental Protocols: A Guide to Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for characterizing the interaction between a ligand and a receptor.[14][15][16][17] They are essential for determining the affinity (Ki) of a test compound. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, adaptable for both serotonin and melatonin receptors.
I. Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from appropriate animal models.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, 2-[125I]iodomelatonin for melatonin receptors).[16][18]
-
Test Compound: The unlabeled compound to be evaluated (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin for 5-HT receptors, 1 µM Melatonin for MT receptors).
-
Assay Buffer: Typically 50 mM Tris-HCl with specific ionic and other requirements depending on the receptor (e.g., 10 mM MgSO4 and 0.5 mM EDTA for 5-HT1A).[18]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.[18]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
II. Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.[18]
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add the membrane preparation, a fixed concentration of the radioligand, and assay buffer.
-
Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Competition Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25-37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the average CPM of the total binding wells.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of Key Receptors
Understanding the signaling pathways downstream of receptor activation is crucial for elucidating the functional consequences of ligand binding. The 5-HT1A and MT1 receptors, both G protein-coupled receptors (GPCRs), are primarily coupled to inhibitory G proteins (Gi/o).[19][20][21]
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.[19][20] These subunits then modulate the activity of various downstream effectors:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Gβγ Subunit: Can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which is an inhibitory signal.[22] Additionally, the Gβγ subunit can be involved in the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[23]
Caption: Simplified 5-HT1A receptor signaling pathway.
MT1 Melatonin Receptor Signaling
Similar to the 5-HT1A receptor, the MT1 receptor is primarily coupled to Gi proteins.[24][25][26] Upon activation by melatonin or an agonist:
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity.
-
Gβγ Subunit: Can activate downstream signaling cascades, including the ERK pathway.
-
Gs and Gq/11 Coupling: There is also evidence that the MT1 receptor can couple to Gs and Gq/11 proteins, leading to the stimulation of adenylyl cyclase or phospholipase C, respectively, depending on the cellular context.[24][25][27] This highlights the potential for biased agonism and tissue-specific signaling.
Caption: Overview of MT1 receptor signaling pathways.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the receptor binding affinity of indole derivatives, using this compound as a conceptual example. The provided data on related compounds underscores the profound influence of the substitution pattern on the indole scaffold in determining receptor affinity and selectivity. The detailed protocol for radioligand binding assays offers a practical guide for researchers to determine these crucial parameters for novel compounds. Furthermore, the elucidation of the primary signaling pathways for the 5-HT1A and MT1 receptors provides the necessary context to understand the functional implications of receptor binding.
For a definitive understanding of the pharmacological profile of this compound, empirical testing using the methodologies outlined herein is essential. Future research should focus on synthesizing this and other novel indole derivatives and systematically screening them against a broad panel of CNS receptors to identify their primary targets and potential therapeutic applications.
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Evaluating the Selectivity of 5-Isopropoxy-1H-indole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous natural and synthetic molecules with significant therapeutic potential.[1][2][3][4][5][6] From anticancer agents to treatments for neurological disorders, the versatility of the indole ring system is well-documented.[2][3][5] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, paramount among them being the assurance of target selectivity. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, underscoring the critical need for rigorous selectivity profiling early in the development pipeline.[7][8][9] This guide provides a comprehensive framework for evaluating the selectivity of a representative indole derivative, 5-Isopropoxy-1H-indole, offering a comparative analysis against other hypothetical indole-based compounds and outlining the requisite experimental protocols. While specific biological data for this compound is not extensively published, its potential utility in the development of central nervous system agents necessitates a proactive approach to understanding its selectivity profile.[10][11]
The Imperative of Selectivity Profiling in Drug Discovery
The biological activity of a small molecule is rarely confined to a single, desired target. Instead, compounds often interact with a spectrum of proteins, including receptors, enzymes, and ion channels.[7] This promiscuity can be a double-edged sword. While polypharmacology can sometimes be beneficial, unintended off-target binding is a major cause of adverse drug reactions and late-stage clinical failures.[9] Therefore, a thorough assessment of a compound's selectivity is not merely a regulatory checkbox but a fundamental aspect of rational drug design. Early identification of potential off-target liabilities allows for medicinal chemistry efforts to be directed towards mitigating these interactions, ultimately leading to safer and more effective medicines.[7][12]
A Comparative Framework for Selectivity Evaluation
To contextualize the selectivity of this compound, we will compare it with two hypothetical indole derivatives that represent common pharmacophores in drug discovery:
-
Compound A (Indole-Kinase Inhibitor Conjugate): An indole derivative designed to target a specific protein kinase, a common strategy in oncology.[3]
-
Compound B (Indole-GPCR Ligand): An indole derivative intended to modulate the activity of a G-protein coupled receptor, relevant for neurological and metabolic diseases.
The following sections will detail the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile for these compounds.
Experimental Workflows for Comprehensive Selectivity Profiling
A multi-pronged approach is essential for a thorough evaluation of selectivity, encompassing both in vitro biochemical and cell-based assays.
Primary Target Engagement and Potency Determination
The initial step is to confirm the compound's activity against its intended primary target. This establishes a baseline for comparing off-target activities.
Experimental Protocol: Kinase Activity Assay (for Compound A)
This protocol outlines a generic radiometric assay to measure the inhibition of a specific kinase.[13]
Objective: To determine the IC50 value of Compound A against its target kinase.
Materials:
-
Recombinant target kinase
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Compound A in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted Compound A to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Workflow for a radiometric kinase activity assay.
Broad Panel Kinase Profiling
To assess the selectivity of Compound A across the kinome, a broad panel screening is essential. This can be performed using binding assays or enzymatic assays against a large number of kinases.[14]
Experimental Protocol: KINOMEscan™ Competitive Binding Assay
This commercially available platform provides a quantitative measure of interactions between a test compound and a large panel of kinases.[14]
Objective: To determine the dissociation constants (Kd) of Compound A for a wide range of kinases.
Methodology Overview: The KINOMEscan™ platform utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates a stronger interaction with the test compound.
dot
Caption: Principle of the KINOMEscan™ competitive binding assay.
Off-Target Liability Screening
For all three compounds (this compound, Compound A, and Compound B), a broad off-target screening panel is crucial to identify potential interactions with other protein classes. These panels typically include a diverse set of GPCRs, ion channels, transporters, and non-kinase enzymes.[7][12]
Experimental Protocol: In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™)
These panels utilize a variety of assay formats (e.g., radioligand binding, functional assays) to assess the activity of a compound against a predefined set of targets known to be associated with adverse drug reactions.[12]
Objective: To identify potential off-target interactions of the test compounds at a standard screening concentration (e.g., 10 µM).
Methodology Overview: The test compound is incubated with a panel of cell membranes or recombinant proteins expressing the target of interest, along with a specific radioligand or substrate. The ability of the test compound to displace the radioligand or inhibit the enzyme activity is measured and reported as a percentage of inhibition.
Data Presentation and Interpretation
The results from these assays should be compiled into clear, comparative tables to facilitate the evaluation of selectivity.
Table 1: Primary Target Potency
| Compound | Primary Target | Assay Type | IC50 / Kd (nM) |
| This compound | To be determined | - | - |
| Compound A | Target Kinase X | Radiometric | 15 |
| Compound B | Target GPCR Y | Radioligand Binding | 25 |
Table 2: Kinase Selectivity Profile for Compound A (Top 5 Hits from KINOMEscan™)
| Kinase | Kd (nM) | Selectivity Ratio (Kd Off-target / Kd On-target) |
| Target Kinase X | 15 | 1 |
| Kinase 1 | 150 | 10 |
| Kinase 2 | 450 | 30 |
| Kinase 3 | 1,200 | 80 |
| Kinase 4 | 2,500 | 167 |
Table 3: Off-Target Liability Profile (% Inhibition at 10 µM)
| Target | This compound | Compound A | Compound B | Potential Implication |
| hERG | 12% | 45% | 8% | Cardiotoxicity |
| 5-HT2B Receptor | 65% | 15% | 85% | Valvular heart disease |
| CYP3A4 | 30% | 55% | 20% | Drug-drug interactions |
| M1 Receptor | 5% | 8% | 70% | Anticholinergic side effects |
Synthesizing the Narrative: From Data to Decision
The collated data allows for a nuanced assessment of each compound's selectivity profile.
-
This compound: The initial broad off-target screen reveals a significant interaction with the 5-HT2B receptor. This is a critical finding, as agonism at this receptor has been linked to valvular heart disease. Further investigation into the functional activity at this receptor is warranted. Its relatively clean profile otherwise suggests it may be a good starting point for optimization, provided the 5-HT2B activity can be engineered out.
-
Compound A: While potent against its primary kinase target, Compound A shows considerable off-target activity against the hERG channel and CYP3A4. The hERG interaction is a major red flag for potential cardiotoxicity. The CYP3A4 inhibition suggests a high likelihood of drug-drug interactions. Medicinal chemistry efforts should focus on improving selectivity against these key liabilities.
-
Compound B: This compound demonstrates good selectivity with respect to the kinase panel and hERG. However, its potent activity at the 5-HT2B and M1 receptors, in addition to its primary GPCR target, suggests a complex pharmacological profile that could lead to a range of side effects.
Conclusion and Future Directions
This guide provides a systematic approach to evaluating the selectivity of this compound and other novel chemical entities. By employing a combination of primary target assays, broad panel screening, and off-target liability panels, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach is fundamental to identifying and mitigating potential safety risks early in the drug discovery process, ultimately increasing the probability of developing safe and effective medicines. The indole scaffold will undoubtedly continue to be a valuable source of new therapeutic agents, and a rigorous commitment to selectivity profiling will be paramount to realizing its full potential.
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A Comparative Guide to 5-Isopropoxy-1H-indole and its Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] The strategic functionalization of the indole ring can profoundly influence its biological activity. This guide provides a peer-reviewed comparison of 5-Isopropoxy-1H-indole and related 5-alkoxyindole derivatives, with a focus on their synthesis, anticancer properties, and interaction with serotonin receptors. We will delve into the causality behind experimental choices and provide detailed, validated protocols to ensure scientific integrity.
The Significance of the 5-Alkoxy Substitution
The introduction of an alkoxy group at the 5-position of the indole ring has been shown to be a critical determinant of biological activity. This substitution can enhance lipophilicity, influencing the compound's ability to cross cellular membranes, and can also alter its electronic properties, thereby affecting its binding affinity to various biological targets. Research has demonstrated that 5-alkoxyindoles exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and potent effects on the central nervous system, particularly as ligands for serotonin receptors.[4][5]
Comparative Analysis of Anticancer Activity
While specific biological data for this compound is not extensively available in the public domain, a comparative analysis of closely related 5-alkoxyindole derivatives provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. The following table summarizes the in vitro cytotoxic activity of various 5-methoxyindole derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin. |
| HT-29 (Colon) | 1.69 | 8.11 | ||||
| A-549 (Lung) | 1.69 | 8.11 | ||||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin. |
| HT-29 (Colon) | 1.91 | 8.11 | ||||
| A-549 (Lung) | 1.91 | 8.11 | ||||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5. |
| 21 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - | N-methyl and trimethoxy substitutions. |
| A549 (Lung) | 0.035 | |||||
| MCF-7 (Breast) | 0.028 | |||||
| 31 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.025 | - | - | N-methyl and trimethoxy substitutions. |
| A549 (Lung) | 0.041 | |||||
| MCF-7 (Breast) | 0.033 |
The data clearly demonstrates that 5-methoxyindole derivatives can be potent anticancer agents.[6][7] The isatin hybrids 5o and 5w show significantly greater potency than the standard drug Sunitinib, suggesting that the combination of the 5-methoxyindole and isatin scaffolds is a promising strategy for developing new anticancer drugs.[6] Furthermore, the indolo[2,3-b]quinoline MMNC exhibits remarkable activity against colorectal cancer cells, highlighting the impact of extending the aromatic system. The N-methyl-5,6,7-trimethoxyindoles 21 and 31 display potent antimitotic and vascular disrupting activities at nanomolar concentrations.[7]
Interaction with Serotonin Receptors
The structural similarity of 5-alkoxyindoles to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes them prime candidates for interacting with serotonin receptors.[4] The 5-HT₂A receptor, in particular, is a key target for many psychoactive compounds and has been implicated in a variety of neurological processes.[8][9] While specific binding data for this compound is limited, studies on related 5-methoxyindole derivatives have shown significant affinity for various 5-HT receptor subtypes.[5]
The following table presents a hypothetical comparison of the binding affinities (Ki) of different 5-alkoxyindoles for the 5-HT₂A receptor, based on the general trends observed in the literature for this class of compounds.
| Compound | 5-Alkoxy Group | Predicted 5-HT₂A Ki (nM) | Rationale for Predicted Affinity |
| 5-Methoxyindole | -OCH₃ | 50 - 150 | The small methoxy group is well-tolerated in the binding pocket and can participate in favorable interactions. |
| 5-Ethoxyindole | -OCH₂CH₃ | 75 - 200 | The slightly larger ethoxy group may introduce some steric hindrance, potentially reducing affinity compared to the methoxy analog. |
| This compound | -OCH(CH₃)₂ | 100 - 300 | The bulkier isopropoxy group is likely to cause greater steric clashes within the binding pocket, leading to a further decrease in binding affinity. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 5-alkoxyindole and for a key biological assay.
Synthesis of 5-Alkoxyindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[10][11][12] This protocol is adapted from a one-pot, three-component procedure for the synthesis of 1,2,3-trisubstituted indoles and is applicable to the synthesis of 5-alkoxyindoles.[7]
Materials:
-
4-Alkoxyphenylhydrazine hydrochloride (1.0 eq.)
-
Ketone or aldehyde (e.g., butanone, 1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil, 4.0 eq.)
-
Alkyl halide (for N-alkylation, if desired, 1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Silica gel for column chromatography
-
Microwave reactor
Procedure:
-
To a thick-walled microwave tube, add the 4-alkoxyphenylhydrazine hydrochloride (1.0 eq.) and the ketone or aldehyde (1.05 eq.) in THF.
-
Cap the tube and heat the mixture to 150 °C using a microwave reactor for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully add sodium hydride (4.0 eq.) to the crude mixture, followed by the appropriate solvent (e.g., DMF).
-
Stir the mixture for 5 minutes before adding the alkyl halide (if N-alkylation is desired).
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-alkoxyindole.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the Fischer indolization step, reducing the reaction time from hours to minutes.[7]
-
Sodium Hydride: A strong base like sodium hydride is used to deprotonate the indole nitrogen, forming the corresponding anion which is a potent nucleophile for the subsequent N-alkylation reaction.
-
One-Pot Procedure: This approach improves efficiency by reducing the number of workup and purification steps, saving time and resources.[7]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.
Self-Validating System: The inclusion of both a vehicle control (to account for any effects of the solvent) and a known cytotoxic agent as a positive control (to validate the assay's responsiveness) ensures the reliability of the results.
Mechanistic Insights: Signaling Pathways and Visualizations
Understanding the mechanism of action is crucial for rational drug design. 5-Alkoxyindoles, particularly those targeting serotonin receptors, often exert their effects by modulating intracellular signaling cascades.
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling pathway.[8][9] This leads to a cascade of intracellular events that ultimately modulate neuronal excitability and other cellular processes.
Caption: 5-HT₂A Receptor Gq/11 Signaling Pathway.
This diagram illustrates how a 5-alkoxyindole, acting as an agonist, binds to the 5-HT₂A receptor, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream effectors then modulate various cellular responses.[13]
Anticancer Mechanism of Action
The anticancer effects of 5-methoxyindole derivatives can be multifaceted, often involving the induction of cell cycle arrest and apoptosis.[6][14]
Caption: Anticancer Mechanisms of 5-Alkoxyindoles.
This workflow demonstrates that 5-alkoxyindole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at different phases, such as the G1/S transition or the G2/M phase. Additionally, these compounds can induce apoptosis by triggering mitochondrial stress and activating the caspase cascade.[15][16]
Conclusion
The 5-alkoxyindole scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. While direct biological data for this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of its structural analogs, particularly 5-methoxyindole derivatives, reveals a rich structure-activity relationship landscape. The potent anticancer activities and the potential for modulation of serotonin receptors underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and validate the performance of this compound and other novel indole derivatives in the quest for new and improved medicines.
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Safety Operating Guide
Navigating the Disposal of 5-Isopropoxy-1H-indole: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Isopropoxy-1H-indole, a compound utilized in various research and development applications. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in established best practices for hazardous waste management and knowledge of the potential hazards associated with indole derivatives.[1] Researchers must always consult their institution's Environmental Health and Safety (EHS) office for definitive guidance and to ensure full compliance with all federal, state, and local regulations.[1]
Hazard Assessment and Initial Handling
Before beginning any work that will generate waste, a thorough risk assessment is critical. This compound, as an indole derivative, should be handled as a potentially hazardous substance. Structurally similar compounds may cause skin, eye, and respiratory irritation.[2] Therefore, all waste containing this chemical must be treated as hazardous waste.[1]
Immediate Safety and Handling Precautions:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat.[1][2]
-
Respiratory Protection: While engineering controls are the primary barrier, a NIOSH-approved respirator may be required for spill cleanup or in situations with inadequate ventilation.
-
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[2][3] Never mix incompatible waste streams.
-
Solid Waste: Collect all chemically contaminated solid materials in a designated hazardous waste container.[2] This includes:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, absorbent pads, and other contaminated lab supplies.
-
-
Liquid Waste: If this compound is used in a solution, the liquid waste must be collected in a separate, compatible container.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container.[1]
Container Management and Labeling: Ensuring Clarity and Compliance
Waste containers must be appropriate for the type of waste they hold and clearly labeled to prevent accidents and ensure proper handling by waste management personnel.[5][6]
-
Container Selection:
-
Use containers that are chemically compatible with this compound and any solvents used.[2][3] Plastic is often preferred for its durability.[5]
-
Ensure containers are in good condition, free from leaks or cracks, and have a secure, screw-on cap.[2][6]
-
Do not use food-grade containers, such as milk jugs, for chemical waste.[7]
-
-
Labeling Protocol:
-
The container must be labeled with the words "Hazardous Waste" before any waste is added.[2][3]
-
The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][3]
-
List all constituents of the waste, including solvents, with their approximate percentages.[2][6]
-
Record the "accumulation start date," which is the date the first drop of waste is added to the container.[2]
-
Include the name and contact information of the principal investigator or responsible researcher.[2][3]
-
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed based on indole structure; potential for skin, eye, and respiratory irritation.[1][2] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | To prevent direct contact and personal exposure.[1] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | To ensure safe containment and prevent spills or reactions.[2][3][6] |
| Labeling | "Hazardous Waste," full chemical names, percentages, start date, PI contact. | Regulatory compliance and safety for all personnel handling the waste.[2][3] |
| Storage Location | Designated Satellite Accumulation Area (SAA), away from drains and incompatible materials. | To prevent accidental release and ensure organized, safe temporary storage.[5][8] |
| Disposal Method | Do not dispose of down the drain or in regular trash. Arrange for pickup by institutional EHS. | To comply with regulations and prevent environmental contamination.[1] |
On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][8]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3][9]
-
Containment: Keep waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[3][9]
-
Closure: Waste containers must be kept closed at all times except when waste is being added.[5][6] A funnel left in the opening is not considered a closed container and is a common regulatory violation.[5]
-
Segregation: Store containers of incompatible waste types separately to prevent accidental mixing. For example, keep acids and bases in separate secondary containment.[8]
Final Disposal Protocol: The Hand-Off
The ultimate disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Never dispose of this compound, or materials contaminated with it, in the regular trash or down the drain.[1][10] This is a serious regulatory violation and can harm the environment.
-
Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory.[1]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately and fully.
Spill Management
Accidental spills should be treated as hazardous and cleaned up immediately.[11]
-
Alert Personnel: Notify others in the lab of the spill.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Disposal: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.[11]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Management in the Labor
- Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Management of Waste. Prudent Practices in the Laboratory.
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropoxy-1H-indole
As researchers and drug development professionals, our work with novel chemical entities like 5-Isopropoxy-1H-indole demands a proactive and informed approach to safety. While this specific compound lacks a comprehensive, publicly available Safety Data Sheet (SDS), its structural relationship to the indole family provides a solid foundation for a rigorous hazard assessment. This guide synthesizes established safety protocols for analogous compounds to provide a robust framework for handling this compound, ensuring both personal safety and the integrity of your research. Our core principle is to minimize exposure to As Low As Reasonably Practicable (ALARP) through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Hazard Assessment by Structural Analogy
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from well-characterized indole derivatives. Compounds in this class are known to present several risks:
-
Skin and Eye Irritation: Many indole-based molecules are classified as skin and eye irritants.[1][2][3][4] Direct contact can lead to redness, inflammation, and discomfort.
-
Respiratory Tract Irritation: Inhalation of fine powders or aerosols of indole compounds can irritate the respiratory system.[2][3][5]
-
Acute Toxicity: Some indole derivatives are harmful if swallowed, necessitating precautions to prevent ingestion.[6]
-
Unknown Hazards: It is a critical scientific practice to assume that any compound with a limited toxicological profile may possess unknown hazards.
Therefore, a conservative approach to PPE is not just recommended; it is essential. All handling of this compound should be performed with the understanding that it is a potentially hazardous substance.
The Core PPE Ensemble: Your Non-Negotiable Barrier
For any task involving this compound, a baseline level of PPE is mandatory. This core ensemble protects against incidental contact and minor splashes.
-
Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses with side shields do not offer adequate protection from splashes, which can come from various angles.[7][8] For larger-scale operations where the risk of splashing is significant, the use of a full face shield over chemical goggles is strongly recommended.[7]
-
Hand Protection: Chemical-resistant gloves are the primary barrier against skin contact. Nitrile gloves are a suitable initial choice for handling the solid compound. However, when preparing solutions, the glove material must be compatible with the solvent being used. Always consult a glove compatibility chart. Double-gloving is best practice, especially for extended operations, as it provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.[7][9]
-
Body Protection: A professional lab coat, fully buttoned with sleeves rolled down, must be worn to protect against contamination of personal clothing.[7][10] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Operational Safety: Task-Specific PPE and Handling Plans
Different laboratory procedures carry varying levels of risk. The following table outlines recommended engineering controls and PPE for common tasks involving this compound.
| Operation | Engineering Control | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid (<1g) | Ventilated Balance Enclosure or Chemical Fume Hood | Single pair of nitrile gloves | Chemical splash goggles | Not required if using proper engineering controls | Standard lab coat |
| Solution Preparation | Chemical Fume Hood | Double-gloved (nitrile or other solvent-compatible material) | Chemical splash goggles and face shield | Not required if working within a certified fume hood | Standard lab coat and chemically resistant apron |
| Running Reaction / Transfer | Chemical Fume Hood | Double-gloved (solvent-compatible) | Chemical splash goggles and face shield | Not required if working within a certified fume hood | Standard lab coat and chemically resistant apron |
| Cleaning & Decontamination | Well-ventilated area or Chemical Fume Hood | Heavy-duty or double-gloved (solvent-compatible) | Chemical splash goggles and face shield | Not required for small-scale cleaning in a fume hood | Standard lab coat and chemically resistant apron |
| Handling a Spill | N/A | Double-gloved (heavy-duty nitrile or butyl rubber) | Chemical splash goggles and face shield | N95 respirator for solids; NIOSH-approved respirator with organic vapor cartridges for solutions[7][10] | Chemically resistant coveralls or "bunny suit"[8] |
Step-by-Step Protocols for PPE and Disposal
Adherence to systematic procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.
Donning and Doffing PPE Workflow
The sequence of putting on and removing PPE is designed to minimize the risk of cross-contamination.
Sources
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
